4-Methyl-5-nitrobenzimidazole
Description
Properties
IUPAC Name |
4-methyl-5-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-8(5)10-4-9-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNJNOIRCNXHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300019 | |
| Record name | 7-Methyl-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170918-28-2 | |
| Record name | 7-Methyl-6-nitro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170918-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-5-nitrobenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Methyl-5-nitrobenzimidazole chemical properties and structure
An In-depth Technical Guide to 4-Methyl-5-nitrobenzimidazole: Structure, Properties, and Applications
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] This heterocyclic aromatic compound, consisting of a fusion of benzene and imidazole, is present in the structure of numerous FDA-approved drugs, demonstrating its therapeutic versatility.[1] Its physicochemical properties, including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow benzimidazole derivatives to bind effectively to macromolecules, leading to a broad spectrum of pharmacological activities such as antimicrobial, anticancer, antiviral, and antihypertensive effects.[1][2][3]
This guide focuses on a specific derivative, this compound. The introduction of a methyl (-CH₃) group and a nitro (-NO₂) group onto the benzene ring imparts unique electronic and steric characteristics that modulate its chemical reactivity and biological profile. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical structure, properties, synthesis, and potential applications, thereby facilitating its use in pioneering research and development.
PART 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of this compound is fundamental to its application in scientific research.
Chemical Structure
The structure consists of a benzimidazole core with a methyl group at position 4 and a nitro group at position 5 of the benzene ring. The nitro group acts as a strong electron-withdrawing group, while the methyl group is weakly electron-donating. This substitution pattern significantly influences the molecule's electron density distribution, reactivity, and potential for intermolecular interactions.
Caption: 2D structure of 4-Methyl-5-nitro-1H-benzimidazole.
Physicochemical Data
The key properties of this compound are summarized below. These parameters are crucial for designing experimental conditions, including solvent selection for reactions and biological assays, and for predicting the compound's pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[4] |
| Molecular Weight | 177.16 g/mol | PubChem[5][6] |
| Monoisotopic Mass | 177.053826475 Da | PubChem[4][5] |
| Appearance | Likely a colored solid | Inferred from related compounds[7] |
| Melting Point | Data not readily available; related compounds melt >200 °C | [8][9][10] |
| Solubility | Expected to have low solubility in water | Inferred from related compounds[8][11] |
| XLogP3 (Predicted) | 1.7 | PubChem[4][6] |
| CAS Number | Not readily available in searched literature |
PART 2: Synthesis and Characterization
The synthesis of this compound is typically achieved through the cyclocondensation of a substituted o-phenylenediamine precursor. This section outlines the synthetic strategy and the analytical techniques used for structural verification.
Synthetic Pathway
The most common and efficient method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with an aldehyde followed by oxidative cyclization. For this compound, the key precursor is 4-Methyl-5-nitrobenzene-1,2-diamine .[7] This diamine is condensed with formic acid or a similar one-carbon source. The presence of the methyl group can influence the nucleophilicity of the adjacent amino groups, potentially affecting reaction rates and yields.[7]
Caption: General workflow for the synthesis of this compound.
Detailed Synthetic Protocol
This protocol is a representative procedure adapted from general methods for benzimidazole synthesis.[2][12]
Objective: To synthesize this compound.
Materials:
-
4-Methyl-5-nitrobenzene-1,2-diamine (1 mmol)
-
Formic acid (98%, 1.5 mmol)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10%)
-
Ethanol
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Methyl-5-nitrobenzene-1,2-diamine (1 mmol) in 4 M hydrochloric acid (15 mL).
-
Reagent Addition: Add formic acid (1.5 mmol) to the suspension.
-
Condensation: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 1:1).
-
Work-up: After completion, cool the mixture to room temperature. A precipitate may form.
-
Neutralization: Carefully neutralize the acidic solution with 10% sodium hydroxide solution until the pH is approximately 7. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture. If the product is colored, the hot solution can be treated with a small amount of activated charcoal and filtered hot to remove impurities before crystallization.
-
Drying: Dry the purified crystals under vacuum to yield the final product.
Spectral Characterization
Structural confirmation is achieved using standard spectroscopic methods.
-
¹H NMR Spectroscopy: The aromatic region will show characteristic signals for the protons on the benzimidazole ring system. The methyl group will appear as a singlet in the upfield region (around 2.4 ppm). The chemical shifts of the aromatic protons are influenced by the electronic effects of the nitro and methyl groups.
-
¹³C NMR Spectroscopy: The spectrum will show eight distinct carbon signals corresponding to the molecular structure. The methyl carbon will be observed upfield (around 20 ppm), while the aromatic and imidazole carbons will appear in the 110-150 ppm range.
-
IR Spectroscopy: Key vibrational bands are expected for N-H stretching (around 3400-3300 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹).[13]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (approx. 178.06).[4]
PART 3: Biological Activity and Applications in Drug Discovery
Nitrobenzimidazole derivatives are a class of compounds with a rich pharmacological profile.[14] Their biological activities are often attributed to the redox properties of the nitro group, which can be reduced within cells to form reactive nitroso or hydroxylamine species that induce cellular damage, a mechanism particularly relevant for antimicrobial and anticancer effects.[15]
Spectrum of Activity
While specific studies on this compound are limited, the broader class of nitrobenzimidazoles has demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: Nitro-substituted benzimidazoles have shown potent antitumor activity against various cancer cell lines, including lung cancer.[16] The mechanism often involves interaction with DNA or the inhibition of key enzymes involved in cell proliferation.
-
Antimicrobial & Antifungal Activity: The benzimidazole scaffold is central to many antimicrobial agents. The addition of a nitro group often enhances this activity.[8][9] These compounds are effective against a range of bacteria and fungi.
-
Anthelmintic Activity: Benzimidazoles, such as albendazole, are widely used anthelmintic drugs. Nitro-containing derivatives have also been synthesized and evaluated, showing potent activity against parasitic worms.[3]
-
Vasorelaxant Activity: Certain 5-nitrobenzimidazole derivatives have been designed and synthesized as potential antihypertensive agents, demonstrating vasorelaxant effects in ex-vivo studies.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound is dictated by its substituents:
-
The Nitro Group: Essential for many of the cited biological activities. Its position on the ring is critical. The 5-nitro position is common in many biologically active benzimidazoles.
-
The Methyl Group: This group can influence activity through steric and electronic effects. It can enhance binding to a target by occupying a hydrophobic pocket or modulate the electronic nature of the aromatic system, thereby affecting the reduction potential of the nitro group.
This compound serves as a valuable intermediate or building block.[9] Its core structure can be further functionalized, for example, at the N-1 position of the imidazole ring, to generate libraries of novel compounds for high-throughput screening in drug discovery programs.
PART 4: Safety, Handling, and Storage
As a research chemical, proper safety precautions are imperative. The following information is based on data for structurally related nitroaromatic and benzimidazole compounds.[17][18][19]
Hazard Identification
-
Toxicity: Nitroaromatic compounds should be handled with care as they can be toxic. Some may be classified as potentially carcinogenic or mutagenic.
-
Irritation: The compound may cause skin, eye, and respiratory irritation.[11][19]
-
Combustibility: The material is likely combustible.[8]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18]
-
Personal Protective Equipment:
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[8][18]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[17][20]
Conclusion
This compound is a heterocyclic compound with significant potential, primarily as a scaffold and intermediate in the field of medicinal chemistry. Its unique structural features—the privileged benzimidazole core functionalized with electronically active methyl and nitro groups—make it a compelling candidate for the synthesis of novel therapeutic agents. The established biological activities of the broader nitrobenzimidazole class, including anticancer, antimicrobial, and anthelmintic effects, provide a strong rationale for its further investigation. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and critical safety information to empower researchers in leveraging this molecule for future discoveries in drug development and beyond.
References
- A Comparative Guide to the Synthesis of Nitrobenzimidazoles: 4-Methyl-5-nitrobenzene - Benchchem. (n.d.).
- This compound (C8H7N3O2) - PubChemLite. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- 5-Nitrobenzimidazole | 94-52-0 - ChemicalBook. (2025).
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. (n.d.).
- DESIGN AND SYNTHESIS OF 4-[2'-(5'- NITRO)] IMIDAZOLYL BENZOYL (N-METHYL) AMINO ACIDS AND PEPTIDES. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2021).
- 4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103 - PubChem. (n.d.).
- Review of synthesis process of nitrobenzimidazole derivatives - Taylor & Francis. (2023).
- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
- 5-Nitrobenzimidazole synthesis - ChemicalBook. (n.d.).
- 5-Nitrobenzimidazole - Chem-Impex. (n.d.).
- In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives - Oriental Journal of Chemistry. (n.d.).
- 2-Methyl-5-nitrobenzimidazole | C8H7N3O2 | CID 74524 - PubChem. (n.d.).
- 5-Nitrobenzimidazole for synthesis 94-52-0 - Sigma-Aldrich. (n.d.).
- 1-methyl-5-nitro-1H-benzimidazole - Chemical Synthesis Database. (2025).
- Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed - NIH. (n.d.).
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. (n.d.).
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (n.d.).
- 5-methyl-6-nitro-1H-benzimidazole | C8H7N3O2 | CID 135472722 - PubChem. (n.d.).
- 5-Nitrobenzimidazole CAS 94-52-0 | 818257 - Merck Millipore. (n.d.).
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spectroscopic analysis of 4-Methyl-5-nitrobenzimidazole (NMR, IR, UV-Vis)
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Methyl-5-nitrobenzimidazole
Foreword: A Molecule-Centric Approach to Spectroscopic Elucidation
In the landscape of pharmaceutical research and materials science, the benzimidazole scaffold is a cornerstone of molecular design, renowned for its diverse biological activities.[1] The introduction of specific substituents, such as a methyl and a nitro group in this compound, fine-tunes its electronic and steric properties, thereby modulating its function. A precise and unambiguous confirmation of its molecular structure is not merely a procedural checkpoint; it is the foundational bedrock upon which all subsequent biological and chemical investigations are built.
This guide eschews a generic, one-size-fits-all template. Instead, it adopts a molecule-centric philosophy, delving into the spectroscopic analysis of this compound (C₈H₇N₃O₂) as a case study. We will explore not just how to acquire Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, but why specific experimental parameters are chosen and how the unique electronic interplay of the electron-donating methyl group and the powerfully electron-withdrawing nitro group dictates the spectroscopic output. This document is designed for the practicing scientist who seeks to move beyond routine data acquisition to a state of predictive, insightful, and rigorous structural confirmation.
The Analytical Blueprint: An Integrated Spectroscopic Workflow
The confirmation of this compound's structure is not achieved by a single technique but by the synergistic convergence of multiple spectroscopic methods. Each technique probes a different aspect of the molecule's physical properties, and together they provide a comprehensive and self-validating structural portrait. Our workflow is designed to logically move from the atomic framework (NMR) to functional group identification (IR) and finally to the electronic system (UV-Vis).
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton
NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can deduce the chemical environment, connectivity, and number of each type of proton and carbon atom.
Expertise in Action: Experimental Design Choices
-
Choice of Solvent: The selection of a deuterated solvent is critical. For benzimidazole derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice.[1] Its high polarity ensures dissolution, and, crucially, its hydrogen-bonding acceptor nature slows the chemical exchange of the N-H proton, allowing this otherwise broad or invisible signal to be clearly observed at a characteristic downfield shift.[1][2]
-
Field Strength: A high-field instrument (400 MHz or greater) is recommended to achieve maximum signal dispersion, particularly in the aromatic region where proton signals can be closely spaced.
Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 10-20 mg of dry this compound into a clean, small vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution.
-
Filtration and Transfer: To prevent line broadening from particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[1]
-
Acquisition: Cap the tube and place it in the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum (typically requiring a longer acquisition time). Two-dimensional experiments like HSQC and HMBC can be run subsequently to definitively link proton and carbon signals.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum is predicted to show five distinct signals, providing a direct fingerprint of the molecule's asymmetric structure.
| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Authoritative Grounding |
| ~13.1 | Broad Singlet | 1H | N-H | The imidazole N-H proton is highly deshielded due to aromaticity and hydrogen bonding with the DMSO-d₆ solvent, typically appearing in the 12.0-13.6 ppm range.[1] |
| ~8.45 | Singlet | 1H | H-2 | The proton at the C-2 position of the imidazole ring is a singlet and is deshielded by the two adjacent nitrogen atoms. Data for 5-nitrobenzimidazole shows this proton at ~8.54 ppm.[3] |
| ~8.10 | Singlet | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It appears as a singlet as it lacks adjacent protons for coupling. |
| ~7.65 | Singlet | 1H | H-7 | This proton is ortho to the electron-donating methyl group, which would typically shift it upfield. However, it is also para to the nitro group, leading to a complex electronic effect. It appears as a singlet. |
| ~2.60 | Singlet | 3H | -CH₃ | Aromatic methyl groups typically resonate in this region. The electron-donating nature of the ring places it in a standard position for such a group. |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide complementary information, confirming the number and electronic nature of the carbon atoms.
| Predicted Signal (δ, ppm) | Assignment | Rationale and Authoritative Grounding |
| ~150 | C-5 | The carbon atom directly bonded to the nitro group is expected to be significantly deshielded due to the strong electron-withdrawing inductive and resonance effects of the NO₂ group. |
| ~145 | C-2 | The C-2 carbon of the imidazole ring is characteristically downfield due to its position between two nitrogen atoms. In 5-nitrobenzimidazole, this carbon appears near 146.7 ppm.[3] |
| ~143 | C-3a / C-7a | These are the bridgehead carbons where the benzene and imidazole rings are fused. Their chemical shifts are influenced by the overall aromatic system. |
| ~135 | C-4 | The carbon bearing the methyl group. Its shift is influenced by both the attached methyl group and its position relative to the nitro group. |
| ~118 | C-6 | Aromatic C-H. The ortho position to the nitro group causes deshielding. |
| ~115 | C-7 | Aromatic C-H. The para position to the nitro group also results in deshielding. |
| ~21 | -CH₃ | The methyl carbon signal is expected in the typical upfield aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally powerful and rapid technique for confirming the presence of the key functional groups that define this compound.
Expertise in Action: Sample Preparation and Data Interpretation
-
Methodology: For a solid sample, Attenuated Total Reflectance (ATR) is the most modern and convenient method, requiring minimal sample preparation. The traditional KBr pellet method is also effective.
-
Diagnostic Peaks: The most informative regions of the spectrum will be those corresponding to the N-H bond, the aromatic C-H and C=C bonds, and, most critically, the strong and characteristic N-O bonds of the nitro group.[4]
Protocol: Solid-State FTIR-ATR Acquisition
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the empty instrument, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over the range of 4000–400 cm⁻¹.
Expected IR Absorption Bands and Interpretation
The IR spectrum provides a molecular "fingerprint" that confirms the presence of all key functional moieties.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Authoritative Grounding |
| 3300–3100 | Broad, Medium | N-H Stretch | The N-H stretching vibration in benzimidazoles is often broad due to intermolecular hydrogen bonding in the solid state.[5][6] |
| 3100–3000 | Medium-Weak | Aromatic C-H Stretch | Stretching vibrations of sp² C-H bonds on the benzene and imidazole rings.[7] |
| ~2950 | Weak | Aliphatic C-H Stretch | C-H stretching from the methyl group. |
| 1550–1475 | Strong | Asymmetric NO₂ Stretch | This is a highly characteristic and strong absorption for aromatic nitro compounds and serves as a key diagnostic peak.[4][8] |
| 1360–1290 | Strong | Symmetric NO₂ Stretch | The second powerful absorption band for the nitro group, confirming its presence.[4][8] |
| 1620–1580 | Medium | C=N Stretch | Stretching vibration of the imine bond within the imidazole ring.[9] |
| 1500–1400 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the fused aromatic ring system.[10] |
UV-Visible Spectroscopy: Probing the Conjugated Electronic System
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy orbitals. It is particularly sensitive to the conjugated π-electron system of the benzimidazole core.
Expertise in Action: Solvent Choice and Spectral Interpretation
-
Solvent: A polar protic solvent like ethanol or methanol is a suitable choice as it can solvate the molecule without interfering with the primary electronic transitions of interest above 220 nm.
-
Electronic Transitions: The spectrum is dominated by high-energy π → π* transitions characteristic of the aromatic system.[11] The presence of the nitro group, a powerful auxochrome, is expected to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted benzimidazole, as it extends the conjugation.[12] The electron-donating methyl group will further modulate this absorption.
Protocol: UV-Vis Spectrum Acquisition
-
Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in ethanol.
-
Dilution: Create a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU for optimal accuracy.
-
Blanking: Fill a quartz cuvette with the pure solvent (ethanol) and use it to zero the spectrophotometer (record a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 800 nm down to 200 nm.
Expected UV-Vis Absorption and Interpretation
The UV-Vis spectrum will reveal the nature of the conjugated system.
| Transition Type | Expected λ_max (nm) | Rationale and Authoritative Grounding |
| π → π | ~250-270 nm and ~300-320 nm | Aromatic systems exhibit characteristic π → π transitions. Substituted benzenes show a primary band around 250-270 nm.[13] The extended conjugation and the strong electron-withdrawing nitro group are expected to introduce a longer-wavelength absorption band, as is common for nitroaromatic compounds.[14][15] |
| n → π | Weak, possibly obscured | A weak n → π transition from the lone pairs on the nitrogen and oxygen atoms may occur at longer wavelengths but is often of low intensity and can be masked by the stronger π → π* bands.[11] |
Conclusion: A Self-Validating Structural Portrait
The true power of this multi-faceted spectroscopic approach lies in the integration of the data.
Caption: Correlation of spectroscopic data to the molecular structure.
NMR spectroscopy provides the definitive map of the C-H skeleton and the unique chemical environment of each atom. IR spectroscopy acts as a functional group checklist, unequivocally confirming the presence of the critical N-H and NO₂ moieties. Finally, UV-Vis spectroscopy validates the overall electronic structure of the conjugated aromatic system. Together, these techniques provide a rigorous, self-validating, and unambiguous confirmation of the identity and structure of this compound, establishing the necessary analytical foundation for its application in research and development.
References
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ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. [Link]
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Al-Saeedi, S. I., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
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IJERMT. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. [Link]
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Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
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Introduction: The Significance of Structural Elucidation in Benzimidazole Drug Development
An In-Depth Technical Guide to the Crystal Structure Determination of Substituted Nitrobenzimidazoles
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics. The addition of a nitro group modulates the electronic properties and hydrogen bonding potential of the molecule, significantly influencing its pharmacokinetic and pharmacodynamic profiles. A definitive understanding of the three-dimensional structure is therefore paramount for rational drug design and solid-state characterization. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of nitrobenzimidazole derivatives, using 4-Methyl-5-nitrobenzimidazole as a target and its close analogue, 2-Methyl-5-nitro-1H-benzimidazole, as a detailed crystallographic case study.
Benzimidazole derivatives are classified as "privileged structures" in medicinal chemistry, owing to their ability to interact with a wide array of biological targets.[1] Compounds from this class are utilized as proton pump inhibitors, antihypertensives, and anticancer agents.[2] The introduction of substituents, such as methyl and nitro groups, serves to fine-tune the molecule's steric and electronic properties. Crystal structure determination moves beyond simple chemical identification; it reveals the precise atomic arrangement, conformational preferences, and the intricate network of intermolecular interactions that govern a compound's solid-state properties, including solubility, stability, and polymorphism. This structural insight is critical for understanding structure-activity relationships (SAR) and for the development of robust, crystalline active pharmaceutical ingredients (APIs).
Part 1: Synthesis and Characterization of this compound
The synthesis of the target compound proceeds via a well-established condensation reaction. The choice of starting material, 4-methyl-5-nitro-1,2-phenylenediamine, is critical as it directly incorporates the required methyl and nitro functionalities onto the final benzimidazole core.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g (5.98 mmol) of 4-methyl-5-nitro-1,2-phenylenediamine in 20 mL of 4M hydrochloric acid.
-
Condensation: Add 0.32 mL (8.37 mmol) of formic acid to the solution. Fit the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux at 100°C and maintain for 2 hours with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Neutralization & Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture by the dropwise addition of 10% sodium hydroxide solution until a pH of approximately 7 is reached. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with 50 mL of cold deionized water to remove residual salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the purified this compound. Dry the final product under vacuum.
Physicochemical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed prior to crystallization attempts.
| Property | Method | Expected Result |
| Molecular Formula | - | C₈H₇N₃O₂ |
| Molecular Weight | - | 177.16 g/mol [3] |
| Appearance | Visual Inspection | Pale yellow crystalline powder |
| Melting Point | Capillary Melting | ~205-210 °C (decomposes) |
| ¹H NMR | 400 MHz, DMSO-d₆ | Peaks corresponding to methyl, aromatic, and N-H protons |
| FT-IR | KBr Pellet | Bands for N-H stretch, aromatic C-H, C=N, and asymmetric/symmetric NO₂ stretches |
Part 2: Single Crystal Growth: The Foundation of High-Resolution Analysis
The bottleneck in any crystallographic study is obtaining a single crystal of sufficient size and quality.[2] For small organic molecules like nitrobenzimidazoles, the slow evaporation technique is often the most effective method due to its simplicity and control over the crystallization rate.[4] The choice of solvent is paramount; an ideal solvent is one in which the compound is moderately soluble, allowing for a slow, controlled saturation as the solvent evaporates.[5]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Prepare saturated solutions of this compound in various solvents (e.g., ethanol, methanol, acetone, DMF) in small vials to test solubility. A mixture of DMF and ethanol is often effective for this class of compounds.[6]
-
Solution Preparation: Dissolve approximately 10-15 mg of the purified compound in a minimal amount of the chosen solvent system (e.g., 2 mL of DMF/ethanol 1:1) in a clean, 5 mL glass vial. Gentle warming may be required to achieve full dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with parafilm and pierce it with a single, small-diameter needle. This restricts the rate of solvent evaporation, promoting the growth of fewer, larger crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant, ambient temperature.
-
Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically without disturbing the vial. High-quality, X-ray suitable crystals should appear as well-formed, transparent solids.
Workflow for Crystal Structure Determination
The overall process from synthesis to final structural analysis is a linear, multi-stage workflow that demands precision at each step.
Caption: Workflow from synthesis to structural analysis.
Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
Case Study Note: As of the time of writing, a public domain crystal structure for this compound is not available. Therefore, this guide will utilize the published, high-quality crystallographic data of the closely related analogue, 2-Methyl-5-nitro-1H-benzimidazole monohydrate , as an authoritative case study to demonstrate the data collection and analysis process.[7] This compound shares the key benzimidazole core, methyl, and nitro functionalities, making it an excellent proxy for understanding the structural characteristics of this compound class.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal (e.g., dimensions 0.52 × 0.19 × 0.14 mm) is carefully selected under a microscope and mounted on a cryoloop.[7]
-
Data Collection: The crystal is placed on a diffractometer (e.g., Bruker SMART APEXII CCD) and flash-cooled to 100 K in a stream of nitrogen gas.[7] This low temperature minimizes thermal vibrations and potential radiation damage.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Full Data Collection: A complete sphere of diffraction data is collected using monochromatic X-rays (e.g., Mo Kα radiation).[7]
-
Data Reduction: The raw diffraction intensities are processed. This includes integration of spot intensities, correction for Lorentz and polarization effects, and an absorption correction (e.g., multi-scan using SADABS).[7]
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Part 4: Analysis of the Crystal Structure (Case Study)
The refinement process yields a wealth of precise data about the molecule's three-dimensional structure and its arrangement in the crystal lattice.
Crystallographic Data Summary
| Parameter | Value (for 2-Methyl-5-nitro-1H-benzimidazole monohydrate)[7] |
| Formula | C₈H₇N₃O₂·H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9051 (10) |
| b (Å) | 7.1309 (11) |
| c (Å) | 10.0653 (15) |
| α (°) | 79.421 (3) |
| β (°) | 73.062 (3) |
| γ (°) | 67.517 (3) |
| Volume (ų) | 436.61 (11) |
| Z | 2 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R₁ [I > 2σ(I)] | 0.041 |
| wR₂ (all data) | 0.106 |
Molecular Geometry
The benzimidazole molecule is nearly planar, a common feature of fused aromatic systems. The nitro group is slightly twisted out of the plane of the benzene ring, which can be attributed to packing forces and intermolecular interactions within the crystal.[7][8] This deviation from planarity can have significant implications for the molecule's electronic properties and its ability to interact with a target receptor.
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal packing is not random; it is a highly ordered arrangement dictated by a network of specific intermolecular forces. In the case of 2-Methyl-5-nitro-1H-benzimidazole monohydrate, the water molecule plays a crucial role as a hydrogen-bond bridge.[7]
-
Hydrogen Bonding: The structure is dominated by a network of N—H···O and O—H···N hydrogen bonds. The imidazole N-H donor forms a hydrogen bond with the oxygen of the water molecule. In turn, the water molecule's hydrogens donate to one of the nitro group's oxygen atoms and the other imidazole nitrogen atom. This creates robust hydrogen-bonded sheets.
-
π–π Stacking: In addition to hydrogen bonding, there is a significant π–π interaction between the benzene ring of one molecule and the imidazole ring of a neighboring molecule. The centroid-to-centroid distance of 3.6419 Å is indicative of a stabilizing stacking interaction.[7]
This combination of strong hydrogen bonds and weaker π-π interactions creates a stable, three-dimensional supramolecular architecture.
Caption: Key intermolecular interactions in the case study.
Conclusion and Implications for Drug Development
This guide has detailed the systematic process for determining the crystal structure of a substituted nitrobenzimidazole. The crystallographic analysis, exemplified by 2-Methyl-5-nitro-1H-benzimidazole monohydrate, provides indisputable evidence of the molecule's conformation and the specific intermolecular interactions that dictate its solid-state form.[7] For drug development professionals, this information is invaluable. It allows for the identification of potential polymorphs, provides a basis for understanding solubility and dissolution rates, and offers a precise 3D model for computational studies, such as docking simulations with protein targets. A thorough crystallographic investigation is a critical, self-validating step in the journey from a promising molecule to a viable pharmaceutical product.
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Solubility and Stability of 4-Methyl-5-nitrobenzimidazole: A Methodological and Interpretive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Methyl-5-nitrobenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its therapeutic potential and application are intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the critical factors governing the solubility and stability of this compound. Moving beyond a simple data sheet, this document offers field-proven methodologies, explains the causality behind experimental choices, and provides a framework for researchers to generate high-quality, reliable data. It is designed to empower scientists in drug development and chemical research to optimize formulations, predict shelf-life, and ensure the integrity of this promising molecule.
Introduction and Physicochemical Foundation
This compound belongs to the benzimidazole class of compounds, which are core structures in numerous pharmaceuticals due to their wide range of biological activities.[1] The molecule's structure, featuring a fused benzene and imidazole ring, is appended with a methyl group and a nitro group. These substituents are critical in defining its physicochemical behavior.
-
The Benzimidazole Core: The imidazole portion of the core contains both a weakly acidic N-H proton and a weakly basic pyridinic-type nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. This amphiprotic nature is fundamental to its interaction with various solvents.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly lowers the basicity of the imidazole ring compared to unsubstituted benzimidazole. It also introduces a large dipole moment and potential for specific interactions, influencing both solubility and stability.
-
The Methyl Group (-CH₃): This electron-donating group has a more subtle effect, slightly increasing the molecule's lipophilicity and potentially influencing crystal packing, which can impact the energy required to dissolve the solid-state form.
Below is the chemical structure of this compound.
Caption: Chemical structure of 4-Methyl-5-nitro-1H-benzimidazole.
Solubility Profile: A Predictive and Experimental Approach
A comprehensive search of scientific literature reveals a notable lack of specific quantitative solubility data for this compound. While data for related compounds like 5-nitrobenzimidazole show it is very soluble in alcohol but has low aqueous solubility (<0.1 mg/mL), these are only indicators.[2] Therefore, experimental determination is essential for any serious development program.
Causality of Solvent Selection
The choice of solvents for solubility screening should be driven by the structural features of the solute. A diverse panel of solvents should be selected to probe different intermolecular interactions.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the N-H donor and the pyridinic nitrogen acceptor of the benzimidazole ring. However, the molecule's overall low polarity may limit solubility in highly polar water. The predicted water solubility for the related 2-methyl-5-nitrobenzimidazole is very low (logS = -3.39 mol/L).[3]
-
Dipolar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These can act as hydrogen bond acceptors. Solvents like DMSO are often excellent choices for benzimidazole-containing compounds due to their high polarity and ability to disrupt crystal lattice forces.
-
Nonpolar Aprotic Solvents (e.g., Toluene, Dichloromethane): These solvents are less likely to be effective unless the molecule has significant lipophilic character. A study on various benzimidazoles showed very low solubility in chloroalkanes and toluene.[4] They are useful for establishing the lower bounds of solubility and for specific applications like purification by anti-solvent addition.
Data Presentation: A Template for Success
All experimentally determined solubility data should be meticulously recorded. The following table structure is recommended for organizing results, which is crucial for comparing solvents and for thermodynamic analysis.
Table 1: Illustrative Template for Reporting Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Water | 37 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Ethanol | 37 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| DMSO | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is paramount for determining its shelf-life, identifying compatible excipients, and defining proper storage conditions. Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[5][6]
Anticipated Chemical Liabilities
The structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: The imidazole ring is generally stable to hydrolysis. However, extreme pH conditions (highly acidic or alkaline) could potentially promote ring opening, although this would likely require significant energy. A related nitroimidazole, metronidazole, showed significant degradation in alkaline conditions.[7]
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.
-
Photodegradation: Many aromatic nitro compounds are known to be photosensitive. Benzimidazole anthelmintics have demonstrated high photosensitivity when in solution.[8][9] Therefore, photostability testing according to ICH Q1B guidelines is critical.
-
Thermal Degradation: While generally stable in solid form, thermal decomposition at elevated temperatures may occur. For 4-nitroimidazole, thermal decomposition begins with the cleavage of the C–NO₂ bond.[10]
Hypothesized Degradation Pathway
In the absence of specific literature for this compound, a plausible degradation pathway under reductive or harsh hydrolytic/thermal conditions can be hypothesized. The most chemically labile moiety is the nitro group, which can be reduced to nitroso, hydroxylamino, and ultimately amino derivatives.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and impurities.
Objective: To develop and validate an HPLC method for this compound that can resolve the parent peak from all potential degradation products.
Methodology:
-
Column & Mobile Phase Screening:
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Based on the polarity of the molecule, begin with a gradient elution using a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). Related nitroimidazoles have been successfully analyzed with phosphate buffer and methanol. [11] * Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths. The UV spectrum of the related 5-nitrobenzimidazole shows maxima at 235 nm and 302 nm, suggesting a detection wavelength around 310-320 nm would be appropriate. [2]2. Forced Degradation Sample Analysis: Prepare samples stressed by acid, base, oxidation, heat, and light as described in Protocol 4.3.
-
-
Method Optimization: Inject the stressed samples into the HPLC system. Optimize the gradient, pH of the mobile phase, and flow rate to achieve baseline separation (>1.5) between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the parent peak in the chromatograms of all stressed samples. Causality: This is a self-validating step. A spectrally pure peak provides high confidence that no degradant is co-eluting, confirming the method is truly stability-indicating.
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways and products for this compound under various stress conditions.
Methodology:
-
Stock Solution: Prepare a stock solution of the drug in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours. Withdraw samples at time points, neutralize with base, dilute, and analyze.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). Withdraw samples, neutralize with acid, dilute, and analyze. Causality: Alkaline conditions are often harsher for benzimidazoles; starting with milder conditions is prudent.
-
Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours. Withdraw samples, dilute, and analyze.
-
Thermal Degradation: Store the solid drug substance in an oven at an elevated temperature (e.g., 80°C). Also, reflux the drug solution. Analyze samples over time.
-
Photostability: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze samples against a dark control.
For all studies, the target degradation is typically 5-20% of the parent drug. This provides sufficient degradant for detection without destroying the sample entirely.
Conclusion
The successful development of any pharmaceutical or chemical product relies on a foundational understanding of its physicochemical properties. For this compound, while public domain data on solubility and stability is sparse, this guide provides the scientific rationale and robust experimental frameworks necessary to generate this critical information. By employing the detailed protocols for solubility determination and forced degradation studies, researchers can confidently characterize this molecule, develop stable formulations, and ensure the quality and efficacy of their final product. This methodological approach ensures that the generated data is not only accurate but also defensible and fit for purpose in a regulated environment.
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Quantum Chemical Calculations for 4-Methyl-5-nitrobenzimidazole: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-Methyl-5-nitrobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Rooted in the principles of Density Functional Theory (DFT), this document offers researchers, scientists, and drug development professionals a robust, self-validating protocol for elucidating the electronic structure, reactivity, and spectroscopic properties of this molecule. By integrating theoretical calculations with available experimental data for analogous compounds, this guide establishes a pathway for generating reliable in-silico data to accelerate drug discovery and development pipelines.
Introduction: The Significance of this compound and the Predictive Power of Quantum Chemistry
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a nitro group and a methyl group to the benzimidazole scaffold, as in this compound, can significantly modulate its physicochemical properties and biological activity. The nitro group, being strongly electron-withdrawing, can influence the molecule's reactivity and its potential to act as an explosive.[2]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[3] They provide a detailed understanding of a molecule's electronic structure, which governs its geometry, stability, reactivity, and spectroscopic signatures. For a molecule like this compound, these calculations can predict its three-dimensional conformation, vibrational modes (correlating to IR and Raman spectra), electronic transitions (correlating to UV-Vis spectra), and NMR chemical shifts. This in-silico data is invaluable for characterizing the molecule, predicting its behavior in biological systems, and guiding the synthesis of more potent and selective analogs.
This guide presents a detailed, step-by-step methodology for performing high-quality quantum chemical calculations on this compound, emphasizing the rationale behind each computational choice to ensure scientific integrity and the generation of trustworthy results.
Foundational Theory: A Primer on Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is among the most popular and versatile methods available in computational chemistry.[4] The central concept of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.
The choice of the exchange-correlation functional and the basis set are the two most critical decisions in a DFT calculation. The functional approximates the exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. For organic molecules like this compound, hybrid functionals such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, have proven to be highly effective.[3] Pople-style basis sets, such as 6-311++G(d,p), are commonly used as they provide a good balance between accuracy and computational cost, with diffuse functions (++ to describe anions and weak interactions) and polarization functions (d,p to describe bond anisotropy).[3]
Experimental Protocol: A Step-by-Step Workflow for Quantum Chemical Calculations
This section details a comprehensive and reproducible workflow for the quantum chemical characterization of this compound using the Gaussian software package, a widely used program for electronic structure calculations.[5][6][7]
Step 1: Building the Initial Molecular Structure
The starting point for any calculation is a reasonable initial 3D structure of the molecule. While this can be built from scratch using molecular modeling software, a more reliable approach is to use crystallographic data of a closely related compound. For this compound, the crystal structure of 2-Methyl-5-nitro-1H-benzimidazole monohydrate provides an excellent template.[8] The coordinates from this crystal structure can be used as a starting point, with the methyl group repositioned to the 4-position of the benzimidazole ring.
Step 2: Geometry Optimization
The initial structure is not necessarily at its lowest energy state. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.
Protocol:
-
Software: Gaussian 16
-
Input File Setup:
-
Route Section (#p): #p B3LYP/6-311++G(d,p) Opt Freq
-
B3LYP: The chosen exchange-correlation functional.
-
6-311++G(d,p): The basis set.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to calculate vibrational frequencies at the optimized geometry. This is crucial to confirm the optimized structure is a true minimum.
-
-
Charge and Multiplicity: 0 1 (for a neutral molecule with a singlet spin state).
-
Coordinates: The Cartesian coordinates of the atoms from the initial structure.
-
-
Execution: Run the calculation using the Gaussian software.
Step 3: Vibrational Frequency Analysis
A successful geometry optimization will result in a structure where all forces on the atoms are zero. The frequency calculation serves two purposes:
-
Confirmation of a True Minimum: A true minimum energy structure will have no imaginary vibrational frequencies. One or more imaginary frequencies indicate a transition state or a higher-order saddle point.
-
Prediction of IR and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared and Raman spectra of the molecule. This allows for a direct comparison with experimental data for validation.[9][10][11]
Step 4: Calculation of Electronic Properties
Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and electronic transitions.
Protocol (using the optimized geometry):
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. These are typically part of the standard output from a geometry optimization calculation.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. This can be calculated as a separate step using the optimized geometry.
-
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra: To predict the electronic absorption spectrum, a TD-DFT calculation is performed.[12]
-
Route Section (#p): #p B3LYP/6-311++G(d,p) TD(NStates=10)
-
TD(NStates=10): Keyword to perform a TD-DFT calculation, in this case calculating the first 10 excited states.
-
-
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[13]
-
Route Section (#p): #p B3LYP/6-311++G(d,p) NMR
-
Computational Workflow Diagram
Caption: Computational workflow for the quantum chemical characterization of this compound.
Data Presentation and Interpretation
A critical aspect of computational chemistry is the clear and concise presentation of the calculated data.
Optimized Molecular Geometry
The optimized geometry should be presented in a table listing key bond lengths and bond angles. This data can be compared with experimental crystal structure data of similar molecules to validate the computational method.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C4-C5 | Value |
| C5-N(nitro) | Value | |
| N(nitro)-O | Value | |
| Bond Angle | C4-C5-N(nitro) | Value |
| O-N(nitro)-O | Value | |
| Dihedral Angle | C4-C5-N(nitro)-O | Value |
| (Note: Values to be filled in from the calculation output) |
Vibrational Spectra
The calculated vibrational frequencies should be tabulated and compared with experimental IR and Raman data for benzimidazole and nitroaromatic compounds. A scaling factor is often applied to the calculated frequencies to better match experimental values.
Table 2: Calculated Vibrational Frequencies and Assignments
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| Value | Value | Value | Value | N-O symmetric stretch |
| Value | Value | Value | Value | N-O asymmetric stretch |
| Value | Value | Value | Value | C-H stretch (methyl) |
| Value | Value | Value | Value | Benzimidazole ring modes |
| (Note: Values to be filled in from the calculation output) |
Electronic Properties
The key electronic properties should be summarized to provide insights into the molecule's reactivity and electronic transitions.
Table 3: Calculated Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| First Electronic Transition (λmax) | Value (nm) |
| (Note: Values to be filled in from the calculation output) |
Applications in Drug Development
The quantum chemical data generated for this compound has direct applications in the drug development process.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models correlate the chemical structure of a series of compounds with their biological activity.[14][15][16][17][18] The calculated quantum chemical descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, can be used as independent variables in QSAR models to predict the activity of new, unsynthesized analogs of this compound.[19]
QSAR Model Development Workflow
Caption: A typical workflow for developing a QSAR model using quantum chemical descriptors.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20][21][22][23][24] The optimized 3D structure and calculated partial charges of this compound can be used as input for docking studies with a target protein of interest. This can help to predict the binding mode and affinity of the molecule, providing insights into its mechanism of action and guiding the design of more potent inhibitors.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous protocol for performing and interpreting quantum chemical calculations on this compound. By following the detailed workflow, from building the initial structure to applying the calculated data in drug development contexts, researchers can generate high-quality, reliable in-silico data. The emphasis on validating the computational methodology through comparison with experimental data for analogous compounds ensures the trustworthiness of the results. The integration of these computational techniques into the drug discovery pipeline has the potential to significantly accelerate the identification and optimization of novel benzimidazole-based therapeutic agents.
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preliminary biological screening of 4-Methyl-5-nitrobenzimidazole derivatives
An In-Depth Technical Guide to the Preliminary Biological Screening of 4-Methyl-5-nitrobenzimidazole Derivatives
Foreword: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a bicyclic heterocyclic aromatic compound, stands as a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] From the proton-pump inhibitor omeprazole to the anthelmintic albendazole, benzimidazole derivatives have demonstrated significant therapeutic success.[2] The introduction of specific substituents onto this core structure is a key strategy for modulating biological activity. The this compound framework, in particular, offers an intriguing starting point for drug discovery. The electron-withdrawing nature of the nitro group, combined with the electronic influence of the methyl group, can significantly alter the molecule's physicochemical properties and its potential interactions with biomacromolecules.[3][4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential preliminary biological screening protocols for novel this compound derivatives. It moves beyond a simple recitation of methods to explain the underlying scientific rationale, enabling informed experimental design and data interpretation.
Part 1: Foundational Synthesis Strategy
While this guide focuses on biological screening, a foundational understanding of the synthesis is paramount. The most common and versatile method for creating the 2-substituted benzimidazole core is the Phillips condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde) under acidic conditions.[5]
For the specific synthesis of 2-aryl-4-methyl-5-nitrobenzimidazoles, the key precursor is 4-methyl-5-nitrobenzene-1,2-diamine .[3] This diamine is typically condensed with various substituted aromatic aldehydes. The reaction is often catalyzed by an acid and may employ an oxidizing agent like sodium metabisulfite to facilitate the cyclization and aromatization process.[6] The choice of the aldehyde is critical, as the substituent on the 2-position aryl ring will profoundly influence the biological activity of the final compound, forming the basis for structure-activity relationship (SAR) studies.[6][7]
Part 2: The Screening Cascade: A Multi-Pronged Approach
A preliminary biological screen should be designed to efficiently and cost-effectively identify promising "hit" compounds from a library of newly synthesized derivatives. Based on the extensive activities reported for the broader benzimidazole class, a logical primary screening cascade for this compound derivatives should investigate their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Workflow for Preliminary Biological Screening
The overall process can be visualized as a funnel, starting with broad primary assays and leading to the identification of promising candidates for further study.
Caption: General workflow for preliminary screening.
Antimicrobial Activity Screening
Expertise & Rationale: Benzimidazole derivatives have long been recognized for their antimicrobial properties, with many studies demonstrating efficacy against a range of bacterial and fungal pathogens.[8][9][10] The preliminary screen aims to identify compounds with broad-spectrum activity or specific potency against clinically relevant strains. The two most common and foundational assays are the agar well diffusion method for a qualitative assessment and the broth microdilution method to determine the quantitative Minimum Inhibitory Concentration (MIC).
Protocol 1: Agar Well Diffusion Assay
This method provides a rapid visual assessment of antibacterial activity.
-
Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Inoculation: Uniformly swab the entire surface of the MHA plates with the bacterial suspension.
-
Well Creation: Aseptically punch wells (6 mm diameter) into the agar.
-
Compound Loading: Dissolve test compounds in a suitable solvent (e.g., DMSO) to a stock concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm).
Protocol 2: Broth Microdilution for MIC Determination
This assay determines the lowest concentration of a compound that inhibits visible microbial growth.
-
Preparation: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to each well.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.[8]
-
Inoculation: Add 10 µL of the bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL) to each well.
-
Controls: Include wells with broth and inoculum (growth control), broth and compound (sterility control), and a standard antibiotic.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Data Presentation: Hypothetical Antimicrobial Screening Results
| Compound ID | 2-Aryl Substituent | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli | MIC (µg/mL) vs S. aureus |
| MNB-1 | Phenyl | 12 | 10 | 64 |
| MNB-2 | 4-Chlorophenyl | 18 | 15 | 16 |
| MNB-3 | 4-Nitrophenyl | 22 | 19 | 8 |
| MNB-4 | 4-Methoxyphenyl | 14 | 11 | 32 |
| Ciprofloxacin | (Control) | 25 | 28 | 1 |
Anticancer Activity Screening
Expertise & Rationale: The benzimidazole scaffold is present in several anticancer agents, and novel derivatives are frequently evaluated for their cytotoxic potential against various cancer cell lines.[11][12] The nitro group, in particular, has been associated with potent anticancer activity in some contexts.[13][14] The primary goal of a preliminary screen is to determine a compound's ability to inhibit cancer cell proliferation or induce cell death. The MTT assay is the gold standard for this initial evaluation due to its reliability, high-throughput nature, and cost-effectiveness. It measures the metabolic activity of cells, which correlates with cell viability.[15]
Protocol 3: MTT Cell Viability Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of ~1.5 x 10³ cells/well and allow them to adhere overnight.[15]
-
Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Controls: Include untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Doxorubicin or 5-Fluorouracil) as a positive control.[11]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanism of Action: Apoptosis Induction
Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[11][13] A positive hit from the MTT assay would typically be followed by secondary assays to investigate this mechanism.
Caption: Hypothetical intrinsic apoptosis pathway.
Data Presentation: Hypothetical Anticancer Screening Results
| Compound ID | 2-Aryl Substituent | IC₅₀ (µM) vs MCF-7 (Breast Cancer) | IC₅₀ (µM) vs A549 (Lung Cancer) |
| MNB-1 | Phenyl | 45.2 | 58.1 |
| MNB-2 | 4-Chlorophenyl | 8.5 | 12.3 |
| MNB-3 | 4-Nitrophenyl | 2.1 | 5.4 |
| MNB-4 | 4-Methoxyphenyl | 25.6 | 33.7 |
| Doxorubicin | (Control) | 0.98 | 1.2 |
Anti-inflammatory Activity Screening
Expertise & Rationale: Inflammation is a key pathological feature of many diseases, and benzimidazole derivatives have shown promise as anti-inflammatory agents.[7][16][17] A simple and effective preliminary in vitro assay is the inhibition of protein denaturation. Denaturation of proteins is a well-documented cause of inflammation.[17] The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) can be a reliable indicator of its potential anti-inflammatory activity.
Protocol 4: Inhibition of Albumin Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (BSA) solution (1% w/v aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 10 to 500 µg/mL).
-
Control: A control solution is prepared with 2 mL of distilled water instead of the test compound. Use Diclofenac sodium as a standard reference drug.[17]
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity (a measure of denaturation) of the samples by reading the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Data Presentation: Hypothetical Anti-inflammatory Screening Results
| Compound ID | 2-Aryl Substituent | % Inhibition of Albumin Denaturation (at 100 µg/mL) |
| MNB-1 | Phenyl | 35.4% |
| MNB-2 | 4-Chlorophenyl | 68.2% |
| MNB-3 | 4-Nitrophenyl | 55.9% |
| MNB-4 | 4-Methoxyphenyl | 75.1% |
| Diclofenac | (Control) | 88.5% |
Part 3: Structure-Activity Relationship (SAR) Analysis
The ultimate goal of screening a library of related compounds is to establish a preliminary Structure-Activity Relationship (SAR). SAR analysis helps to identify the chemical features of the molecules that are crucial for their biological activity.[7] For the this compound scaffold, the primary point of variation is the substituent at the 2-position.
Caption: Concept of SAR for 2-substituted derivatives.
From the hypothetical data presented, a preliminary SAR can be deduced:
-
Antimicrobial & Anticancer Activity: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the 2-aryl substituent appear to enhance potency (lower MIC and IC₅₀ values for MNB-2 and MNB-3).
-
Anti-inflammatory Activity: Electron-donating groups (e.g., -OCH₃ on MNB-4) or moderately electron-withdrawing groups (-Cl on MNB-2) seem to be favorable for inhibiting protein denaturation.
These initial observations are critical. They guide the next phase of drug development, suggesting which derivatives to optimize and which new substitutions should be explored to further enhance potency and selectivity.
Conclusion
The preliminary biological screening of this compound derivatives is a systematic process that requires careful experimental design and execution. By employing a tiered approach that assesses antimicrobial, anticancer, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds. The true value of this process lies not just in identifying "active" molecules, but in understanding the structural requirements for that activity. The insights gained from these foundational assays are the bedrock upon which subsequent, more complex preclinical studies are built, paving the way for the development of novel therapeutics.
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- IJPPS. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences.
- NIH. (n.d.).
- Biosciences Biotechnology Research Asia. (2024). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia.
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A Technical Guide to the Synthetic Utility of 4-Methyl-5-nitrobenzimidazole and Its Precursors
Introduction: The Strategic Importance of the 4-Methyl-5-nitrobenzimidazole Scaffold
In the landscape of modern medicinal chemistry and materials science, the benzimidazole nucleus stands out as a "privileged structure".[1] Its unique electronic properties and structural rigidity make it a cornerstone for developing a vast array of pharmacologically active agents, including antihypertensives, antivirals, and anticancer drugs.[2][3] The strategic introduction of substituents onto this core scaffold is paramount for modulating biological activity. This guide focuses on this compound, a key intermediate whose substituents—a methyl group and a nitro group—offer distinct and powerful handles for synthetic manipulation.
The electron-donating methyl group and the potent electron-withdrawing nitro group create a unique electronic environment that influences the reactivity of the entire molecule. More importantly, the nitro group serves as a versatile precursor, most commonly for reduction to a primary amine. This transformation unlocks a gateway to a multitude of subsequent reactions, allowing for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis of this compound and its pivotal role as a precursor in advanced organic synthesis, with a focus on the causality behind experimental choices and the generation of valuable heterocyclic compounds.
Section 1: Synthesis and Physicochemical Profile
A foundational understanding of the precursor's synthesis and properties is critical for its effective application. The most common route to this compound involves the cyclization of its direct precursor, 4-Methyl-5-nitrobenzene-1,2-diamine.
Synthesis of the Benzimidazole Ring
The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine derivative with a one-carbon source, such as formic acid or an aldehyde.[4] In the case of this compound, the reaction proceeds by reacting 4-Methyl-5-nitrobenzene-1,2-diamine with formic acid, which serves as the source for the C2 position of the benzimidazole ring.
Caption: Synthesis of this compound via cyclization.
Physicochemical Data
Understanding the properties of the key starting material, the diamine precursor, is crucial for optimizing reaction conditions.
| Property | 4-Methyl-5-nitrobenzene-1,2-diamine |
| CAS Number | 65958-37-4 |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Appearance | Likely a colored solid |
Table compiled from data in BenchChem.[5]
Section 2: The Gateway Transformation: Reduction of the Nitro Group
The synthetic power of this compound is most profoundly realized upon the reduction of its nitro group. This transformation converts the strongly deactivating nitro group into a highly versatile and nucleophilic amino group, yielding 4-methylbenzimidazole-5-amine. This amine is a critical building block for constructing fused heterocyclic systems and for introducing a wide range of functional groups.
The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) for clean reductions or the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl), which are robust and cost-effective for large-scale synthesis.
Caption: The nitro reduction gateway to advanced intermediates.
Section 3: Application in Heterocyclic Synthesis: Quinoxalines
While transformations on the pre-formed benzimidazole are common, its diamine precursor, 4-methyl-5-nitrobenzene-1,2-diamine, is a valuable building block in its own right for synthesizing other classes of heterocycles. A prime example is the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds.
Rationale and Mechanism
The reaction, known as the Phillips-Ladenburg synthesis, involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (like benzil). The two amino groups of the diamine react sequentially with the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the stable, aromatic quinoxaline ring system. The methyl and nitro substituents from the original diamine are carried over to the final quinoxaline product, providing strategic functionalization.
Experimental Protocol: Synthesis of 2,3-Diaryl-6-methyl-7-nitroquinoxalines[6]
This protocol outlines the synthesis from 4-methyl-5-nitrobenzene-1,2-diamine and a generic 1,2-diaryl-1,2-ethanedione (benzil).
Materials:
-
4-Methyl-5-nitrobenzene-1,2-diamine (1.0 equivalent)
-
Benzil or substituted benzil derivative (1.0 equivalent)
-
Glacial Acetic Acid or Ethanol
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-methyl-5-nitrobenzene-1,2-diamine in glacial acetic acid or ethanol.
-
Add 1.0 equivalent of the benzil derivative to the solution.
-
Reflux the reaction mixture for 1-3 hours. Progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution.
-
If precipitation is slow, the solvent can be partially evaporated or cold water can be added to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol or water to remove residual acid and unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Illustrative Yields for Analogous Reactions
While specific yields for the 6-methyl-7-nitroquinoxaline will vary, analogous reactions demonstrate the efficiency of this condensation.
| o-phenylenediamine | Dicarbonyl | Solvent | Time (h) | Yield (%) | Reference |
| o-phenylenediamine | Benzil | Ethanol | 1 | 95 | [6] |
| 4-Bromo-o-phenylenediamine | Oxalic Acid | HCl (aq) | - | Good | [6] |
Section 4: N-Alkylation for Pharmacological Modulation
For the pre-formed this compound, functionalization of the imidazole nitrogen (N1 or N3) is a key strategy for developing drug candidates.[7] N-alkylation can significantly alter the molecule's solubility, lipophilicity, and ability to interact with biological targets.
Rationale and Regioselectivity
Alkylation of tautomeric 5(6)-nitrobenzimidazoles can result in a mixture of 1,5- and 1,6-isomers.[7] The ratio of these isomers is influenced by the reaction conditions (e.g., presence or absence of base) and the nature of the alkylating agent. The electron-withdrawing nitro group at the 5-position tends to favor the formation of the 1,5-isomer.[7] This regioselectivity is a critical consideration in designing a synthetic route to a specific target molecule.
General Protocol for N-Alkylation
This protocol provides a general framework for the N-alkylation of a nitroimidazole derivative.
Materials:
-
4-Methyl-5-nitro-1H-imidazole (1.0 equivalent)
-
Alkylating agent (e.g., ethyl bromoacetate, benzyl chloride) (2.0 equivalents)
-
Base (e.g., K₂CO₃, KOH) (1.1 equivalents)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
Procedure:
-
Dissolve the 4-Methyl-5-nitro-1H-imidazole in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., K₂CO₃) and stir the suspension for 15-30 minutes at room temperature to form the imidazolide anion.[8]
-
Add the alkylating agent dropwise to the mixture.
-
The reaction can be run at room temperature or heated (e.g., to 60°C) to improve the reaction rate and yield, particularly with less reactive alkylating agents.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product mixture, often separating regioisomers, using column chromatography.
Section 5: Conclusion
This compound is more than a simple heterocyclic compound; it is a strategic precursor endowed with functional groups that enable a diverse range of synthetic transformations. Its utility stems from two primary pathways: the use of its direct diamine precursor to construct other heterocyclic systems like quinoxalines, and the powerful gateway transformation of its nitro group. The reduction of the nitro group to an amine opens up a world of possibilities for building complex, pharmacologically relevant molecules. By understanding the principles of its synthesis, reactivity, and the rationale behind specific experimental protocols, researchers can effectively leverage the this compound scaffold to accelerate the discovery and development of novel chemical entities.
References
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The Synthesis of 4-Methyl-5-nitrobenzimidazole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the synthetic routes to 4-Methyl-5-nitrobenzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize established chemical principles with practical insights to offer a thorough understanding of the available methodologies. We will delve into the core synthetic strategies, the rationale behind experimental choices, and detailed protocols derived from analogous transformations reported in the scientific literature.
Introduction to this compound
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. The introduction of a nitro group and a methyl group onto the benzimidazole ring, as in this compound, can significantly modulate its physicochemical and biological properties. These substitutions can influence the molecule's electron density, lipophilicity, and potential for hydrogen bonding, thereby affecting its interaction with biological targets. A clear and efficient synthesis of this molecule is therefore of considerable importance for further investigation and application.
The molecular structure of this compound is presented below:
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| InChI | InChI=1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-8(5)10-4-9-6/h2-4H,1H3,(H,9,10) |
| SMILES | CC1=C(C=CC2=C1N=CN2)[O-] |
| CAS Number | Not available |
Table 1: Physicochemical properties of this compound.[1]
Synthetic Strategies
Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound. The first approach involves the construction of the imidazole ring from a pre-functionalized benzene derivative, specifically 4-methyl-5-nitro-o-phenylenediamine. The second approach entails the direct nitration of a pre-existing 4-methylbenzimidazole core. Each strategy presents its own set of advantages and challenges, which will be discussed in detail.
Sources
understanding the regioisomers of methylnitrobenzimidazoles
An In-Depth Technical Guide to the Regioisomers of Methylnitrobenzimidazoles
Authored by a Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of substituents, such as methyl and nitro groups, while often essential for modulating pharmacological activity, invariably introduces the challenge of regioisomerism. These isomers, though possessing the same molecular formula, can exhibit profoundly different biological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the synthesis, analytical characterization, and strategic considerations for managing regioisomers of methylnitrobenzimidazoles. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical aspect of pharmaceutical chemistry.
The Strategic Imperative of Understanding Regioisomerism
In drug development, the precise three-dimensional arrangement of atoms dictates molecular function. Isomerism, particularly regioisomerism, is not a trivial academic curiosity but a critical variable that can determine the success or failure of a drug candidate.[1][2] Regioisomers arise when substituents are placed on different available positions of a molecular scaffold. For a substituted methylnitrobenzimidazole, the relative positions of the methyl and nitro groups on the benzene ring and the N-methylation position create a complex mixture of potential isomers, each with a unique electronic and steric profile.
The fundamental reason for this detailed study is that different regioisomers can interact differently with protein binding pockets, leading to variations in efficacy, selectivity, and off-target effects.[3] A seemingly minor shift in a substituent's position can alter a molecule's metabolic fate, potentially leading to the formation of toxic metabolites or rapid clearance. Therefore, the ability to selectively synthesize, isolate, and characterize the desired regioisomer is a non-negotiable requirement for regulatory approval and clinical success.
Synthetic Pathways and the Control of Regioselectivity
The synthesis of substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or its derivative.[4] The formation of methylnitrobenzimidazole regioisomers is a direct consequence of the starting materials and the reaction conditions employed.
The primary synthetic challenge is controlling the regioselectivity of the cyclization and N-alkylation steps. The reaction of a substituted o-phenylenediamine, for instance, 4-nitro-1,2-phenylenediamine, with an appropriate reagent can lead to the formation of 5-nitro- and 6-nitrobenzimidazole. Subsequent methylation can then occur at either the N1 or N3 position, further complicating the product mixture.
Several synthetic strategies have been developed to achieve regioselectivity.[5] These methods range from classical approaches to modern metal-catalyzed reactions and microwave-assisted syntheses.[6][7] The choice of catalyst, solvent, and temperature plays a pivotal role in directing the reaction toward the desired isomer by exploiting the subtle differences in the electronic and steric environments of the reactants.[8]
Workflow: Synthesis of Methylnitrobenzimidazole Isomers
Caption: General synthetic workflow for methylnitrobenzimidazole regioisomers.
Experimental Protocol: Representative Synthesis
This protocol describes a general method for synthesizing a mixture of 1-methyl-5-nitro- and 1-methyl-6-nitro-1H-benzimidazole.
-
Cyclization to form 5(6)-Nitrobenzimidazole:
-
In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 eq.) in formic acid (10 eq.).
-
Heat the mixture at 100°C for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[9]
-
Cool the reaction mixture to room temperature and slowly add it to ice-cold water.
-
Neutralize the solution with 10% sodium hydroxide until a precipitate forms.
-
Filter the crude 5(6)-nitrobenzimidazole, wash with cold water, and dry under vacuum.
-
-
N-Methylation:
-
Suspend the dried 5(6)-nitrobenzimidazole (1 eq.) in acetone or DMF.
-
Add a base such as potassium carbonate (1.5 eq.).
-
Add methyl iodide (1.2 eq.) dropwise to the suspension.
-
Stir the mixture at room temperature or slightly elevated temperature (40-50°C) overnight.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Filter off the inorganic salts and evaporate the solvent under reduced pressure to obtain the crude product mixture of regioisomers.
-
Analytical Characterization and Separation
The unambiguous identification and quantification of each regioisomer are paramount. A multi-technique approach combining spectroscopy and chromatography is essential for a comprehensive analysis.[10]
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of regioisomers.[11]
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the methyl and nitro groups. The electron-withdrawing nitro group will deshield adjacent protons, causing them to appear at a higher chemical shift (further downfield). The symmetry, or lack thereof, in the molecule will also be reflected in the spectrum. For example, in 1-methyl-5-nitro-1H-benzimidazole, the protons on the benzene ring will present as a distinct three-proton system, whereas the 6-nitro isomer will show a different pattern.
-
¹³C NMR: The carbon chemical shifts are similarly influenced by the substituents, providing complementary information for structural assignment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning proton and carbon signals and confirming the connectivity within the molecule, leaving no ambiguity in the isomeric structure.
-
-
Mass Spectrometry (MS): While MS is excellent for confirming the molecular weight of the synthesized compounds, its ability to distinguish regioisomers is limited as they have identical masses.[12] However, high-resolution mass spectrometry (HRMS) confirms the elemental composition. Fragmentation patterns obtained via MS/MS can sometimes offer clues to the isomer structure, but these differences can be subtle and require careful interpretation.[13]
Chromatographic Separation
Chromatography is the definitive method for separating and quantifying the individual regioisomers from a reaction mixture.[14]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor reaction progress and to quickly screen for optimal solvent systems for column chromatography.[9] The different polarity of the regioisomers will result in different retention factors (Rf values).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the quantitative analysis and purification of isomers.[15] Developing a robust HPLC method is a critical step.
-
Stationary Phase: A C18 reversed-phase column is typically the first choice due to its versatility.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The precise ratio and gradient are optimized to achieve baseline separation.
-
Detection: A UV detector is standard, as the benzimidazole core is a strong chromophore.
-
Analytical Data Summary (Hypothetical)
The following table presents hypothetical, yet representative, data for two common regioisomers to illustrate the expected differences in their analytical profiles.
| Regioisomer | Key ¹H NMR Signals (Aromatic, ppm) | HPLC Retention Time (min) | TLC Rf Value |
| 1-Methyl-5-nitro-1H-benzimidazole | H4: ~8.6 (d), H6: ~8.2 (dd), H7: ~7.8 (d) | 12.5 | 0.45 |
| 1-Methyl-6-nitro-1H-benzimidazole | H4: ~8.3 (d), H5: ~8.2 (dd), H7: ~8.0 (d) | 14.2 | 0.55 |
| (Note: Conditions for HPLC: C18 column, 4.6x150mm; Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid. Conditions for TLC: Silica gel plate; Mobile Phase: 7:3 Ethyl Acetate/Hexane.) |
Workflow: Isomer Analysis and Purification
Caption: Integrated analytical workflow for isomer identification and purification.
Protocol: HPLC Method for Regioisomer Separation
-
System Preparation:
-
Column: C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B.
-
25-30 min: 90% B.
-
30-35 min: Return to 10% B and equilibrate.
-
-
Sample Preparation:
-
Dissolve ~1 mg of the crude mixture in 1 mL of 50:50 Acetonitrile/Water.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Integrate the peaks corresponding to the different regioisomers. The goal is to achieve a resolution (Rs) of >1.5 between adjacent isomer peaks for accurate quantification.
-
Conclusion
The study of methylnitrobenzimidazole regioisomers is a microcosm of the broader challenges faced in modern pharmaceutical development. The synthesis of these compounds requires a careful and deliberate approach to control regioselectivity, as the formation of isomeric mixtures is often the default outcome. A robust, multi-faceted analytical strategy, spearheaded by NMR for structural confirmation and HPLC for separation and quantification, is indispensable. For drug development professionals, mastering the control and analysis of regioisomers is not merely an academic exercise; it is a critical competency that directly impacts the safety, efficacy, and ultimate viability of new therapeutic agents.
References
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- Organic Chemistry Portal. Benzimidazole synthesis.
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Chhabra, N., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research. Available at: [Link]
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An In-depth Technical Guide to 4-Methyl-5-nitrobenzimidazole: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthetic protocol, and an in-depth spectroscopic analysis of 4-Methyl-5-nitrobenzimidazole. This document is designed to be a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both established data on related compounds and predictive insights into the target molecule.
Introduction: The Significance of Nitrobenzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] The introduction of a nitro group to the benzimidazole ring can significantly modulate its electronic properties and biological activity, making nitrobenzimidazoles a particularly interesting class of compounds for drug discovery and development.[2] this compound, a specific isomer in this family, holds potential for further functionalization and exploration as a therapeutic agent.
Physicochemical Properties
| Property | Predicted/Inferred Value for this compound | Data from Related Compounds |
| Molecular Formula | C₈H₇N₃O₂ | 2-Methyl-5-nitrobenzimidazole: C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol | 2-Methyl-5-nitrobenzimidazole: 177.16 g/mol |
| Appearance | Expected to be a pale yellow or light brown solid | 5-Nitro-1H-benzo[d]imidazole: Pale yellow solid[3] |
| Melting Point | Estimated to be in the range of 210-230 °C | 2-Methyl-5-nitro-1H-benzimidazole: 222-224 °C[3] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | Benzimidazoles generally show low solubility in nonpolar solvents and higher solubility in polar aprotic solvents.[4][5] |
| Stability | Expected to be a stable solid under normal conditions. The nitro group may decrease thermal stability compared to the non-nitrated analog.[6] | Nitroaromatic compounds can be sensitive to heat and shock.[6] |
Synthesis of this compound
A plausible and detailed synthetic route for this compound involves the nitration of 4-methylbenzimidazole. This approach is based on established methods for the nitration of benzimidazole derivatives.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methylbenzimidazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Distilled Water
-
Ethanol
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Dissolution of Starting Material: In a separate flask, dissolve 4-methylbenzimidazole in concentrated sulfuric acid, maintaining a low temperature using an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-methylbenzimidazole in sulfuric acid. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate out of the solution.
-
Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis
Direct experimental spectra for this compound are not available in the cited literature. However, a detailed prediction of the expected spectra can be made based on the analysis of its isomers and related benzimidazole derivatives.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons.
-
Aromatic Protons: The benzene part of the benzimidazole will have two aromatic protons. The proton at position 6 will likely appear as a doublet, and the proton at position 7 will also be a doublet, with coupling between them. The electron-withdrawing nitro group at position 5 will deshield these protons, shifting them downfield.
-
Imidazole Proton: The proton at the 2-position of the imidazole ring will appear as a singlet.
-
N-H Proton: The N-H proton will likely appear as a broad singlet at a downfield chemical shift.
-
Methyl Protons: The methyl group at position 4 will appear as a singlet in the upfield region.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The carbon attached to the nitro group (C5) and the carbon attached to the methyl group (C4) will have characteristic chemical shifts. The other aromatic carbons will also have predictable shifts based on the substituent effects.
-
Imidazole Carbons: The carbons of the imidazole ring (C2, C3a, and C7a) will also be visible. The C2 carbon typically appears in the range of 140-150 ppm in benzimidazoles.
-
Methyl Carbon: The carbon of the methyl group will appear as a signal in the upfield region of the spectrum.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
-
N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.
-
C-H Stretch: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed around 2850-2960 cm⁻¹.
-
N-O Stretch (Nitro Group): Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C=N and C=C Stretch: Aromatic C=C and imidazole C=N stretching vibrations will likely appear in the 1400-1600 cm⁻¹ region.
Chemical Properties and Reactivity
-
Stability: this compound is expected to be a stable solid. However, like many nitroaromatic compounds, it should be handled with care, avoiding excessive heat or shock.
-
Reactivity: The nitro group is a key site for chemical modification. It can be reduced to an amino group, which can then be further functionalized to create a diverse library of derivatives. The benzimidazole ring system can also undergo various reactions, such as N-alkylation or N-arylation.
Potential Applications in Drug Development
Benzimidazole derivatives are of great interest in drug discovery.[8] The introduction of a nitro group, as in this compound, can enhance biological activity.[9] This class of compounds has shown potential as:
-
Antihypertensive Agents: Certain 5-nitrobenzimidazole derivatives have been investigated as angiotensin II receptor antagonists.[9]
-
Anticancer Agents: The benzimidazole scaffold is present in several anticancer drugs, and nitro-substituted derivatives are actively being explored for their cytotoxic properties.
-
Antimicrobial Agents: Nitroimidazoles are a well-known class of antibiotics and antiprotozoal agents.
Conclusion
This compound is a compound of significant interest for medicinal chemists and drug development professionals. While direct experimental data is limited, this guide provides a robust framework for its synthesis and characterization based on the well-established chemistry of related benzimidazole derivatives. The predictive spectroscopic analyses and detailed synthetic protocol offered herein are intended to facilitate further research and unlock the therapeutic potential of this promising molecule.
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Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. (2021). PMC. Retrieved from [Link]
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Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. (2014). PubMed. Retrieved from [Link]
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Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (n.d.). PMC. Retrieved from [Link]
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In-Silico Design, Synthesis and Biological Evaluation of Some Noval Benzimidazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). PubMed. Retrieved from [Link]
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Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. (2023). SID. Retrieved from [Link]
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[Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. (n.d.). PubMed. Retrieved from [Link]
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Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]
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2-Methyl-5-nitro-1H-benzimidazole monohydrate. (n.d.). PMC. Retrieved from [Link]
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Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. (n.d.). DergiPark. Retrieved from [Link]
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4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103. (n.d.). PubChem. Retrieved from [Link]
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Review of synthesis process of nitrobenzimidazole derivatives. (2023). Taylor & Francis Online. Retrieved from [Link]
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In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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(PDF) Review of synthesis process of nitrobenzimidazole derivatives. (2023). ResearchGate. Retrieved from [Link]
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Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole?. (2015). ResearchGate. Retrieved from [Link]
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An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (n.d.). MDPI. Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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1-methyl-5-nitro-1H-benzimidazole. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
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1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
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FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]
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1-Methyl-6-nitro-1H-benzimidazole. (n.d.). PMC. Retrieved from [Link]
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The infrared spectra of some simple benzimidazoles. (n.d.). RSC Publishing. Retrieved from [Link]
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(N-METHYL-5-NITRO-1H-BENZIMIDAZOLE-2-YL)-METHANOL - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. (n.d.). Beilstein Journals. Retrieved from [Link]
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2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760. (n.d.). PubChem. Retrieved from [Link]
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(PDF) 1-Methyl-5-nitro-1H-imidazole. (n.d.). ResearchGate. Retrieved from [Link]
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2-Methyl-5-nitro-1H-benzimidazole monohydrate. (2011). PubMed. Retrieved from [Link]
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Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (n.d.). American Chemical Society. Retrieved from [Link]
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mass spectrometry analysis of 4-Methyl-5-nitrobenzimidazole
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Methyl-5-nitrobenzimidazole
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed methodology for the mass spectrometric analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental principles and causal reasoning behind the analytical choices. We will explore the complete workflow, from the physicochemical properties of the analyte to advanced tandem mass spectrometry (MS/MS) fragmentation analysis. The protocols herein are designed as self-validating systems, grounded in authoritative scientific literature to ensure robustness and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic aromatic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The presence of a nitro group, a common pharmacophore that can also be a structural alert for toxicity, makes precise identification and quantification critical during drug discovery, development, and quality control.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for this task. It allows for confident structural elucidation and trace-level quantification in complex matrices. This guide establishes a robust LC-MS/MS method, explaining the expert choices made at each step of the analytical process.
Analyte Characteristics: A Foundation for Method Development
Understanding the physicochemical properties of this compound is the first principle of method development. These properties dictate its behavior in solution, during chromatographic separation, and in the ion source of the mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[2] |
| Monoisotopic Mass | 177.05383 Da | PubChem[2] |
| Structure | Imidazole ring fused to a nitro-substituted benzene ring with a methyl group. | - |
| Predicted XlogP | 1.7 | PubChem[2] |
| Key Functional Groups | Imidazole N-H (weakly acidic/basic), Nitro Group (electron-withdrawing), Aromatic System | - |
The molecule's moderate polarity (XlogP of 1.7) and the presence of ionizable nitrogen atoms on the imidazole ring make it an ideal candidate for reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS).
The Analytical Workflow: From Sample to Signal
A successful analysis relies on a seamlessly integrated workflow where each stage is optimized for the target analyte. The logical flow from separation to detection is paramount for achieving reliable and high-quality data.
Caption: Overall LC-MS/MS workflow for this compound analysis.
Chromatographic Separation: Achieving Analytical Resolution
The primary goal of chromatography is to isolate the analyte of interest from matrix components and potential isomers, ensuring that a pure compound enters the mass spectrometer. For a moderately polar molecule like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[3][4]
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is selected for its hydrophobic properties, providing effective retention for the aromatic benzimidazole core. A column with a smaller particle size (e.g., <2 µm) is used to achieve high resolution and sharp peak shapes.
-
Mobile Phase: A combination of water and acetonitrile is a standard choice for RP-HPLC.[5] An acidic modifier, typically 0.1% formic acid, is added to both phases. This serves two critical functions:
-
It suppresses the ionization of any residual silanol groups on the silica-based column, preventing peak tailing.
-
It provides a source of protons (H⁺), promoting the formation of the protonated molecular ion, [M+H]⁺, in the ESI source, which is crucial for positive-ion mode detection.
-
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent (acetonitrile) is increased over time, is employed. This ensures that the analyte is eluted as a sharp, symmetrical peak while cleaning the column of more hydrophobic matrix components after each injection.
Mass Spectrometric Detection: Ionization and Fragmentation
This is the core of the analysis, providing mass-based identification and structural information.
Ionization Source Selection
Electrospray Ionization (ESI) is the ideal technique for this application. ESI is a "soft" ionization method that transfers analytes from a liquid phase to a gaseous, ionized state with minimal fragmentation.[6][7] This preserves the molecular ion, which is the primary piece of information for determining the compound's molecular weight.
Positive vs. Negative Ion Mode:
-
Positive Ion Mode: This is the preferred mode. The basic nitrogen atoms in the benzimidazole ring are readily protonated in the acidic mobile phase, leading to a strong signal for the [M+H]⁺ ion.
-
Negative Ion Mode: While the imidazole N-H proton is weakly acidic, deprotonation to form [M-H]⁻ is less favorable than protonation, especially in an acidified mobile phase. However, for some nitroaromatic compounds, negative mode can be effective.[8] For this guide, we will focus on the more robust and sensitive positive ion mode.
MS1 Analysis: Identifying the Molecular Ion
In a full scan (MS1) analysis, the mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect all ions coming from the source. Based on the monoisotopic mass of 177.05383 Da, we can predict the major ionic species that will be observed.
| Adduct / Ion | Formula | Theoretical m/z | Notes |
| [M+H]⁺ | [C₈H₈N₃O₂]⁺ | 178.0611 | The primary target ion; protonated molecule.[2] |
| [M+Na]⁺ | [C₈H₇N₃O₂Na]⁺ | 200.0431 | Sodium adduct; common in ESI from glassware or solvent impurities.[2] |
| [M+K]⁺ | [C₈H₇N₃O₂K]⁺ | 216.0170 | Potassium adduct; less common than sodium.[2] |
| [M+NH₄]⁺ | [C₈H₁₁N₄O₂]⁺ | 195.0877 | Ammonium adduct; may be seen if ammonia is present.[2] |
MS/MS Analysis: Structural Elucidation through Fragmentation
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation. The [M+H]⁺ precursor ion (m/z 178.06) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2) via collision-induced dissociation (CID), and the resulting product ions are analyzed in the third quadrupole (Q3).
The fragmentation of nitroaromatic and benzimidazole compounds follows predictable pathways. The primary fragmentation is expected to involve the nitro group and cleavage of the imidazole ring.[8][9]
Proposed Fragmentation Pathway for [M+H]⁺ (m/z 178.06):
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An In-Depth Technical Guide to the FT-IR Spectral Interpretation of 4-Methyl-5-nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Methyl-5-nitrobenzimidazole. As a molecule of significant interest in medicinal chemistry, understanding its structural and vibrational properties is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships. This document delineates the theoretical basis for the vibrational modes of the molecule, provides a detailed assignment of characteristic spectral bands, and outlines a standard protocol for sample preparation. The interpretation is built upon foundational spectroscopic principles and comparative analysis with closely related benzimidazole derivatives.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound belonging to the benzimidazole family. Benzimidazole derivatives are renowned for their diverse pharmacological activities, serving as core scaffolds in drugs with antimicrobial, antiviral, antihypertensive, and anticancer properties[1][2]. The introduction of a nitro group (-NO₂) and a methyl group (-CH₃) onto the benzimidazole core at the 5- and 4-positions, respectively, significantly modulates the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. These modifications can profoundly influence its biological activity and therapeutic potential.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, one can identify the functional groups present, gain insights into the molecular structure, and assess the purity of a sample. For drug development professionals, FT-IR serves as an indispensable tool for confirming the identity of synthesized compounds and ensuring batch-to-batch consistency. This guide offers a detailed roadmap for interpreting the FT-IR spectrum of this compound, grounded in established spectroscopic data.
Theoretical Vibrational Mode Analysis
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the benzimidazole ring system, the methyl group, and the nitro group. The expected absorption regions for these functional groups are well-documented and provide a predictive framework for spectral interpretation.
-
Benzimidazole Core: The benzimidazole structure contains N-H, C-H, C=C, and C=N bonds. The N-H stretching vibration is particularly characteristic and often appears as a broad band in the high-frequency region due to hydrogen bonding. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system typically give rise to a series of sharp to medium bands in the 1650-1400 cm⁻¹ region[3][4].
-
Nitro Group (-NO₂): The nitro group is one of the most strongly IR-active functional groups due to the large change in dipole moment during its vibrations. It is characterized by two distinct, strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) at a higher wavenumber and a symmetric stretch (ν_s(NO₂)) at a lower wavenumber. For aromatic nitro compounds, these bands are typically observed in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively[5][6].
-
Methyl Group (-CH₃): The methyl group gives rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching bands are expected in the 2975-2850 cm⁻¹ range. Additionally, asymmetric and symmetric bending (scissoring and umbrella) modes appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively[7].
The logical relationship between the molecule's structure and its expected FT-IR absorption regions is visualized below.
Caption: Molecular structure and its corresponding functional group vibrations.
Detailed FT-IR Spectral Interpretation
While an experimental spectrum for this compound is not publicly available, a detailed interpretation can be constructed based on the analysis of closely related compounds, such as 5-nitrobenzimidazole and its derivatives[1][6][8]. The following table summarizes the expected key absorption bands, their assignments, and the rationale based on established literature values.
| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment | Rationale and In-Depth Analysis |
| 3200-3500 | Broad, Medium-Strong | ν(N-H) Stretching | This broad absorption is characteristic of the N-H bond in the imidazole ring involved in intermolecular hydrogen bonding. In solid-state spectra of benzimidazoles, this band can be quite prominent and complex[9]. |
| 3000-3100 | Medium-Weak | ν(C-H) Aromatic Stretching | These absorptions, appearing at wavenumbers higher than 3000 cm⁻¹, are indicative of C-H bonds on the aromatic benzene ring[10]. Multiple weak peaks may be observed in this region. |
| 2850-2975 | Medium-Weak | ν(C-H) Aliphatic Stretching | These bands correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) group[7]. |
| ~1625 | Medium | ν(C=N) Stretching | This band is attributed to the carbon-nitrogen double bond stretching within the imidazole portion of the molecule. Its position can be influenced by conjugation and substitution[1]. |
| 1580-1610 | Medium-Weak | ν(C=C) Aromatic Ring Stretching | These bands arise from the skeletal in-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring[10]. |
| 1475-1550 | Strong | ν_as(NO₂) Asymmetric Stretching | This is one of the most characteristic and intense peaks in the spectrum, definitively indicating the presence of the nitro group. Its high intensity is due to the strong polarity of the N-O bonds[5][6]. |
| ~1450 | Medium | δ_as(C-H) Asymmetric Bending | This absorption is due to the asymmetric bending (scissoring) vibration of the methyl group's C-H bonds. |
| ~1375 | Medium | δ_s(C-H) Symmetric Bending | The symmetric (umbrella) bending mode of the methyl group typically appears in this region and is often a sharp, useful diagnostic peak[7]. |
| 1290-1360 | Strong | ν_s(NO₂) Symmetric Stretching | The second characteristic strong peak for the nitro group. The presence of two strong bands in the ~1500 cm⁻¹ and ~1350 cm⁻¹ regions is a classic signature for aromatic nitro compounds[5][6]. |
| 800-900 | Medium-Strong | δ(C-H) Aromatic Out-of-Plane Bending | The position of out-of-plane C-H bending bands can provide information about the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted pattern (considering the fused ring), specific bands are expected in this region. |
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol describes the standard procedure for preparing a solid sample of this compound for FT-IR analysis using the potassium bromide (KBr) pellet method. This technique is fundamental for obtaining high-quality transmission spectra of solid materials.
4.1. Materials and Equipment
-
This compound (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm)
-
Hydraulic press
-
FT-IR Spectrometer
4.2. Step-by-Step Methodology
-
Drying: Ensure the KBr powder is completely free of moisture by drying it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture has strong IR absorptions that can obscure the sample spectrum[5].
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: First, grind the sample in the agate mortar to a very fine powder. Then, add the KBr and gently but thoroughly mix and grind the two components together until a homogenous, fine powder is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix[5].
-
Pellet Formation: Assemble the pellet die. Transfer a small amount of the KBr-sample mixture into the die barrel, ensuring an even distribution over the anvil surface.
-
Pressing: Place the assembled die into the hydraulic press. Gradually apply pressure up to approximately 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent pellet[10].
-
Pellet Release: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A high-quality pellet should be thin and transparent.
-
Spectral Acquisition: Place the pellet in the spectrometer's sample holder. Record a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Caption: Workflow for KBr pellet preparation for FT-IR analysis.
Conclusion
The FT-IR spectrum of this compound is rich with information, providing clear signatures for its key functional groups. The broad N-H stretch, the sharp and intense asymmetric and symmetric stretches of the nitro group, and the characteristic vibrations of the aromatic core and methyl substituent collectively form a unique spectral fingerprint. This guide provides a robust framework for interpreting this spectrum, enabling researchers to confidently identify the molecule, assess its purity, and further investigate its chemical properties. Adherence to proper sample preparation techniques, as outlined in the experimental protocol, is critical for obtaining high-fidelity data amenable to accurate interpretation.
References
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link][3]
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Suvarna G. Kini, et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157. Retrieved from [Link][1]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link][5]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link][10]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link][1][6]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(3). Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
- International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research, 5(1).
-
Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Online. (2025, January 25). The Big Review IV: Hydrocarbons. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubMed. (2014). C-H stretching vibrations of methyl, methylene and methine groups at the vapor/alcohol (N = 1-8) interfaces. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Vibrational Spectra of Orthodiamide Derivatives: The NH Stretching Band of Some Benzimidazole Derivatives. Retrieved from [Link][9]
-
MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link][4]
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Methodological & Application
The Emerging Role of 4-Methyl-5-nitrobenzimidazole in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The benzimidazole core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive effects.[1][2] The introduction of a nitro group and a methyl substituent onto this bicyclic heterocyclic system, as in 4-Methyl-5-nitrobenzimidazole, can significantly modulate its physicochemical properties and biological activity. The electron-withdrawing nature of the nitro group is often associated with bioreductive activation, particularly in hypoxic environments characteristic of solid tumors and certain microbial infections.[3][4] This unique feature makes nitro-substituted benzimidazoles, including the 4-methyl-5-nitro isomer, compelling candidates for the development of targeted therapies.
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into its synthesis, potential anticancer and antimicrobial applications, and the underlying mechanisms of action, supported by established protocols and data from related compounds.
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through the condensation of 4-methyl-5-nitrobenzene-1,2-diamine with an appropriate one-carbon synthon, typically formic acid or a derivative. The starting diamine itself is a key intermediate, and its purity can significantly impact the yield and purity of the final product.[5]
General Workflow for the Synthesis of 2-Substituted-4-methyl-5-nitrobenzimidazoles
Caption: General workflow for synthesizing 2-substituted-4-methyl-5-nitrobenzimidazoles.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of nitrobenzimidazole derivatives.[6]
Materials:
-
4-Methyl-5-nitrobenzene-1,2-diamine
-
Formic acid (98-100%)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-methyl-5-nitrobenzene-1,2-diamine in 20 mL of 98-100% formic acid.
-
Slowly add 1 mL of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.
-
Neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms.
-
Filter the crude product, wash it with cold water, and dry it.
-
For purification, recrystallize the crude product from ethanol with a small amount of activated charcoal.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.
Anticancer Applications: Targeting the Tumoral Microenvironment
The presence of the nitro group in this compound suggests its potential as a hypoxia-activated prodrug.[3] Solid tumors often contain hypoxic regions where the oxygen concentration is significantly lower than in healthy tissues. This unique microenvironment can be exploited for targeted cancer therapy.
Proposed Mechanism of Anticancer Action
Under hypoxic conditions, the nitro group of this compound can be reduced by nitroreductase enzymes, which are often overexpressed in cancer cells. This bioreductive activation generates reactive nitroso and hydroxylamine intermediates that are highly cytotoxic.[3] These reactive species can induce cellular damage through various mechanisms, including DNA damage, inhibition of DNA repair enzymes, and generation of reactive oxygen species (ROS).[7] Furthermore, benzimidazole derivatives have been reported to induce apoptosis and cause cell cycle arrest, often at the G2/M phase, by interfering with microtubule formation.[8]
Caption: Proposed mechanism of anticancer action for this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Hypothetical IC₅₀ Values of this compound against Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) - Normoxia | Hypothetical IC₅₀ (µM) - Hypoxia |
| MCF-7 | Breast | 50.2 | 8.5 |
| A549 | Lung | 65.8 | 12.1 |
| HT-29 | Colon | 42.5 | 7.9 |
Note: These are hypothetical values to illustrate the expected increase in potency under hypoxic conditions.
Antimicrobial Applications: A Renewed Strategy Against Drug Resistance
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge. Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial activity.[1][10] The nitro group in this compound can also play a crucial role in its antimicrobial efficacy, particularly against anaerobic bacteria and certain fungi.
Proposed Mechanism of Antimicrobial Action
Similar to its anticancer mechanism, the antimicrobial activity of this compound is likely initiated by the bioreductive activation of its nitro group by microbial nitroreductases. This process is more efficient under the anaerobic or microaerophilic conditions found in many infection sites. The resulting reactive intermediates can cause damage to microbial DNA, proteins, and other essential biomolecules, leading to cell death.[11]
Caption: Proposed mechanism of antimicrobial action for this compound.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of this compound against bacterial and fungal strains.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Streptomycin for bacteria, Fluconazole for fungi)
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the microbial inoculum.
-
Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum) and a negative control (broth only). Also, include wells with a standard antimicrobial agent.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Table 2: Hypothetical MIC Values of this compound against Microbial Strains
| Microbial Strain | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | 32 |
| Candida albicans | Fungus | 8 |
| Bacteroides fragilis | Anaerobic Bacteria | 4 |
Note: These are hypothetical values to illustrate the potential antimicrobial spectrum.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are limited, we can extrapolate from the broader class of nitrobenzimidazoles.
-
Position of the Nitro Group: The position of the nitro group on the benzimidazole ring is critical for activity. 5-Nitro and 6-nitro isomers often exhibit potent biological activities.[12]
-
Substitution at the 2-position: Introducing various substituents at the 2-position of the benzimidazole ring can significantly modulate the compound's activity and target specificity. Aromatic and heteroaromatic substitutions have been extensively explored.[10][11]
-
The Methyl Group: The methyl group at the 4-position can influence the electronic properties and steric hindrance of the molecule, potentially affecting its binding to target enzymes or receptors.[5]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its potential for bioreductive activation in hypoxic environments offers a compelling strategy for targeted therapy. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing molecule. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound, conducting in vivo efficacy and toxicity studies, and synthesizing a library of derivatives to establish a comprehensive structure-activity relationship. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of Nitrobenzimidazoles: 4-Methyl-5-nitrobenzene.
- Oriental Journal of Chemistry. (n.d.). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives.
- National Institutes of Health. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
-
ResearchGate. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. Retrieved from [Link]
-
University of Otago. (n.d.). Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. Retrieved from [Link]
-
PubMed. (1998). Structure-activity relationships of a series of 1-substituted-4-methylbenzimidazole neuropeptide Y-1 receptor antagonists. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Retrieved from [Link]
-
PMC. (n.d.). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-5-nitroimidazole. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H7N3O2). Retrieved from [Link]
-
Taylor & Francis Online. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]
-
PMC. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]
-
Bentham Science. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Retrieved from [Link]
-
ScienceDirect. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Antimicrobial Activity of 1-(5 Isopropoxy-2-Methyl-4-Nitrophenyl)-Substituted Benzimidazole Derivatives via Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Retrieved from [Link]
-
Springer. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Retrieved from [Link]
-
PubMed. (2014). Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1][5][10]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. Retrieved from [Link]
-
PubMed Central. (n.d.). Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. Retrieved from [Link]
-
PubMed. (n.d.). Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells. Retrieved from [Link]
-
Journal of Genetic Resources. (2024). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria. Retrieved from [Link]
-
ResearchGate. (2025). In vitro metabolism of 4-methyl- and 5-methyl-2-mercaptobenzimidazole, thyrotoxic and hepatotoxic rubber antioxidants, in rat liver microsomes. Retrieved from [Link]
-
ResearchGate. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]
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Application Notes and Protocols for 4-Methyl-5-nitrobenzimidazole as a Corrosion Inhibitor
For: Researchers, scientists, and materials science professionals.
Introduction: The Role of Heterocyclic Compounds in Corrosion Mitigation
The deterioration of metallic materials due to corrosion is a persistent challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a highly effective and practical strategy to protect metals, such as mild steel, from aggressive environments. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have garnered substantial interest. Their efficacy stems from the presence of lone pair electrons and π-electrons, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive species.
Benzimidazole derivatives, in particular, have demonstrated exceptional performance as corrosion inhibitors for various metals and alloys in acidic media.[1][2] The planar structure of the benzimidazole ring and the presence of heteroatoms allow for strong adsorption onto the metal surface. This document provides a detailed technical guide on the application and evaluation of a specific derivative, 4-Methyl-5-nitrobenzimidazole , as a corrosion inhibitor. We will delve into its mechanism of action, provide comprehensive experimental protocols for its evaluation, and discuss the interpretation of results.
Mechanism of Action: How this compound Protects Metal Surfaces
The inhibitory action of this compound is primarily attributed to its ability to adsorb onto the metal surface, effectively blocking the active sites for corrosion. This adsorption process is a complex interplay of physical and chemical interactions. The molecule contains several features that contribute to its strong adsorption and high inhibition efficiency:
-
Benzimidazole Ring: The aromatic ring system with its delocalized π-electrons can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to a stable adsorbed layer.
-
Nitrogen Heteroatoms: The benzimidazole structure contains two nitrogen atoms with lone pairs of electrons. These electrons can be shared with the metal surface, forming coordinate bonds (chemisorption).
-
Substituent Effects: The methyl (-CH₃) and nitro (-NO₂) groups on the benzene ring influence the electron density distribution of the molecule, which in turn affects its adsorption characteristics and inhibition efficiency. Quantum chemical studies on similar benzimidazole derivatives have shown that such substitutions can significantly impact the molecule's interaction with the metal surface.[3][4]
The adsorption of this compound on a metal surface can be visualized as the formation of a protective film that isolates the metal from the corrosive environment. This process can be described by various adsorption isotherms, with the Langmuir isotherm often being a suitable model, suggesting the formation of a monolayer of the inhibitor on the metal surface.[1][5][6]
Caption: Adsorption of this compound on a metal surface.
Experimental Evaluation of Corrosion Inhibition
To quantify the effectiveness of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical methods is recommended. These techniques provide complementary information on the corrosion rate and the mechanism of inhibition.
Protocol 1: Weight Loss (Gravimetric) Method
The weight loss method is a straightforward and widely used technique for determining the average corrosion rate.[7][8]
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers of various grits (e.g., 200, 400, 600, 800, 1000)
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Acetone and distilled water for cleaning
-
Desiccator
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper until a mirror-like surface is achieved.
-
Cleaning and Weighing: Degrease the polished coupons with acetone, rinse with distilled water, and dry them thoroughly. Accurately weigh each coupon using an analytical balance and record the initial weight (W₁).
-
Inhibitor Solutions: Prepare a series of the corrosive medium containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm). Also, prepare a blank solution without the inhibitor.
-
Immersion: Immerse the weighed coupons in the blank and inhibitor-containing solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, carefully remove the coupons, clean them to remove any corrosion products (using a suitable cleaning solution, e.g., a solution containing hexamine), rinse with distilled water and acetone, and dry. Weigh the coupons again to obtain the final weight (W₂).
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D) where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mode of action.[9][10][11]
Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell
-
Working electrode (mild steel)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Counter electrode (e.g., platinum or graphite)
-
Corrosive medium and inhibitor solutions as prepared for the weight loss method.
Caption: Workflow for the electrochemical evaluation of the corrosion inhibitor.
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating material (e.g., epoxy resin) to expose a known surface area. Polish the exposed surface as described in the weight loss protocol.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (blank or with inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
Calculate IE% using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). The corrosion rate is directly proportional to Icorr.
-
Calculate IE% using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100, where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Data Presentation and Interpretation
Quantitative Data Summary
| Inhibitor Conc. (ppm) | Method | Corrosion Rate | Inhibition Efficiency (%) | Rct (Ω·cm²) | Icorr (μA/cm²) | Ecorr (mV vs. SCE) |
| 0 (Blank) | Weight Loss | 1.25 mm/year | - | - | - | - |
| 0 (Blank) | EIS/PDP | - | - | 50 | 520 | -450 |
| 50 | Weight Loss | 0.45 mm/year | 64.0 | - | - | - |
| 50 | EIS/PDP | - | 68.8 | 160 | 162 | -445 |
| 100 | Weight Loss | 0.28 mm/year | 77.6 | - | - | - |
| 100 | EIS/PDP | - | 82.7 | 290 | 89 | -440 |
| 200 | Weight Loss | 0.15 mm/year | 88.0 | - | - | - |
| 200 | EIS/PDP | - | 91.3 | 575 | 45 | -438 |
| 500 | Weight Loss | 0.09 mm/year | 92.8 | - | - | - |
| 500 | EIS/PDP | - | 95.2 | 1040 | 25 | -435 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Interpretation of Results
-
Inhibition Efficiency: A higher IE% indicates better performance of the inhibitor. The data should show an increasing trend in IE% with an increase in the concentration of this compound.[5][12]
-
Potentiodynamic Polarization: The shift in the corrosion potential (Ecorr) in the presence of the inhibitor provides insight into the inhibition mechanism. If the shift is less than 85 mV, the inhibitor is considered a mixed-type inhibitor, affecting both anodic and cathodic reactions.[6]
-
Electrochemical Impedance Spectroscopy: An increase in the diameter of the Nyquist plot semicircle with increasing inhibitor concentration signifies an increase in the charge transfer resistance and thus, a decrease in the corrosion rate.
-
Adsorption Isotherms: To understand the adsorption mechanism, the experimental data can be fitted to various adsorption isotherm models (e.g., Langmuir, Freundlich, Temkin).[13][14][15] A good fit to the Langmuir isotherm, for example, suggests the formation of a uniform monolayer of the inhibitor on the metal surface.[6]
Conclusion
This compound shows significant promise as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness can be systematically evaluated using a combination of weight loss and electrochemical techniques. The protocols outlined in this document provide a robust framework for researchers to assess its performance and understand its mechanism of action. The strong adsorptive properties, conferred by the benzimidazole ring and its functional groups, make it a valuable candidate for further investigation and potential application in industrial corrosion protection strategies.
References
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Sastri, V. S. (2011). Corrosion Inhibitors: Principles and Applications. John Wiley & Sons. [Link]
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ASTM G31-12a. (2012). Standard Guide for Laboratory Immersion Corrosion Testing of Metals. ASTM International. [Link]
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ASTM G1-03. (2017). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. [Link]
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NACE TM0169/G31. Standard Guide for Laboratory Immersion Corrosion Testing of Metals. NACE International. [Link]
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Benabid, F., & Toukal, L. (2024). Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. Acta Chimica Slovenica, 71(4), 668–684. [Link]
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El-Sayed, A. A., et al. (2014). Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Journal of Molecular Structure, 1061, 133-142. [Link]
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Obot, I. B., et al. (2015). Quantum chemical calculations on some 4-methyl-5-substituted imidazole derivatives as acidic corrosion inhibitor for zinc. Research on Chemical Intermediates, 41(10), 7515-7528. [Link]
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Loukili, E. H., et al. (2023). Adsorption of organic inhibitors on metal surface: isotherm models. EHEI Journal of Science and Technology, 3(2), 95-107. [Link]
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Al-Amiery, A. A., et al. (2025). Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol. Progress in Color, Colorants and Coatings, 18, 461-477. [Link]
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Finšgar, M. (2016). Electrochemical Analysis of 4-methyl-2-phenyl-imidazole Adsorbed on Cu. International Journal of Electrochemical Science, 11, 6775-6790. [Link]
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Ade, S. (2022). Corrosion Inhibition of Mild Steel in Different Acid Medium by Using Various Acidic Groups of Organic Compounds. International Journal for Research in Applied Science & Engineering Technology, 10(2), 367-373. [Link]
-
Haque, J., et al. (2022). BIS[(BENZIMIDAZOL-1-YL)ETHYL]- 4-METHYLBENZENESULFONAMIDE AS A CORROSION INHIBITOR FOR MILD STEEL. Journal of Academia, 10(1), 149-157. [Link]
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Chigondo, M., et al. (2022). Effective Corrosion Inhibition of Mild Steel in an Acidic Environment Using an Aqueous Extract of Macadamia Nut Green Peel Biowaste. Molecules, 27(23), 8495. [Link]
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H. H. Al-Doori, et al. (2023). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. Materials, 16(13), 4697. [Link]
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Singh, A., et al. (2021). Adsorption isotherms of metal ions on different adsorbents. Journal of Molecular Liquids, 338, 116666. [Link]
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Laadam, G., et al. (2023). Electrochemical, chemical and theoretical exploration of the corrosion inhibition of carbon steel with new imidazole-carboxamide derivatives in an acidic environment. International Journal of Electrochemical Science, 18(3), 100072. [Link]
-
El Faydy, M., et al. (2022). Adsorption and inhibition mechanism of (Z)-4-((4-methoxybenzylidene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione on carbon steel corrosion in HCl: Experimental and theoretical insights. Journal of Molecular Liquids, 368, 120803. [Link]
-
Papavinasam, S. (2014). Review of Testing Methods and Standards for Oilfield Corrosion Inhibitors. Corrosion, 70(3), 224-241. [Link]
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Sastri, V. S. (2001). Evaluation of corrosion inhibitors. In Corrosion Inhibitors (pp. 719-781). John Wiley & Sons, Ltd. [Link]
-
Papavinasam, S. (2012). Evaluation and Selection of Corrosion Inhibitors. In Uhlig's Corrosion Handbook (pp. 1045-1064). John Wiley & Sons, Inc. [Link]
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Cottis, R. A. (2010). Chapter 3: Test Methods for Evaluating Corrosion and Inhibitors. In Corrosion Inhibitors for the Oil and Gas Industry. NACE International. [Link]
-
Applied Science. (2019, June 15). How corrosion inhibitors protect metal: synthesis in the lab and testing [Video]. YouTube. [Link]
-
Al-Baghdadi, S. B., et al. (2021). Experimental and Computational Study of a New Imidazole Derivative as a Corrosion Inhibitor for Carbon Steel in Hydrochloric Acid Solution. Physical Chemistry Research, 9(3), 475-491. [Link]
-
Köntös, Z., et al. (2024). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Science Progress, 107(4). [Link]
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Bayat, A., et al. (2024). Electrochemical detection of 4(5)-methylimidazole in aqueous solutions. Food Chemistry, 450, 139320. [Link]
-
Al-Amiery, A. A. (2014). A Comparative Study on the Electrochemical Corrosion Behavior of Iron and X-65 Steel in 4.0 wt % Sodium Chloride Solution after Different Exposure Intervals. Molecules, 19(7), 9962-9974. [Link]
-
Ibrahim, T. H. (2023). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface. Chemistry Review Letters, 6, 114-127. [Link]
-
El-Haddad, M. M. (2016). Electrochemical, Thermodynamic and Quantum Chemical Studies of Synthesized Benzimidazole Derivative as an Eco- Friendly Corrosion Inhibitor for XC52 Steel in Hydrochloric Acid. International Journal of Electrochemical Science, 11, 4436-4455. [Link]
-
Popova, A., et al. (2020). Adsorption Mechanism of 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine as a Corrosion Inhibitor Towards Carbon Steel in 1% NaCl Solution. International Journal of Corrosion and Scale Inhibition, 9(3), 966-981. [Link]
-
Wang, L., et al. (2023). Adsorption kinetics and isotherm models of heavy metals by various adsorbents: An overview. Critical Reviews in Environmental Science and Technology, 53(19), 2119-2155. [Link]
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Application Notes and Protocols: 4-Methyl-5-nitrobenzimidazole as a Versatile Ligand for Novel Metal Complexes
These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the utilization of 4-Methyl-5-nitrobenzimidazole as a ligand for the synthesis of innovative metal complexes. This document outlines detailed protocols for the synthesis of the ligand and its subsequent metal complexes, their characterization, and highlights their potential applications in catalysis and drug development.
Introduction: The Significance of this compound in Coordination Chemistry
Benzimidazole and its derivatives are a cornerstone in the development of therapeutic agents and functional materials.[1][2] The fusion of a benzene ring with an imidazole moiety creates a versatile scaffold with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The coordination of benzimidazole derivatives to metal ions often enhances these biological activities, opening new avenues for drug design and catalysis.[1][5][6]
This compound, in particular, presents an intriguing ligand for coordination chemistry. The presence of a methyl group and a nitro group on the benzimidazole core introduces specific electronic and steric effects. The electron-withdrawing nature of the nitro group can influence the acidity of the N-H proton of the imidazole ring, impacting its coordination behavior and the stability of the resulting metal complexes.[5][7] This guide provides the foundational knowledge and practical protocols to explore the rich coordination chemistry of this ligand.
Synthesis of this compound Ligand
The synthesis of the this compound ligand is a critical first step. A common and effective method involves the condensation of 4-methyl-5-nitro-o-phenylenediamine with an appropriate aldehyde, followed by cyclization.[8]
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted benzimidazoles.[9][10]
Materials:
-
4-Methyl-5-nitro-1,2-phenylenediamine
-
Formic acid (or other suitable aldehyde/carboxylic acid)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-5-nitro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.
-
Acidification: Add a catalytic amount of a strong acid, like hydrochloric acid, to the mixture.
-
Addition of Cyclizing Agent: Add formic acid (1.2 equivalents) dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Isolation: Filter the precipitate, wash it with cold water, and dry it under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound. The purity can be confirmed by melting point determination and spectroscopic analysis.
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of Metal Complexes with this compound
The synthesized ligand can be used to form complexes with a variety of transition metals. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.
General Protocol: Synthesis of M(II)-4-Methyl-5-nitrobenzimidazole Complexes
This protocol provides a general framework for the synthesis of metal complexes. Researchers should optimize the conditions for each specific metal ion.
Materials:
-
This compound (ligand)
-
Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂)
-
Methanol or Ethanol
-
Deionized water
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in hot methanol or ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in a minimal amount of deionized water or the same solvent as the ligand.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution. A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Reflux: Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Isolation: Cool the mixture to room temperature. Collect the precipitated complex by filtration.
-
Washing and Drying: Wash the complex with the solvent used for the reaction and then with a small amount of diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.
Diagram: General Synthesis of Metal Complexes
Caption: General workflow for the synthesis of metal complexes.
Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic and Analytical Data
| Technique | Ligand (4-Me-5-NO₂-Bzim) | Metal Complex (Typical) | Information Gained |
| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~1620 (C=N stretch), ~1520 & ~1340 (NO₂ stretches) | Shift in N-H and C=N stretches, appearance of M-N band (~400-500 cm⁻¹)[3][5] | Confirms coordination of the ligand to the metal ion through the imidazole nitrogen. |
| ¹H NMR (ppm) | Aromatic protons, methyl protons, N-H proton | Broadening or shifting of ligand signals | Provides information on the coordination environment around the metal ion. |
| UV-Vis (nm) | π-π* and n-π* transitions of the benzimidazole ring | Ligand-to-metal charge transfer (LMCT) bands, d-d transitions for transition metals | Elucidates the electronic properties and geometry of the complex. |
| Elemental Analysis | C, H, N percentages | C, H, N, and metal percentages | Determines the empirical formula and stoichiometry of the complex.[5] |
| Molar Conductance | - | Measured in a suitable solvent (e.g., DMF, DMSO) | Indicates whether the complex is an electrolyte or non-electrolyte.[11] |
Potential Applications of this compound Metal Complexes
The unique structural features of this compound suggest that its metal complexes could have a wide range of applications.
Antimicrobial and Anticancer Agents
The benzimidazole scaffold is a well-known pharmacophore.[2] Metal complexation can enhance the biological activity of benzimidazole derivatives.[1][3] The nitro group can also contribute to the biological activity.[12][13] It is hypothesized that these complexes can act by inhibiting essential enzymes in pathogens or cancer cells.
Diagram: Proposed Mechanism of Biological Action
Caption: Hypothetical mechanism of action for antimicrobial/anticancer activity.
Catalysis
Metal complexes containing benzimidazole ligands have been explored as catalysts in various organic transformations.[5][14] The electronic properties of the this compound ligand can be fine-tuned by the metal center, making these complexes potential candidates for catalytic applications such as oxidation and reduction reactions.
Corrosion Inhibition
Benzimidazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys.[15] The presence of heteroatoms (nitrogen) allows the ligand to adsorb onto the metal surface, forming a protective layer.[16] Metal complexes of this compound could offer enhanced corrosion inhibition properties.
Conclusion and Future Directions
This compound is a promising ligand for the development of novel metal complexes with diverse applications. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these compounds. Further research should focus on exploring a wider range of metal ions, detailed mechanistic studies of their biological activities, and evaluation of their catalytic potential in various organic reactions. The systematic investigation of structure-activity relationships will be crucial for the rational design of next-generation metal-based drugs and catalysts.
References
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Nitrobenzimidazoles: 4-Methyl-5-nitrobenzene.
- Köntös, Z., & Bartek, M. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed.
- Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives.
- Köntös, Z., & Bartek, M. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PMC - NIH.
- ChemicalBook. (n.d.). 5-Nitrobenzimidazole synthesis.
- MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
- Hindawi. (2014). Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. PMC - NIH.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Novel Benzimidazole Containing Ligand and Its Metal Complexes.
- Taylor & Francis Online. (2023). Review of synthesis process of nitrobenzimidazole derivatives.
- Keri, R. S., et al. (2022). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PMC - PubMed Central.
- MDPI. (2021). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer.
- ResearchGate. (n.d.). (PDF) The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.
- Oriental Journal of Chemistry. (n.d.). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives.
- International Journal of Scientific and Management Research. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem.
- Bauer, E. B. (2012). Chiral-at-metal complexes and their catalytic applications in organic synthesis. Chemical Society Reviews.
- PubMed. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
- PrepChem.com. (n.d.). Synthesis of 4-methyl-5-nitroimidazole.
- Semantic Scholar. (n.d.). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.
- MDPI. (2022). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole.
- PubChem. (n.d.). 4-Methyl-5-nitroimidazole.
- Royal Society of Chemistry. (2014). Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Dalton Transactions.
- Google Patents. (2018). WO2018005854A1 - Composition and method for inhibiting corrosion of metals.
- ResearchGate. (n.d.). ORIGINAL PAPER Spectroscopic investigations and physico-chemical characterization of newly synthesized mixed-ligand complexes of 2-methylbenzimidazole with metal ions.
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- MDPI. (n.d.). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies.
- Journal of Academia. (2022). BIS[(BENZIMIDAZOL-1-YL)ETHYL]- 4-METHYLBENZENESULFONAMIDE AS A CORROSION INHIBITOR FOR MILD STEEL.
- ResearchGate. (n.d.). Synthesis, spectroscopic characterization and photophysical properties of transition metal complexes of 4-((3-fluoro-2-methylbenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol.
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Synthesis of 4-Methyl-5-nitrobenzimidazole Derivatives: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed, field-proven protocol for the synthesis of 4-methyl-5-nitrobenzimidazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide offers a step-by-step methodology, from the synthesis of the key precursor, 4-methyl-5-nitrobenzene-1,2-diamine, to the subsequent cyclization to form the benzimidazole core via the Phillips-Ladenburg condensation. The rationale behind experimental choices, mechanistic insights, and detailed characterization are provided to ensure reproducibility and a deeper understanding of the synthetic process.
Introduction
Benzimidazole and its derivatives are privileged heterocyclic scaffolds in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a nitro group and a methyl group on the benzene ring, as in this compound, can significantly influence the molecule's electronic properties and biological activity, making its derivatives attractive targets for synthesis.[2] This document outlines a reliable and adaptable protocol for the synthesis of these valuable compounds.
The synthetic strategy is a two-part process: first, the synthesis of the crucial intermediate 4-methyl-5-nitrobenzene-1,2-diamine from a readily available starting material, and second, the condensation of this diamine with a carboxylic acid to yield the desired 2-substituted-4-methyl-5-nitrobenzimidazole derivative.
Synthesis of the Precursor: 4-Methyl-5-nitrobenzene-1,2-diamine
The synthesis of the asymmetrically substituted o-phenylenediamine is a critical first step. A common and effective route starts from p-toluidine, involving a three-step process of acetylation, nitration, and subsequent deprotection and reduction.
Mechanistic Rationale
The acetylation of the amino group in p-toluidine is a crucial protection step. The acetamido group is an ortho-, para-director, and its steric bulk favors nitration at the position ortho to the amino group and meta to the methyl group. Subsequent deprotection and reduction of the nitro group yield the desired 4-methyl-5-nitrobenzene-1,2-diamine. The regioselectivity of the nitration is key to obtaining the correct isomer.
Experimental Workflow: Synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine
Caption: Workflow for the Phillips-Ladenburg condensation.
Detailed Protocol: Synthesis of 2-(4-chlorophenyl)-4-methyl-5-nitro-1H-benzimidazole
Materials:
-
4-Methyl-5-nitrobenzene-1,2-diamine (1.67 g, 10 mmol)
-
4-Chlorobenzoic acid (1.57 g, 10 mmol)
-
4M Hydrochloric acid (20 mL)
-
Ammonium hydroxide solution (concentrated)
-
Ethanol for recrystallization
Procedure:
-
In a 100 mL round-bottom flask, add 4-methyl-5-nitrobenzene-1,2-diamine (1.67 g, 10 mmol) and 4-chlorobenzoic acid (1.57 g, 10 mmol).
-
Add 20 mL of 4M hydrochloric acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture with concentrated ammonium hydroxide solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-chlorophenyl)-4-methyl-5-nitro-1H-benzimidazole.
Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
| Technique | Expected Observations for 2-(4-chlorophenyl)-4-methyl-5-nitro-1H-benzimidazole |
| Melting Point | A sharp melting point is indicative of a pure compound. |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.5-8.5 ppm. A singlet for the methyl group around δ 2.5 ppm. A broad singlet for the N-H proton above δ 12 ppm. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 20 ppm. |
| IR (KBr) | N-H stretching vibration around 3400 cm⁻¹. C=N stretching vibration around 1620 cm⁻¹. N-O stretching vibrations (asymmetric and symmetric) for the nitro group around 1520 and 1340 cm⁻¹, respectively. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound derivatives. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize these valuable compounds for further investigation in various fields, particularly in drug discovery and medicinal chemistry. The provided protocols are adaptable for the synthesis of a library of derivatives by varying the carboxylic acid component in the final condensation step.
References
- Kumar, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2).
- Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances.
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IOSR Journal. (n.d.). Synthesis And Antimicrobial Activity Of 1-(5 Isopropoxy -2- Methyl-4-Nitrophenyl)-Substituted Benzimidazole Derivatives Via Buchwald-Hartwig Coupling. Retrieved from [Link]
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MDPI. (n.d.). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Retrieved from [Link]
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ResearchGate. (2016). 4-methylbenzene-1,2-diamine?. Retrieved from [Link]
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ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
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SpectraBase. (n.d.). (N-METHYL-5-NITRO-1H-BENZIMIDAZOLE-2-YL)-METHANOL. Retrieved from [Link]
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Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S23. 1 H NMR Spectra of 5-nitrobenzimidazole (2i). Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
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Taylor & Francis. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]
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high-yield synthesis methods for 4-Methyl-5-nitrobenzimidazole
An Application Note for the High-Yield Synthesis of 4-Methyl-5-nitrobenzimidazole
To our fellow researchers, scientists, and professionals in drug development, this document provides a detailed guide to the high-yield synthesis of this compound. This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules.[1][2] The strategic placement of the methyl and nitro groups on the benzimidazole scaffold allows for diverse functionalization, making robust and efficient synthesis protocols essential.
This guide eschews a rigid template in favor of a structure that prioritizes chemical logic and practical utility. We will explore the two primary synthetic strategies, providing detailed, field-proven protocols for each. Our focus is not merely on the steps but on the underlying principles that ensure reproducibility and high yields.
Strategic Overview: Two Paths to the Target Molecule
The synthesis of this compound can be approached from two distinct retrosynthetic pathways. The choice between them often depends on the availability of starting materials and the desired level of isomeric purity.
-
Route A: Cyclization of a Pre-functionalized Diamine. This is a convergent approach where the benzene ring is first substituted with the required methyl and nitro groups, followed by the formation of the imidazole ring. This method generally offers superior control over regiochemistry, leading to a cleaner product with minimal isomeric impurities. The key precursor for this route is 4-Methyl-5-nitrobenzene-1,2-diamine.[3]
-
Route B: Nitration of a Pre-formed Benzimidazole. This is a linear approach that begins with 4-methylbenzimidazole, a readily available starting material, followed by electrophilic nitration to introduce the nitro group. While seemingly more direct, this pathway can present challenges in controlling the position of nitration, potentially yielding a mixture of isomers that require careful purification.
Below, we detail the experimental protocols for both strategies, offering insights into the critical parameters that govern the success of each reaction.
Protocol 1: Synthesis via Cyclization of 4-Methyl-5-nitrobenzene-1,2-diamine
This method is the preferred route for achieving high purity and excellent yield. It relies on the Phillips condensation reaction, which involves the cyclization of an o-phenylenediamine with a one-carbon electrophile, in this case, formic acid. The regioselectivity is locked in by the structure of the starting diamine.
Experimental Workflow Diagram
Sources
Application Notes and Protocols for the Electrochemical Analysis of 4-Methyl-5-nitrobenzimidazole
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: 4-Methyl-5-nitrobenzimidazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in pharmacologically active molecules.[1] The presence of an electroactive nitro group makes this molecule an ideal candidate for electrochemical analysis, which can be leveraged for quantitative determination, studying reaction mechanisms, and investigating its interactions with biological targets. These application notes provide a comprehensive guide to understanding and characterizing the electrochemical behavior of this compound.
Part 1: Theoretical Framework of Electrochemical Behavior
The electrochemical signature of this compound is predominantly governed by the reduction of the nitroaromatic group. This process is typically irreversible and involves a multi-electron, multi-proton transfer. The general mechanism for the electrochemical reduction of a nitroaromatic compound (Ar-NO₂) proceeds through a series of intermediates to the corresponding amine (Ar-NH₂).
The initial and rate-determining step is a one-electron transfer to form a nitro anion radical. Under aqueous conditions, this is followed by further reduction and protonation steps. The overall, irreversible reduction in acidic to neutral media is a four-electron, four-proton process to yield the hydroxylamine derivative. In some cases, a further two-electron, two-proton reduction to the amine can be observed.
Visualizing the Electrochemical Reduction Pathway
Caption: Generalized electrochemical reduction pathway of a nitroaromatic compound.
Part 2: Experimental Protocols
Synthesis of this compound
While various synthetic routes exist for nitrobenzimidazole derivatives, a common approach involves the condensation of a substituted o-phenylenediamine with an aldehyde.[2] For this compound, a plausible synthetic precursor is 4-methyl-5-nitrobenzene-1,2-diamine.[3]
Protocol for Synthesis (Adapted from related compounds):
-
Dissolve 4-methyl-5-nitrobenzene-1,2-diamine in a suitable solvent such as dimethoxyethane.
-
Add an equimolar amount of an appropriate aldehyde (e.g., formaldehyde or formic acid).
-
The reaction mixture can be stirred at room temperature or heated under reflux to facilitate the formation of the Schiff base intermediate.[2]
-
Subsequent cyclization, potentially aided by an oxidizing agent like sodium metabisulfite, yields the benzimidazole ring.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation and purified by recrystallization.
Voltammetric Analysis
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques for characterizing the electrochemical behavior of this compound.
Instrumentation and Reagents:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
-
Supporting Electrolyte: Britton-Robinson (B-R) buffer or Phosphate Buffer Saline (PBS) at various pH values.
-
Stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
Protocol for Cyclic Voltammetry:
-
Prepare a series of B-R buffer solutions with varying pH (e.g., 2, 4, 6, 8, 10).
-
Polish the GCE with alumina slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean surface.
-
Prepare the electrochemical cell containing the supporting electrolyte.
-
De-aerate the solution by purging with nitrogen gas for 10-15 minutes.
-
Record the background voltammogram of the supporting electrolyte.
-
Add a known concentration of this compound to the cell and record the cyclic voltammogram.
-
Scan the potential from an initial value (e.g., 0.0 V) to a negative potential (e.g., -1.2 V) and back.
-
Investigate the effect of scan rate on the peak current and potential.
Protocol for Differential Pulse Voltammetry for Quantitative Analysis:
-
Optimize the experimental parameters such as modulation amplitude, step potential, and modulation time.
-
Prepare a series of standard solutions of this compound in the optimized supporting electrolyte.
-
Record the DPV for each standard solution.
-
Construct a calibration curve by plotting the peak current versus the concentration.
-
Determine the concentration of an unknown sample using the calibration curve.
Visualizing the Experimental Workflow
Caption: Standard workflow for voltammetric analysis.
Part 3: Expected Results and Data Interpretation
Based on studies of similar nitrobenzimidazole compounds, the following electrochemical behavior is anticipated for this compound.[4][5][6]
Cyclic Voltammetry:
-
An irreversible reduction peak will be observed in the negative potential range, corresponding to the reduction of the nitro group.
-
The peak potential is expected to shift to more negative values with increasing pH, indicating the involvement of protons in the electrode reaction.
-
The peak current should show a linear relationship with the square root of the scan rate, suggesting a diffusion-controlled process.
Differential Pulse Voltammetry:
-
DPV will exhibit a well-defined peak, offering higher sensitivity compared to CV.
-
A linear relationship between the peak current and the concentration of this compound is expected over a certain range, which can be utilized for quantitative analysis.[5] For the related 5-nitrobenzimidazole, a linear range of 1.0–30.0 µM with a detection limit of 0.36 µM has been reported.[5]
Data Summary Table (Hypothetical based on related compounds)
| Parameter | Expected Value/Behavior | Significance |
| Reduction Peak Potential (Ep) | pH-dependent (shifts to more negative values with increasing pH) | Indicates proton involvement in the reduction mechanism. |
| Peak Current (Ip) vs. Scan Rate (ν) | Ip ∝ ν¹ᐟ² | Suggests a diffusion-controlled electrochemical process. |
| Number of Electrons (n) | Likely 4 in the main reduction step | Corresponds to the reduction of the nitro group to a hydroxylamine. |
| Linear Dynamic Range (DPV) | Expected in the µM range | Defines the concentration range for accurate quantification. |
| Limit of Detection (LOD) | Expected in the sub-µM to µM range | Indicates the sensitivity of the analytical method. |
Part 4: Applications in Drug Development and Research
-
Quantitative Analysis: The developed DPV method can be used for the sensitive determination of this compound in various matrices, including pharmaceutical formulations and biological fluids.
-
Interaction Studies: Electrochemical methods can probe the interaction of this compound with biological targets such as DNA.[4][7] A shift in the peak potential or a decrease in the peak current upon addition of the target molecule can indicate an interaction.[4][7]
-
Mechanism of Action Studies: By studying the electrochemical behavior under different conditions, insights into the redox-based mechanisms of action or toxicity of the compound can be gained. The reduction of the nitro group can be relevant to its biological activity.
References
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- Electrochemistry of interaction of 2-(2-nitrophenyl)-benzimidazole derivatives with DNA.
- Electrochemistry of interaction of 2-(2-nitrophenyl)-benzimidazole derivatives with DNA.
- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library.
- Electrochemical Reduction of 2-Nitroimidazole in Aqueous Mixed Medium - ResearchGate.
- Voltammetric behavior of 5-nitrobenzimidazole at DNA-modified glassy carbon electrodes.
- 5-Nitrobenzimidazole synthesis - ChemicalBook.
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- Review of synthesis process of nitrobenzimidazole derivatives - Taylor & Francis.
- Electrochemical, Thermodynamic and Quantum Chemical Studies of Synthesized Benzimidazole Derivative as an Eco- Friendly Corrosion Inhibitor for XC52 Steel in Hydrochloric Acid - ResearchGate.
- Voltammetric Determination of 4-Nitrophenol and 5-Nitrobenzimidazole on Different Amalgam Electrodes - ResearchGate.
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fluorescent properties of 4-Methyl-5-nitrobenzimidazole analogs
An Application Guide to the Synthesis, Characterization, and Utility of 4-Methyl-5-nitrobenzimidazole Analogs as Versatile Fluorescent Probes
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this compound analogs. These heterocyclic compounds represent a promising scaffold for developing novel fluorescent probes due to their unique and tunable photophysical properties.[1] The strategic placement of a methyl group (electron-donating) and a nitro group (electron-withdrawing) on the benzimidazole core creates a "push-pull" electronic system, making these molecules highly sensitive to their environment. This guide provides field-proven insights and detailed protocols to harness these properties for applications ranging from cellular imaging to environmental sensing.
Core Principles: The Benzimidazole Scaffold
Benzimidazoles are a privileged class of N-heterocyclic compounds, renowned for their synthetic versatility and significant biological activity.[2] Their rigid, planar structure and unique electronic properties make them an excellent platform for the design of fluorescent probes.[1] The fluorescence of these molecules can be exquisitely modulated by substituents and their local environment, allowing for the rational design of sensors for pH, metal ions, and biomolecules.[1][3][4]
The this compound framework is particularly noteworthy. The electron-withdrawing nitro group facilitates intramolecular charge transfer (ICT), a key mechanism governing the fluorescence response.[5] This ICT character is the primary reason for the pronounced sensitivity of these analogs to solvent polarity (solvatochromism) and pH.
Synthesis of 2-Substituted this compound Analogs
The most direct and widely adopted method for synthesizing these analogs is the condensation of 4-methyl-5-nitro-1,2-phenylenediamine with a variety of substituted aromatic aldehydes.[6][7] This reaction proceeds via a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable benzimidazole ring.
General Synthesis Workflow
The following diagram illustrates the typical two-step, one-pot reaction pathway.
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Application Notes & Protocols: Experimental Design for Studying the Reactions of 4-Methyl-5-nitrobenzimidazole
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and antihypertensive activities.[2][4] When functionalized with a nitro group, as in 4-Methyl-5-nitrobenzimidazole, the chemical reactivity and potential applications are significantly expanded.[5]
This compound is a valuable synthetic intermediate possessing two primary reactive centers: the imidazole N-H proton and the aromatic nitro group.[6][7] The electron-withdrawing nature of the nitro group profoundly influences the molecule's reactivity, activating the benzene ring for certain transformations while also being a key functional group for chemical modification, primarily through reduction.
This guide provides a comprehensive framework for designing and executing experiments to explore the three principal reaction pathways of this compound. The protocols herein are designed as self-validating systems, incorporating in-process controls and detailed characterization steps to ensure scientific rigor and reproducibility for researchers in synthetic chemistry and drug development.
Critical Safety Considerations
Nitroaromatic compounds are energetically potent and can be toxic, mutagenic, and thermally unstable.[8][9][10] Many can be absorbed through the skin.[9] It is imperative to consult the Safety Data Sheet (SDS) before handling this compound.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.[9][11]
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong bases, acids, oxidizing agents, and reducing agents.[8][12]
-
Reactions: Be aware that reactions involving nitro compounds can be highly exothermic.[10] Use appropriate temperature control and monitoring, especially during reduction reactions.
Core Reaction Pathways: A Strategic Overview
The strategic manipulation of this compound's functional groups allows for the synthesis of a diverse array of derivatives. The three primary transformations—nitro reduction, N-alkylation, and nucleophilic aromatic substitution—provide access to key intermediates for further elaboration.
Caption: Primary reaction pathways for this compound.
Reaction I: Reduction of the Nitro Group to an Amine
The conversion of the nitro group to a primary amine is one of the most synthetically valuable transformations of this molecule. The resulting 4-Methyl-1H-benzimidazol-5-amine is a versatile building block for constructing more complex heterocyclic systems, often used in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.
Scientific Principle & Design Considerations
This transformation involves the transfer of six electrons to the nitro group. The choice of reducing agent is critical and depends on factors like substrate tolerance, cost, safety, and ease of workup.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean method where the only byproduct is water. It is highly efficient but requires specialized equipment (hydrogenator) and careful handling of the pyrophoric palladium on carbon catalyst. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Metal-Acid Reduction (SnCl₂/HCl): A classical and robust method that is often high-yielding. The mechanism involves a series of single-electron transfers from the metal salt. The workup is more involved, requiring careful neutralization of the acidic medium and removal of tin salts, which can sometimes complicate purification.
-
Other Reagents: Sodium dithionite (Na₂S₂O₄) or iron in acetic acid are milder alternatives that can be useful for substrates with reducible functional groups that are sensitive to catalytic hydrogenation.
Protocol 1: Reduction via Catalytic Hydrogenation
This protocol details the reduction of the nitro group using hydrogen gas and a palladium catalyst.
Caption: Tautomerism leads to a mixture of N-alkylated isomers.
Protocol 2: N-Benzylation using Benzyl Bromide
This protocol describes a typical N-alkylation reaction.
Step-by-Step Methodology:
-
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (10 mL per gram).
-
Base Addition: Add anhydrous powdered potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution.
-
Alkylation: Stir the suspension for 15-30 minutes at room temperature. Then, add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently to 50°C for 4-12 hours.
-
Monitoring: Follow the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexane), observing the disappearance of the starting material spot and the appearance of two new, higher-Rf product spots (the isomers).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate may form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Isomer Separation: The crude residue, containing a mixture of the 1,5- and 1,6-isomers, must be separated by column chromatography on silica gel using a gradient elution (e.g., 10% to 40% ethyl acetate in hexane).
Reaction III: Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing nitro group can activate the aromatic ring towards attack by strong nucleophiles, potentially leading to the displacement of the nitro group itself.
Scientific Principle & Design Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism. [13][14]1. Addition: A strong nucleophile attacks the carbon atom bearing the nitro group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [14][15]2. Elimination: The leaving group (in this case, the nitrite ion, NO₂⁻) is expelled, restoring the aromaticity of the ring.
Key factors for a successful SNAr reaction include:
-
Activation: A strong electron-withdrawing group (like NO₂) is essential to make the ring electron-deficient and stabilize the negative charge of the intermediate. [13][15]* Nucleophile: A strong nucleophile is required (e.g., RO⁻, RS⁻, R₂N⁻).
-
Solvent: Polar aprotic solvents are ideal to avoid solvating and deactivating the nucleophile.
-
Leaving Group: The nitro group can function as a leaving group, although halides are more common. [16] SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr.
Protocol 3: Methoxylation via SNAr
This protocol describes the displacement of the nitro group with a methoxy group.
Step-by-Step Methodology:
-
Setup: In an oven-dried flask equipped with a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium methoxide (3.0 eq) in anhydrous DMSO (15 mL per gram of substrate). Note: Sodium methoxide is highly moisture-sensitive.
-
Substrate Addition: Add this compound (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 100-120°C. The solution will likely darken.
-
Monitoring: Monitor the reaction by taking aliquots, quenching them in dilute acid, extracting with ethyl acetate, and analyzing by LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass ([M+H]⁺ = 163.09).
-
Workup: After 6-18 hours, or upon completion, cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Purification: Neutralize the solution with dilute HCl until it is slightly acidic (pH ~6). Extract the product with ethyl acetate or dichloromethane.
-
Final Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Analytical Methods for Validation
Rigorous analysis is key to validating experimental outcomes. A multi-technique approach is recommended.
| Method | Application | Key Insights |
| TLC | Rapid, real-time reaction monitoring. | Qualitative assessment of starting material consumption and product formation. Helps in optimizing chromatography conditions. [17] |
| HPLC | Quantitative reaction monitoring and final purity assessment. | Provides accurate data on conversion, yield, and isomer ratios. Essential for self-validating protocols. [18][19] |
| LC-MS | Reaction monitoring and product confirmation. | Confirms the molecular weight of intermediates and final products throughout the reaction. [20] |
| NMR (¹H, ¹³C) | Definitive structural elucidation of products. | Unambiguously confirms the chemical structure, including the position of substituents and the ratio of isomers. |
| IR Spectroscopy | Functional group analysis. | Confirms the presence or absence of key functional groups like -NO₂ (strong peaks ~1520, 1340 cm⁻¹) and -NH₂ (broad peaks ~3300 cm⁻¹). [4][21] |
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Fekner, T., Gallucci, J., & Chan, M. K. (2003). Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group. Organic Letters, 5(25), 4795-8. [Link]
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Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. (2023). International Journal of Scientific Research in Science and Technology. [Link]
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Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(7), 103224. [Link]
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Iordache, A., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(16), 4913. [Link]
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ResearchGate. (n.d.). General synthetic route for benzimidazole. [Link]
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Encyclopedia of Chemical Engineering. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]
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Campbell, K., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]
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Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). Journal of Chemistry. [Link]
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Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 237-248. [Link]
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PubChem. (n.d.). This compound. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. [Link]
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Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. [Link]
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Taylor & Francis Online. (2023). Review of synthesis process of nitrobenzimidazole derivatives. [Link]
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ResearchGate. (2015). Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. [Link]
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p-NUCLEUS information resources. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. [Link]
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LCGC International. (2023). High-Throughput LC-MS/MS Method for Simultaneous Quantification of Albendazole and Metabolites. [Link]
-
Reddy, K. K., & Rao, N. V. S. (1969). Alkylation and Aralkylation of N-Heterocycles. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 69(3), 141-148. [Link]
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Taylor & Francis Online. (2021). Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1989). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. [Link]
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Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
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Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. [Link]
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PMC - NIH. (2024). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [Link]
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Application Notes and Protocols for Green Chemistry Approaches to 4-Methyl-5-nitrobenzimidazole Synthesis
Introduction
4-Methyl-5-nitrobenzimidazole is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Traditional synthetic routes to benzimidazoles often rely on harsh reaction conditions, hazardous reagents, and environmentally detrimental solvents, contributing to significant waste generation.[1][2] The principles of green chemistry offer a compelling framework for developing cleaner, more efficient, and sustainable alternatives.[2][3] This guide provides detailed application notes and protocols for the green synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies presented herein prioritize the use of eco-friendly solvents, energy-efficient techniques, and catalytic systems to minimize environmental impact while maximizing synthetic efficiency.
The core of benzimidazole synthesis typically involves the condensation of an o-phenylenediamine derivative with a one-carbon source, such as an aldehyde or a carboxylic acid.[4] For the specific synthesis of this compound, the key precursor is 3-Methyl-4-nitro-o-phenylenediamine. This guide will explore several green approaches to effect the cyclization of this precursor.
Green Synthetic Strategies
The development of environmentally benign synthetic methods for benzimidazoles has been a significant area of research.[1][3][5] Key green strategies applicable to the synthesis of this compound include:
-
Catalysis: Employing catalysts to facilitate reactions under milder conditions. This includes the use of solid acid catalysts, organocatalysts, and natural catalysts, which are often recyclable and non-toxic.[1][5][6]
-
Alternative Energy Sources: Utilizing microwave irradiation and ultrasound assistance to accelerate reaction rates, reduce energy consumption, and often improve product yields compared to conventional heating methods.[2][7][8]
-
Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or polyethylene glycol (PEG), or eliminating solvents altogether.[3][6]
-
One-Pot Synthesis: Designing multi-step reactions to occur in a single reaction vessel, which minimizes waste, reduces separation and purification steps, and saves time and resources.[6][9][10]
-
Mechanochemistry: Using mechanical force (e.g., grinding) to induce chemical reactions in the absence of solvents, leading to a significant reduction in waste.[11][12][13]
The following sections will provide detailed protocols for selected green synthetic approaches to this compound.
Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis in a Green Solvent
This protocol leverages the benefits of microwave-assisted organic synthesis (MAOS) and the use of ethanol as a green solvent. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to higher yields and cleaner reaction profiles.[14] The absence of a catalyst simplifies the work-up procedure and avoids potential product contamination.
Experimental Workflow
Caption: Workflow for microwave-assisted synthesis.
Step-by-Step Methodology
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Methyl-4-nitro-o-phenylenediamine (1.0 mmol, 167.16 mg).
-
Solvent and Reagent Addition: Add 3 mL of ethanol to the vial, followed by formic acid (1.2 mmol, 46.03 mg, 0.038 mL).
-
Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the vial to room temperature. Carefully add saturated sodium bicarbonate solution dropwise to neutralize the excess formic acid until effervescence ceases.
-
Product Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold distilled water (2 x 10 mL) to remove any inorganic impurities.
-
Purification: Dry the crude product and purify it by recrystallization from an ethanol/water mixture to afford pure this compound.
Data Summary
| Parameter | Value |
| Starting Material | 3-Methyl-4-nitro-o-phenylenediamine |
| Reagent | Formic Acid |
| Solvent | Ethanol |
| Energy Source | Microwave |
| Temperature | 120 °C |
| Reaction Time | 10-15 min |
| Typical Yield | 85-95% |
Protocol 2: Ultrasound-Assisted Synthesis using an Organocatalyst
Ultrasound-assisted synthesis provides an efficient and environmentally friendly alternative to conventional methods by using acoustic cavitation to enhance chemical reactivity.[15][16] This protocol employs oxalic acid, a non-toxic and inexpensive organocatalyst, in an aqueous ethanol medium.[6]
Experimental Workflow
Caption: Workflow for ultrasound-assisted synthesis.
Step-by-Step Methodology
-
Reagent Preparation: In a 50 mL Erlenmeyer flask, place 3-Methyl-4-nitro-o-phenylenediamine (1.0 mmol, 167.16 mg) and oxalic acid (0.1 mmol, 9.0 mg).
-
Solvent and Reagent Addition: Add 10 mL of a 1:1 ethanol/water mixture, followed by formic acid (1.2 mmol, 46.03 mg, 0.038 mL).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at room temperature for 30-45 minutes. Monitor the reaction progress by TLC.
-
Neutralization: Upon completion, neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.
-
Product Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with an ample amount of cold water to remove the catalyst and other water-soluble impurities.
-
Purification: Dry the crude product and recrystallize from ethanol to obtain pure this compound.
Data Summary
| Parameter | Value |
| Starting Material | 3-Methyl-4-nitro-o-phenylenediamine |
| Reagent | Formic Acid |
| Catalyst | Oxalic Acid (10 mol%) |
| Solvent | Ethanol/Water (1:1) |
| Energy Source | Ultrasound |
| Temperature | Room Temperature |
| Reaction Time | 30-45 min |
| Typical Yield | 80-90% |
Protocol 3: Mechanochemical Solvent-Free Synthesis
Mechanochemistry offers a highly green synthetic route by eliminating the need for solvents, thus reducing waste and simplifying product isolation.[11][12] This method involves the grinding of reactants together, where the mechanical energy drives the chemical reaction.
Experimental Workflow
Caption: Workflow for mechanochemical synthesis.
Step-by-Step Methodology
-
Reagent Preparation: In an agate mortar, place 3-Methyl-4-nitro-o-phenylenediamine (1.0 mmol, 167.16 mg) and paraformaldehyde (1.2 mmol of CH₂O units, 36.04 mg). Note: Paraformaldehyde is used as a solid source of formaldehyde, which will be oxidized in situ.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 20-30 minutes. The progress of the reaction can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing by TLC.
-
Work-up: After grinding, add 10 mL of hexane to the mortar and triturate the solid to remove any unreacted paraformaldehyde. Decant the hexane.
-
Product Isolation: Add 15 mL of ethanol to the mortar to dissolve the product, and then filter the solution to remove any insoluble impurities.
-
Evaporation: Evaporate the ethanol under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from ethanol.
Data Summary
| Parameter | Value |
| Starting Material | 3-Methyl-4-nitro-o-phenylenediamine |
| Reagent | Paraformaldehyde |
| Catalyst | None |
| Solvent | Solvent-free |
| Energy Source | Mechanical (Grinding) |
| Temperature | Room Temperature |
| Reaction Time | 20-30 min |
| Typical Yield | 75-85% |
Conclusion
The protocols outlined in this guide demonstrate the successful application of green chemistry principles to the synthesis of this compound. By employing microwave irradiation, ultrasound assistance, and mechanochemistry, it is possible to achieve high yields of the target compound in significantly reduced reaction times, under milder conditions, and with a reduced environmental footprint. These methods offer viable and attractive alternatives to traditional synthetic approaches for researchers and professionals in the pharmaceutical and chemical industries.
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- Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid.
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- Scope of the mechanochemical synthesis of substituted benzimidazoles.
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- Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- A simple and efficient mechanochemical route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles.
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- microwave assisted synthesis of 2-aryl benzimidazole.Sciforum.
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Introduction: The Analytical Imperative for 4-Methyl-5-nitrobenzimidazole
An Application Note and Protocol for the Analytical Quantification of 4-Methyl-5-nitrobenzimidazole
This compound (C₈H₇N₃O₂) is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] As a derivative of benzimidazole, a privileged scaffold in drug discovery, this molecule is a key intermediate in the synthesis of various pharmaceutical agents. Its nitro group and methyl substituent significantly influence its chemical reactivity and potential biological activity.[1]
The precise and accurate quantification of this compound is paramount for several reasons:
-
Quality Control in Synthesis: Ensuring the purity of the compound and monitoring reaction yields during its production.
-
Impurity Profiling: Detecting and quantifying it as a potential impurity or degradation product in final drug substances.
-
Pharmacokinetic Studies: Measuring its concentration in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides detailed, field-proven protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reliable results.
Physicochemical Properties Relevant to Analysis
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₈H₇N₃O₂ | --- |
| Molecular Weight | 177.16 g/mol | Essential for preparing standard solutions and for mass spectrometry.[2] |
| Polarity (Predicted) | XlogP: 1.7 - 1.94 | Moderately non-polar, making it well-suited for reverse-phase HPLC.[2][3] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | Dictates the choice of solvents for sample and standard preparation. |
| Chromophore | The nitrobenzimidazole ring system absorbs UV light. | Enables quantification using HPLC with UV detection and direct UV-Vis spectrophotometry. |
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier technique for the quantification of this compound due to its high resolution, sensitivity, and reproducibility. The method separates the analyte from impurities based on its partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality in Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected because its non-polar nature provides strong hydrophobic interactions with the moderately non-polar this compound, leading to excellent retention and separation from more polar or non-polar impurities.[4]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and acidified water is used. The organic solvent elutes the analyte from the column, while the acidic modifier (e.g., phosphoric or formic acid) protonates silanol groups on the silica backbone, reducing peak tailing and improving peak shape.[4][5]
-
Detection: The conjugated nitrobenzimidazole system exhibits strong UV absorbance. A detection wavelength of ~316 nm is often optimal for related nitroimidazole compounds, providing high sensitivity and selectivity.[6]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Detailed Protocol: HPLC-UV Quantification
1. Instrumentation and Consumables:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for MS compatibility).[3]
-
Syringe filters (0.45 µm, PTFE or nylon).
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 316 nm[6] |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes (adjust as needed to ensure elution of all peaks) |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by injecting a mid-range standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it an excellent confirmatory technique. However, due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for gas chromatography.[7]
Causality in Method Design:
-
Derivatization: The analysis of polar, non-volatile imidazole compounds by GC-MS often necessitates derivatization.[8] Reacting the analyte with an agent like isobutyl chloroformate masks the polar N-H group of the imidazole ring, significantly increasing its volatility and allowing it to be analyzed by GC.[7][9]
-
Separation and Detection: A low-polarity capillary column (e.g., DB-5MS) is used for separation.[10] The mass spectrometer provides definitive identification based on the analyte's unique mass spectrum and fragmentation pattern, and quantification using selected ion monitoring (SIM) mode for enhanced sensitivity.
Detailed Protocol: GC-MS Quantification after Derivatization
1. Instrumentation and Consumables:
-
GC-MS system with an electron ionization (EI) source.
-
DB-5MS or similar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Pyridine (anhydrous).
-
Isobutyl chloroformate.
-
Sodium acetate buffer (0.1 M, pH 5).[9]
-
Ethyl acetate (GC grade).
2. Derivatization Procedure: [9]
-
Prepare sample and standard solutions in 0.1 M sodium acetate buffer (pH 5).
-
To 1 mL of the aqueous solution in a vial, add 500 µL of pyridine.
-
Add 100 µL of isobutyl chloroformate, cap the vial, and vortex for 1 minute.
-
Extract the derivatized analyte by adding 1 mL of ethyl acetate and vortexing for another minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to an autosampler vial for injection.
3. GC-MS Conditions:
| Parameter | Recommended Condition |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 100 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C, hold for 5 min. |
| Transfer Line Temp | 290 °C[10] |
| Ion Source Temp | 230 °C[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte (to be determined from a full scan analysis of a standard). |
4. Analysis and Quantification:
-
Inject the derivatized standards and samples.
-
Identify the derivatized peak based on its retention time and confirming ions.
-
Quantify using a calibration curve generated from the derivatized standards, plotting the peak area of the primary quantifying ion against concentration.
Alternative Technique: UV-Vis Spectrophotometry
For applications where high specificity is not required, or for a rapid screening assay, direct UV-Vis spectrophotometry can be employed. This method is fast and simple but is susceptible to interference from other UV-absorbing compounds in the sample matrix.
Detailed Protocol: UV-Vis Spectrophotometry
1. Instrumentation and Consumables:
-
UV-Vis Spectrophotometer (dual beam recommended).
-
Quartz cuvettes (1 cm path length).
-
Methanol or Ethanol (spectroscopic grade).
2. Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Scan a dilute solution (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with methanol.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Prepare the sample solution in methanol to a concentration expected to fall within the calibration range.
-
Measure the absorbance of the sample solution.
-
Calculate the concentration using the Beer-Lambert law and a calibration curve.
A more specific spectrophotometric method for 5-nitroimidazoles involves a diazotization reaction to produce a colored dye, which is then measured in the visible region (~540 nm), reducing interference from compounds that only absorb in the UV range.[11]
Method Validation
Any analytical method developed must be validated to ensure it is fit for its intended purpose. Key validation parameters should be assessed according to ICH guidelines.[5]
General Analytical Workflow Validation
Caption: Key parameters for the validation of an analytical method.
Summary of Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria (for HPLC) |
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999[5] |
| Accuracy | The closeness of the test results to the true value. | 98.0% - 102.0% recovery for drug substance.[5] |
| Precision (RSD) | The degree of agreement among individual test results. | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%.[5] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with varied flow rate (±10%), mobile phase composition (±2%), etc. |
References
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Turnipseed, S. B., et al. (2015). Development and method validation for the determination of nitroimidazole residues in salmon, tilapia and shrimp muscle. PubMed. [Link]
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Injac, D., et al. (2012). Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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De Ruyck, H., et al. (2007). Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Fang, Y., et al. (2024). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. [Link]
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Roseboom, I. C., et al. (2022). Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK. UU Research Portal. [Link]
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Kochansky, C., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]
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Patel, R., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]
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Murugan, P., et al. (2021). Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. Taylor & Francis Online. [Link]
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Unknown Author. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR. [Link]
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Min, J., et al. (2017). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. ResearchGate. [Link]
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Belal, F., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed. [Link]
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Le-Minh, T., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. PubMed. [Link]
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Girardi, F., et al. (2011). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. ResearchGate. [Link]
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Kumar, G. V. S. R. P. (2013). Direct spectrophotometric determination of 5-nitroimidazoles - A review. ResearchGate. [Link]
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Fang, Y., et al. (2024). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central. [Link]
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Shaikh, A. B., et al. (2016). 4-(4'-Nitrobenzylideneimino)-3-methyl-5-mercapto-1, 2, 4-triazole, A new chromogenic reagent for extractive spectrophotometric determination of copper (II) in Pharmaceutical and alloy samples. SciELO South Africa. [Link]
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Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC - NIH. [Link]
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Cerna, M., et al. (2015). Detection and quantification of 4(5)-methylimidazole in cooked meat. PubMed. [Link]
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Kochansky, C., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate. [Link]
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Shulaev, V., et al. (2017). Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox. ChemRxiv. [Link]
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Application Notes & Protocols: A Tiered Strategy for Assessing the In Vitro Bioactivity of 4-Methyl-5-nitrobenzimidazole
Introduction
Benzimidazole and its derivatives represent a critical pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2] The nitrobenzimidazole scaffold, in particular, is a subject of intense research due to its association with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3][4][5] 4-Methyl-5-nitrobenzimidazole is a specific derivative with potential for novel therapeutic applications.
The initial characterization of any new chemical entity requires a systematic and robust evaluation of its biological effects at the cellular level. In vitro assays serve as the foundational step in this process, providing critical data on cytotoxicity, target engagement, and mechanism of action before advancing to more complex biological systems.
This document provides a comprehensive, tiered guide for researchers, scientists, and drug development professionals to investigate the bioactivity of this compound. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. We will proceed through a logical workflow, beginning with broad cytotoxicity screening and moving towards more specific assays for anticancer and anti-inflammatory potential.
Tier 1: Foundational Workflow & Cytotoxicity Profiling
Before assessing specific bioactivities, it is imperative to determine the compound's intrinsic cytotoxicity. This foundational data informs the appropriate concentration range for all subsequent experiments, ensuring that observed effects are due to specific biological modulation rather than general cell death.
Overall Bioactivity Screening Workflow
The following diagram illustrates a logical, tiered approach to screening this compound. This ensures efficient use of resources by starting with broad, cost-effective assays and progressing to more complex, mechanism-specific investigations.
Caption: Workflow for the Caspase-Glo® 3/7 luminescent apoptosis assay.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
Cancer cell line of interest (e.g., Jurkat for suspension, HCT-116 for adherent)
-
White-walled, clear-bottom 96-well plates (for luminescence)
-
Positive control (e.g., Staurosporine or Bortezomib)
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding & Treatment:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and treat with this compound (at non-cytotoxic concentrations) and controls (vehicle, positive control) as described in the MTT protocol. The final volume per well should be 100 µL.
-
Incubate for a period relevant to apoptosis induction (e.g., 6, 12, or 24 hours).
-
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. [6] * Transfer the buffer into the amber bottle containing the substrate to reconstitute the Caspase-Glo® 3/7 Reagent. Mix by inversion until dissolved. [7]3. Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume. [8][9] * Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis and Presentation:
-
Subtract the average luminescence of a "no-cell" blank from all experimental wells.
-
Calculate the fold change in caspase activity relative to the vehicle control:
-
Fold Change = RLU_Treated / RLU_VehicleControl (RLU = Relative Luminescence Units)
-
-
Present the data as a bar chart comparing the fold change across different treatments.
Sample Data Table:
| Treatment | Concentration | Average RLU | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | - | 1,500 | 1.0 |
| This compound | 2.5 µM | 12,000 | 8.0 |
| This compound | 5.0 µM | 25,500 | 17.0 |
| Staurosporine (Positive Control) | 1 µM | 30,000 | 20.0 |
Protocol 3: Anti-Inflammatory Activity via TNF-α Secretion Inhibition
Principle: Inflammation is a key pathological process in many diseases. Macrophages and monocytes are critical mediators that, upon stimulation by agents like lipopolysaccharide (LPS), secrete pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). [10]This assay measures the ability of this compound to inhibit the release of TNF-α from LPS-stimulated monocytic cells. The amount of secreted TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Rationale for Selection: This model using the THP-1 human monocytic cell line stimulated with LPS is a well-validated and widely used in vitro system to screen for potential anti-inflammatory effects of novel compounds. [10]Measuring TNF-α provides a direct readout of a critical pro-inflammatory pathway.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA Kit
-
Positive control (e.g., Dexamethasone)
Step-by-Step Protocol:
-
Cell Differentiation (THP-1 monocytes to macrophages):
-
Seed THP-1 cells in a 96-well plate at 1 x 10^5 cells/well in medium containing PMA (e.g., 50 ng/mL).
-
Incubate for 48-72 hours to allow cells to differentiate and adhere.
-
After differentiation, wash the cells gently with serum-free medium to remove PMA and non-adherent cells.
-
-
Compound Pre-treatment:
-
Add 100 µL of medium containing various concentrations of this compound (or controls) to the differentiated cells.
-
Incubate for 1-2 hours. This "pre-incubation" allows the compound to enter the cells before the inflammatory stimulus is added.
-
-
LPS Stimulation:
-
Add LPS to each well to a final concentration of 100 ng/mL (or as optimized). Do not add LPS to the negative control wells.
-
Incubate for 4-6 hours at 37°C. [10]4. Sample Collection & Analysis:
-
After incubation, carefully collect the cell culture supernatant from each well. This supernatant contains the secreted TNF-α.
-
Quantify the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions precisely.
-
-
Parallel Viability Check: It is crucial to run a parallel plate treated under the same conditions and perform an MTT assay to confirm that the observed reduction in TNF-α is not due to compound-induced cytotoxicity.
Data Analysis and Presentation:
-
Use the standard curve generated from the ELISA to calculate the concentration (pg/mL) of TNF-α in each sample.
-
Calculate the percentage inhibition of TNF-α secretion:
-
% Inhibition = 100 - [ (TNFα_Treated / TNFα_LPS_Only) * 100 ]
-
-
Plot the % Inhibition against compound concentration to determine the IC50 for TNF-α inhibition.
Sample Data Table:
| Treatment | Concentration (µM) | TNF-α (pg/mL) | % Inhibition |
| Untreated Control | - | 15 | - |
| LPS Only | - | 1200 | 0% |
| Compound + LPS | 1 | 960 | 20% |
| Compound + LPS | 5 | 600 | 50% |
| Compound + LPS | 10 | 240 | 80% |
| Dexamethasone + LPS | 1 | 180 | 85% |
| Calculated IC50 | ~5 µM |
References
-
Title: MTT assay Source: Wikipedia URL: [Link]
-
Title: Cell sensitivity assays: the MTT assay Source: PubMed URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents Source: PubMed URL: [Link]
-
Title: In vitro pharmacological screening methods for anti-inflammatory agents Source: ResearchGate URL: [Link]
-
Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]
-
Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL: [Link]
-
Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole Source: PubMed URL: [Link]
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening Source: National Toxicology Program, NIH URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
-
Title: Screening models for inflammatory drugs Source: Slideshare URL: [Link]
-
Title: Broth Microdilution Source: MI - Microbiology URL: [Link]
-
Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts Source: AAPS Open URL: [Link]
-
Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]
-
Title: M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Regulations.gov URL: [Link]
-
Title: Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives Source: Scholars Research Library URL: [Link]
-
Title: Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production Source: PubMed URL: [Link]
-
Title: 6-Nitrobenzimidazole Derivatives: Potential Phosphodiesterase Inhibitors: Synthesis and Structure-Activity Relationship Source: PubMed URL: [Link]
-
Title: In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Mechanism of action of nitroimidazoles Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities Source: PubMed URL: [Link]
-
Title: Review of synthesis process of nitrobenzimidazole derivatives Source: Taylor & Francis Online URL: [Link]
Sources
- 1. Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Caspase 3/7 Activity [protocols.io]
- 7. promega.com [promega.com]
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- 10. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
developing SAR studies for 4-Methyl-5-nitrobenzimidazole derivatives
Application Note & Protocol
Topic: A Strategic Guide to Developing Structure-Activity Relationship (SAR) Studies for 4-Methyl-5-nitrobenzimidazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Benzimidazole in Modern Drug Discovery
The benzimidazole core, a bicyclic structure containing fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives have been successfully developed as antiviral, antimicrobial, anticancer, and antihypertensive agents.[1][2][3][4]
The introduction of a nitro group, a potent electron-withdrawing moiety, at the 5-position, and a methyl group at the 4-position of the benzimidazole ring creates a unique chemical entity: this compound. This scaffold offers a compelling starting point for a Structure-Activity Relationship (SAR) campaign. The nitro group can significantly influence the molecule's electronic properties and may be crucial for specific biological interactions, while the methyl group provides a subtle steric and electronic handle. Furthermore, the benzimidazole core presents two primary sites for chemical diversification: the N1 nitrogen of the imidazole ring and the C2 carbon. Systematic modification at these positions is key to unlocking the therapeutic potential of this scaffold.
This guide provides a comprehensive, experience-driven framework for designing and executing an SAR study on this compound derivatives. We will move beyond simple procedural lists to explain the strategic rationale behind each step, from library design and synthesis to a tiered biological screening cascade and data interpretation.
The Strategic Framework for SAR Development
An effective SAR study is a cyclical process of design, synthesis, testing, and analysis. The goal is to systematically modify a lead compound's structure to understand which chemical features are responsible for its biological activity.[5][6] This knowledge allows for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.[7][8] For the this compound scaffold, our strategy will focus on substitutions at the N1 and C2 positions, as literature extensively reports that modifications at these sites profoundly impact biological activity.[9][10]
The overall workflow is designed as a self-validating cascade, ensuring that resources are focused on the most promising compounds.
Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.
Synthetic Strategy & Protocols
The cornerstone of any SAR study is a robust and flexible synthetic route that allows for the creation of a diverse library of analogs. The most common and reliable method for constructing the benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine with an aldehyde.
General Synthetic Workflow
Our strategy involves a two-step process: first, the synthesis of the key intermediate, 4-methyl-5-nitro-1,2-phenylenediamine, followed by its condensation with various aldehydes to generate C2-substituted derivatives. A subsequent N-alkylation step can be performed to introduce diversity at the N1 position.
Caption: Synthetic workflow for generating diverse benzimidazole libraries.
Protocol 2.2: Synthesis of 2-Aryl-4-methyl-5-nitro-1H-benzimidazole (General Procedure)
This protocol outlines the Phillips condensation reaction. The choice of sodium metabisulfite as an oxidizing agent is crucial; it facilitates the cyclization and subsequent aromatization to the benzimidazole ring in a one-pot reaction.[3]
Materials:
-
4-Methyl-5-nitro-1,2-phenylenediamine (key intermediate)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-methyl-5-nitro-1,2-phenylenediamine (1.0 eq) in DMF (20 mL).
-
Add the substituted aromatic aldehyde (1.05 eq) to the solution.
-
Add sodium metabisulfite (1.2 eq) in one portion.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100-110 °C with stirring.
-
Causality Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate:Hexane). The disappearance of the diamine spot indicates reaction completion, typically within 4-6 hours. This step is critical to prevent degradation from prolonged heating.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) with vigorous stirring. A solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Self-Validation: Recrystallize the crude solid from hot ethanol to yield the pure 2-aryl-4-methyl-5-nitro-1H-benzimidazole. The formation of a crystalline solid with a sharp melting point is an indicator of purity.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Biological Screening Cascade: Protocols for Activity and Selectivity
A tiered screening approach is essential for efficient SAR development. A primary assay identifies active compounds, which are then subjected to a secondary assay to evaluate selectivity and rule out non-specific cytotoxicity.
Protocol 3.1: Primary Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[11] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.
-
Controls (Self-Validation):
-
Positive Control: A known antibiotic (Ciprofloxacin) is tested in parallel to validate the assay's sensitivity.
-
Growth Control (Well 11): Contains bacteria and media only. Must show robust growth.
-
Sterility Control (Well 12): Contains media only. Must remain clear.
-
Vehicle Control: Test the highest concentration of DMSO used to ensure it does not inhibit bacterial growth.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Protocol 3.2: Secondary Cytotoxicity MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14] It measures the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][16] This is a critical counter-screen to ensure that the antimicrobial activity observed is not due to general toxicity.
Materials:
-
Human cell line (e.g., HEK293, a non-cancerous kidney cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well tissue culture plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls (Self-Validation):
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours. Rationale: This allows sufficient time for metabolically active cells to convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell viability by 50%).
Data Interpretation and SAR Elucidation
The power of an SAR study lies in the systematic analysis of how structural changes affect biological outcomes. By organizing the data from the primary and secondary screens into a table, clear relationships can be identified.
Hypothetical SAR Data Table
Let's consider a hypothetical library based on the 2-Aryl-4-methyl-5-nitro-1H-benzimidazole scaffold.
| Compound ID | R-Group (at C2-phenyl, para position) | MIC vs. S. aureus (µM) | IC₅₀ vs. HEK293 (µM) | Selectivity Index (SI = IC₅₀/MIC) |
| BNZ-01 | -H | 32 | >100 | >3.1 |
| BNZ-02 | -Cl (Electron-withdrawing) | 8 | 50 | 6.25 |
| BNZ-03 | -CF₃ (Strongly electron-withdrawing) | 2 | 25 | 12.5 |
| BNZ-04 | -OCH₃ (Electron-donating) | 64 | >100 | >1.5 |
| BNZ-05 | -NO₂ (Strongly electron-withdrawing) | 4 | 10 | 2.5 |
Drawing SAR Conclusions
From the hypothetical data above, we can derive several preliminary SAR insights:
-
Electronic Effects at C2: There is a clear trend that electron-withdrawing groups (EWGs) at the para-position of the C2-phenyl ring enhance antimicrobial activity (BNZ-02, -03, -05) compared to the unsubstituted analog (BNZ-01) or an electron-donating group (EDG) (BNZ-04). The potency appears to correlate with the strength of the EWG (-CF₃ > -NO₂ > -Cl).
-
Cytotoxicity and Selectivity: While increasing antimicrobial potency, strong EWGs also tend to increase cytotoxicity against the human cell line. The compound with the trifluoromethyl group (BNZ-03 ) demonstrates the best balance, with a 16-fold increase in potency over the parent compound and the highest Selectivity Index (SI). The nitro-substituted analog (BNZ-05 ) is potent but has a poor SI, suggesting general toxicity.
-
Next Steps: Based on these results, the next iteration of synthesis should focus on exploring other positions on the C2-phenyl ring with various EWGs to fine-tune activity and reduce cytotoxicity. Additionally, N1-alkylation of the most promising hit, BNZ-03 , could be explored to potentially improve pharmacokinetic properties.
Potential Mechanism of Action: A Look Forward
While the primary goal of this stage is to establish SAR, considering a potential mechanism can guide future studies. Some nitro-substituted benzimidazole derivatives have been reported to act as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[17] Inhibition of PARP in cancer cells or even in certain microbes can lead to cell cycle arrest and apoptosis.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 6. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 12. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. clyte.tech [clyte.tech]
- 17. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 4-Methyl-5-nitrobenzimidazole in materials science
An Application Guide to 4-Methyl-5-nitrobenzimidazole in Materials Science
Introduction: this compound is a heterocyclic aromatic compound belonging to the benzimidazole family. The benzimidazole scaffold is a cornerstone in medicinal chemistry and, increasingly, in materials science.[1][2] The unique electronic properties conferred by the fused benzene and imidazole rings, combined with the tunability offered by substituents, make these molecules highly versatile. The introduction of a methyl (-CH₃) group and a nitro (-NO₂) group onto the benzene ring of the benzimidazole core, as in this compound, significantly modulates its electronic and chemical properties. The electron-donating methyl group and the electron-withdrawing nitro group create a distinct electronic profile that can be harnessed for various material applications.[3]
This technical guide provides an in-depth exploration of the applications of this compound and its structural analogs in materials science. We will delve into its primary role as a corrosion inhibitor for metals and its potential as a ligand in the formation of functional coordination complexes. This document is intended for researchers and scientists, providing not only detailed protocols but also the scientific rationale behind the experimental designs.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for its application.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [4] |
| Molecular Weight | 177.16 g/mol | [4] |
| Monoisotopic Mass | 177.05383 Da | [4] |
| Predicted XlogP | 1.7 | [4] |
| Appearance | Likely a colored solid | [5] |
Part 1: Synthesis of Nitrobenzimidazole Derivatives
The synthesis of substituted nitrobenzimidazoles is typically achieved through the condensation of an appropriate o-phenylenediamine with an aldehyde or carboxylic acid.[6] The following protocol details a general and reliable method for synthesizing 2-substituted-6-methyl-5-nitro-1H-benzimidazoles, which are structural isomers and close analogs of the title compound, starting from 4-methyl-5-nitrobenzene-1,2-diamine.[3][6]
Protocol 1: Synthesis of 2-Aryl-6-methyl-5-nitro-1H-benzimidazole
Causality and Rationale: This condensation reaction, known as the Phillips-Ladenburg synthesis, is a robust method for forming the benzimidazole ring. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration.[1] Using an acid catalyst like p-toluenesulfonic acid (p-TSA) or glacial acetic acid protonates the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine. Acetic acid can also serve as the solvent, driving the reaction towards completion.
Materials:
-
4-Methyl-5-nitrobenzene-1,2-diamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Glacial Acetic Acid (Solvent) or Ethanol
-
Catalyst (e.g., p-Toluenesulfonic acid, optional if using acetic acid as solvent)
-
Saturated sodium bicarbonate solution
-
Distilled water
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-Methyl-5-nitrobenzene-1,2-diamine in glacial acetic acid (approximately 10-15 mL per gram of diamine).
-
Aldehyde Addition: Add 1.05 equivalents of the desired aromatic aldehyde to the solution.
-
Reaction: Heat the mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water with stirring.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7. This will precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with distilled water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[1][7]
Part 2: Application as a Corrosion Inhibitor
One of the most significant applications of benzimidazole derivatives in materials science is the protection of metals against corrosion, particularly for steel in acidic environments.[8][9] These molecules act as mixed-type inhibitors, adsorbing onto the metal surface to form a protective barrier that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[10][11] The nitrogen atoms in the imidazole ring and other heteroatoms can donate lone pair electrons to the vacant d-orbitals of iron, while the aromatic system allows for π-π interactions, leading to strong adsorption (chemisorption and physisorption).[10][11]
Protocol 2: Evaluating Corrosion Inhibition Performance
This section outlines a multi-faceted protocol to authoritatively evaluate the efficacy of this compound as a corrosion inhibitor for carbon steel in a 1 M HCl solution.
Rationale: This is the most direct method to quantify corrosion rate. It provides a tangible measure of material loss over time. By comparing the weight loss of steel coupons in uninhibited and inhibited solutions, a clear and reliable inhibition efficiency (IE%) can be calculated.
Materials & Equipment:
-
Carbon steel coupons (e.g., S235 or C38 grade) with a known surface area.[8][10]
-
1 M Hydrochloric acid (HCl) solution.
-
This compound (inhibitor).
-
Acetone, distilled water.
-
Silicon carbide (SiC) abrasive papers (grades 180 to 1200).
-
Analytical balance (±0.1 mg accuracy).
-
Water bath or thermostat for temperature control.
Step-by-Step Methodology:
-
Coupon Preparation: Mechanically polish the carbon steel coupons with successive grades of SiC paper, rinse with distilled water, degrease with acetone, and dry thoroughly.
-
Initial Weighing: Weigh each coupon accurately using an analytical balance and record the initial weight (W₁).
-
Immersion: Prepare test solutions of 1 M HCl containing various concentrations of the inhibitor (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 3.0 mM) and a blank solution (1 M HCl without inhibitor).[10]
-
Exposure: Immerse one prepared coupon into each test solution for a specified period (e.g., 5, 10, or 24 hours) at a constant temperature (e.g., 298 K).[10][12]
-
Final Weighing: After the immersion period, remove the coupons, rinse with distilled water to remove corrosion products, clean with acetone, dry, and re-weigh to get the final weight (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in g m⁻² h⁻¹: CR = ΔW / (A × t), where A is the surface area in m² and t is the immersion time in hours.[10]
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.
-
Expected Data:
| Inhibitor Conc. (mM) | Immersion Time (h) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 5 | 1.159 | - |
| 0.5 | 5 | 0.255 | 78.0% |
| 1.0 | 5 | 0.185 | 84.0% |
| 3.0 | 5 | 0.149 | 87.1% |
| Note: Data is representative based on trends for similar benzimidazole derivatives.[10] |
Rationale: Electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) provide rapid and mechanistic insights into the corrosion inhibition process.[13] EIS probes the properties of the inhibitor film and the charge transfer resistance, while PDP reveals the effect of the inhibitor on the kinetics of the anodic and cathodic reactions.[10][14]
Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode electrochemical cell: Carbon steel coupon as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).[15]
-
Test solutions as prepared for the weight loss method.
Step-by-Step Methodology:
-
Cell Setup: Assemble the three-electrode cell with the polished carbon steel WE. Immerse the electrodes in the test solution.
-
Stabilization: Allow the system to stabilize for 1 hour to reach a steady open-circuit potential (OCP).[10]
-
EIS Measurement:
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP.
-
Scan a frequency range from 100 kHz down to 10 mHz.[16]
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the semicircle corresponds to the charge-transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.
-
-
PDP Measurement:
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.2 to 1 mV/s).[9]
-
Plot the results as Log(current density) vs. Potential (Tafel plot).
-
-
Data Analysis:
-
From EIS: Fit the Nyquist plot to an equivalent electrical circuit (e.g., a Randles circuit) to extract parameters like charge-transfer resistance (R_ct) and double-layer capacitance (C_dl).[13] Calculate IE% using: IE% = [(R_ct(i) - R_ct(0)) / R_ct(i)] × 100.
-
From PDP: Extrapolate the linear Tafel regions to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[9] Calculate IE% using: IE% = [(i_corr(0) - i_corr(i)) / i_corr(0)] × 100.
-
Part 3: Potential in Coordination Chemistry & Polymer Science
While less explored than corrosion inhibition, the structure of this compound makes it a promising candidate for other material applications.
Ligand for Coordination Complexes
The imidazole moiety is a fundamental building block in coordination chemistry, capable of binding to metal ions through its two nitrogen donor sites.[17] this compound can act as a monodentate or bidentate ligand, forming stable complexes with various transition metals.[18][19]
Rationale: The resulting metal-organic complexes or coordination polymers can exhibit novel electronic, magnetic, or catalytic properties. The nitro group can further influence the electronic structure and stability of these complexes.[18] Such materials could find use in catalysis, as sensors, or in the development of functional materials. The synthesis generally involves reacting the ligand with a metal salt in a suitable solvent.[20]
Building Block for High-Performance Polymers
The benzimidazole ring is the core repeating unit in polybenzimidazole (PBI) polymers, a class of materials known for their exceptional thermal and chemical stability.[21] PBI aerogels, for instance, exhibit remarkable properties for thermal insulation, with decomposition temperatures exceeding 500 °C and very low thermal conductivity.[21]
Rationale: While not a direct monomer for traditional PBI synthesis, this compound could serve as a precursor or additive. The nitro group provides a reactive handle for further chemical modifications, such as reduction to an amine group, which could then be used in polymerization reactions.[6] This opens possibilities for creating novel polymers with tailored thermal and mechanical properties.[21][22][23]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Methyl-5-nitrobenzimidazole
Welcome to the technical support center for the purification of crude 4-Methyl-5-nitrobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic compound. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective techniques for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
-
Recrystallization is an excellent choice for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles from the desired product. It is a cost-effective and scalable method.
-
Column chromatography is a more powerful technique for separating complex mixtures or removing impurities with similar solubility to the product. It offers high resolution and is particularly useful when recrystallization fails to achieve the desired purity[1].
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically arise from the synthetic route. Common starting materials for benzimidazole synthesis include o-phenylenediamines and a carboxylic acid or its derivative[2]. For this compound, impurities may include:
-
Unreacted starting materials: Such as 4-methyl-5-nitro-o-phenylenediamine.
-
Positional isomers: Depending on the synthetic method, isomers with the nitro group at a different position on the benzimidazole ring could be formed.
-
Over-nitrated or under-nitrated species: If nitration is part of the synthesis.
-
Colored byproducts: Often resulting from oxidation of the diamine starting material or the final product. These can impart a dark color to the crude product[3].
-
Byproducts from side reactions: Depending on the specific reagents and conditions used in the synthesis[4].
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques should be employed to get a comprehensive purity profile:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of non-volatile organic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a good starting point[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for identifying any remaining impurities[6].
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. The reported melting point for 2-methyl-5-nitrobenzimidazole is 223°C[7].
Troubleshooting Guide
Recrystallization Issues
Q4: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What should I do?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar molecule like this compound, polar solvents are a good starting point.
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) in several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Good starting solvents to test are ethanol, methanol, isopropanol, ethyl acetate, and water.
-
Observe the solubility. The ideal solvent will not dissolve the compound at room temperature.
-
For solvents in which the compound is insoluble at room temperature, heat the test tube gently. The compound should dissolve completely at or near the boiling point.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent will be the one that yields a good crop of crystals upon cooling.
If a single solvent is not effective, a binary solvent system (e.g., ethanol-water or acetone-hexane) can be employed. Dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) at its boiling point, and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
Q5: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?
A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or too rapid cooling.
Solutions:
-
Use more solvent: This will lower the saturation point and the temperature at which crystallization begins.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Change the solvent system: A different solvent or solvent pair may promote better crystal formation.
-
Pre-purify your material: If the crude product is very impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.
Q6: The color of my crude this compound is very dark, and recrystallization doesn't remove it. What can I do?
A6: Dark coloration is often due to highly colored, polar, and often polymeric impurities.
Decolorization Techniques:
-
Activated Charcoal: Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot recrystallization solution. Boil for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, leading to a lower yield.
-
Column Chromatography: This is a more effective method for removing colored impurities. The polar impurities will often bind strongly to the silica gel, allowing the less polar, desired product to elute first.
Column Chromatography Issues
Q7: I am not getting good separation of my compound from impurities using column chromatography. What should I try?
A7: Poor separation in column chromatography is usually due to an inappropriate mobile phase or improper column packing.
Optimization Strategy:
-
TLC Optimization: The key to a successful column is to first find a good solvent system using TLC. The ideal mobile phase should give your product an Rf value of around 0.2-0.4 on the TLC plate, with good separation from the impurity spots.
-
Solvent System: For this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation.
-
Sample Loading: Load your sample onto the column in a concentrated band. Dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) is often preferred over wet loading for better resolution[8][9].
Q8: My compound is not eluting from the column, or it is eluting too quickly with the solvent front. What's wrong?
A8: This is a common issue related to the polarity of the mobile phase.
-
Compound not eluting: The mobile phase is not polar enough to move your compound down the polar silica gel column. Gradually increase the polarity of your eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Compound eluting with the solvent front: The mobile phase is too polar, and your compound is not interacting with the stationary phase. Start with a less polar solvent system.
Data Presentation
Table 1: Suggested Starting Solvent Systems for Purification of this compound
| Purification Method | Solvent System (v/v) | Rationale/Expected Outcome |
| Recrystallization | Ethanol/Water | Good for polar compounds. The water acts as an anti-solvent to induce crystallization. |
| Recrystallization | Methanol | Often a good solvent for recrystallizing benzimidazole derivatives[10]. |
| Recrystallization | Ethyl Acetate/Hexane | A common solvent pair for compounds of intermediate polarity. |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration to elute compounds of increasing polarity. |
| Column Chromatography | Dichloromethane/Methanol (Gradient) | A more polar solvent system for compounds that are not soluble in hexane/ethyl acetate mixtures. Start with a low percentage of methanol (e.g., 1-2%) and increase as needed. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (or solvent pair).
-
Decolorization (if necessary): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: General Column Chromatography Procedure
-
Mobile Phase Selection: Determine the optimal mobile phase using TLC, aiming for an Rf of 0.2-0.4 for the product.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase, starting with the lowest polarity. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluent in fractions and monitor the fractions by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Decision Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
References
-
Umare, S. S., Singh, K. J., & Pathak, M. K. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1523–o1524. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave Assisted Synthesis of New Benzimidazoles. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 4-methyl-5-nitroimidazole. Retrieved from [Link]
-
El Alami, A., et al. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1141-1163. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-5-nitroimidazole. Retrieved from [Link]
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Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]
-
Gholap, S. S. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Chemical Science Transactions, 5(1), 79-86. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole, 5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of Fused-benzimidazoles via Successive Nucleophilic Additions of Benzimidazole Derivatives. Retrieved from [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-5-nitrobenzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitrobenzimidazole. Retrieved from [Link]
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Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
-
Pobudkowska, A., & Rogalski, M. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 51(4), 1296-1300. Retrieved from [Link]
-
Al-Haj, H. A., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-1097. Retrieved from [Link]
-
Melikyan, L. A., et al. (2013). Development and validation of HPLC method for the determination of metronidazole benzoate and related impurites in bulk and pharmaceutical formulations. International Journal of Pharmaceutical Sciences and Research, 4(7), 2594-2599. Retrieved from [Link]
-
Navarrete-Vázquez, G., et al. (2020). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 25(11), 2585. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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troubleshooting low yields in 4-Methyl-5-nitrobenzimidazole synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-5-nitrobenzimidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction yields. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the electrophilic nitration of 4-methylbenzimidazole. This reaction, while straightforward in principle, is sensitive to a number of parameters that can significantly impact the yield and purity of the desired product. The primary challenge lies in controlling the regioselectivity of the nitration and minimizing the formation of unwanted side products.
The core of the reaction involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1] This potent electrophile then attacks the electron-rich benzene ring of the 4-methylbenzimidazole. The directing effects of the methyl group (an ortho, para-director) and the imidazole ring (which can be complex due to protonation in acidic media) play a crucial role in determining the position of the incoming nitro group.[2][3]
Below is a general workflow for this synthesis:
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide: Low Yields and Impurities
This section addresses specific issues that can lead to low yields in the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A1: Low yields in this nitration are typically due to one or more of the following factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Temperature Control: This is the most critical factor in nitration reactions.[2] The reaction is highly exothermic, and a rise in temperature can lead to the formation of di-nitrated byproducts and oxidation of the methyl group.[2]
-
Improper Reagent Addition: Rapid addition of the nitrating mixture can cause localized overheating, leading to the same side reactions mentioned above.[2]
-
Presence of Water: Moisture in the reaction vessel or reagents can quench the nitronium ion, thereby inhibiting the desired reaction.[2]
-
Incomplete Reaction: Insufficient reaction time or a temperature that is too low may result in unreacted starting material.
-
Loss During Workup: The product can be lost during the neutralization, filtration, and purification steps if not performed carefully.[2]
Caption: Troubleshooting workflow for low reaction yields.
Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity for this compound?
A2: The formation of multiple isomers is a common challenge due to the directing effects of the substituents on the benzimidazole ring.
-
Understanding Regioselectivity: The imidazole portion of benzimidazole is electron-withdrawing when protonated in strong acid, acting as a meta-director. The methyl group, however, is an activating ortho, para-director.[2][3] This leads to a competition for the position of the incoming nitro group. The primary isomers expected are this compound and 4-methyl-6-nitrobenzimidazole.
-
Controlling Isomer Formation:
-
Temperature: Lower reaction temperatures (0-5 °C) often favor the kinetically controlled product and can improve selectivity.[3]
-
Steric Hindrance: The position ortho to the methyl group and adjacent to the fused imidazole ring (the 7-position) is sterically hindered, making substitution at this position less likely.
-
-
Purification: Careful recrystallization is often necessary to separate the desired isomer from byproducts. An ethanol/water mixture is a common choice for purifying nitroaromatic compounds.[2]
Caption: Potential products from the nitration of 4-methylbenzimidazole.
Q3: The reaction mixture turned dark brown or black. What does this indicate?
A3: A dark coloration or the formation of "tar-like" substances is a strong indicator of runaway side reactions, such as oxidation or excessive nitration.[2]
-
Cause: This is almost always due to a loss of temperature control, where the reaction temperature has spiked significantly. Impurities in the starting material can also catalyze decomposition.
-
Solution: If this occurs, the experiment is likely compromised. It is best to repeat the synthesis with stricter temperature control and a slower rate of addition for the nitrating mixture. Ensure that all glassware is clean and that the starting materials are of high purity.
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for this nitration?
A: The optimal temperature range is typically between 0-10°C. Maintaining the temperature below 5°C, especially during the addition of the nitrating mixture, is crucial for minimizing side reactions and improving selectivity.[2][3]
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point consistent with the literature value indicates high purity.
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure and regiochemistry of the product by analyzing the chemical shifts and coupling constants of the aromatic protons. IR spectroscopy can confirm the presence of the nitro group (typically strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[4][5]
-
Chromatography: Thin Layer Chromatography (TLC) can be used to assess the purity of the final product, and High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.
Q: What is the best way to purify the crude this compound?
A: Recrystallization is the most common and effective method for purifying the crude product. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. An ethanol/water mixture is often a good starting point.[2][4] Washing the filtered crystals with a small amount of cold solvent can help remove residual impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-methylbenzimidazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Distilled Water
-
Ammonium Hydroxide solution (or other suitable base)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add 4-methylbenzimidazole to an appropriate amount of concentrated sulfuric acid. Stir until fully dissolved.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0-5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cool in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of 4-methylbenzimidazole. Crucially, ensure the temperature of the reaction mixture does not exceed 10°C. [3]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the pH is approximately 7-8. The crude product should precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (melting point, NMR, IR).
Table 1: Critical Reaction Parameters
| Parameter | Recommended Range | Rationale for Low Yield/Impurities |
| Reaction Temperature | 0-10°C | Higher temperatures lead to dinitration and oxidation.[2] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Essential for generating the nitronium ion (NO₂⁺).[1] |
| Addition Rate | Slow, dropwise | Prevents localized overheating and side reactions.[2] |
| Reaction Time | 30-60 min (post-addition) | Insufficient time leads to incomplete reaction. |
| Workup | Quenching on ice, neutralization | Ensures complete precipitation and isolation of the product.[2] |
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of Nitrobenzimidazoles: 4-Methyl-5-nitrobenzene.
- BenchChem. (2025). Applications of 4-Methyl-5-nitrobenzene-1,2-diamine in Heterocyclic Chemistry.
- BenchChem. (2025).
- BenchChem. (2025).
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Svenningsson, M., & Larsson, C. (2017).
- Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(16), 6192-203.
- Datani, R. H., Kini, S. G., & Mubeen, M. (n.d.).
- H, Y., et al. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
- ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability.
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Frontiers. (2024).
- Unacademy. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (2024).
- The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of O-and N-methyl derivatives of 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole.
-
PubChem. (n.d.). This compound (C8H7N3O2). Retrieved from [Link]
- ResearchGate. (2023).
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- ResearchGate. (n.d.). Nitro and aminobenzimidazoles.
- SciSpace. (n.d.).
- ResearchGate. (n.d.). Figure S23. 1 H NMR Spectra of 5-nitrobenzimidazole (2i).
- British Pharmacopoeia Commission. (n.d.).
- Taylor & Francis Online. (n.d.). Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach.
- PubMed. (2004). Product analyses of ozone mediated nitration of benzimidazole derivatives with nitrogen dioxide: formation of 1-nitrobenzimidazoles and conversion to benzotriazoles.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol.
- Loba Chemie. (n.d.). 5-NITROBENZIMIDAZOLE FOR SYNTHESIS.
- Google Patents. (n.d.). EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity.
- Google Patents. (n.d.).
- National Renewable Energy Laboratory. (2025). 1-Propyl-4(5)
- ResearchGate. (n.d.).
Sources
Technical Support Center: Optimizing Reaction Conditions for the Nitration of 4-Methylbenzimidazole
Welcome to the technical support center for the nitration of 4-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this electrophilic aromatic substitution reaction. As your Senior Application Scientist, my goal is to equip you with the necessary insights to optimize your reaction conditions, maximize yield, and ensure the regioselective synthesis of the desired nitro-4-methylbenzimidazole isomers.
Introduction to the Nitration of 4-Methylbenzimidazole
The nitration of 4-methylbenzimidazole is a crucial step in the synthesis of various biologically active compounds. However, the reaction is not without its challenges, including controlling regioselectivity, preventing side reactions, and purifying the final product. This guide provides a structured approach to troubleshooting and optimizing this reaction, drawing from established principles of aromatic nitration and experience with similar heterocyclic systems.
Troubleshooting Guide
This section addresses specific issues that may arise during the nitration of 4-methylbenzimidazole in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reaction is not proceeding to completion, and I observe a significant amount of starting material even after extended reaction times. What could be the issue?
A1: Incomplete conversion in nitration reactions often points to issues with the nitrating agent or reaction conditions.
-
Cause 1: Inactive Nitrating Agent. The active electrophile in this reaction is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] If the acids are old, have absorbed atmospheric moisture, or are not of sufficient concentration, the formation of the nitronium ion will be inefficient.
-
Solution: Use fresh, concentrated nitric acid (65-70%) and sulfuric acid (98%). Consider preparing the nitrating mixture just before use by slowly adding nitric acid to sulfuric acid in an ice bath.[4]
-
-
Cause 2: Insufficient Acid Catalyst. Sulfuric acid acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion.[1][2][3] An inadequate amount of sulfuric acid will result in a slow reaction rate.
-
Solution: Ensure a sufficient excess of sulfuric acid is used. A common ratio is a 1:1 to 1:4 volume ratio of nitric acid to sulfuric acid, although this may need to be optimized for your specific substrate.
-
-
Cause 3: Low Reaction Temperature. While low temperatures are often used to control selectivity, a temperature that is too low can significantly slow down the reaction rate.
-
Solution: If the reaction is sluggish at 0-5 °C, consider allowing the reaction to slowly warm to room temperature after the addition of the nitrating agent is complete. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Q2: I am observing the formation of multiple products, leading to a complex mixture that is difficult to purify. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the nitration of substituted benzimidazoles is a common challenge.[5] The position of the incoming nitro group is influenced by the directing effects of the methyl group and the imidazole ring.
-
Understanding Directing Effects:
-
The methyl group is an activating, ortho, para-director.
-
The benzimidazole ring system , under acidic conditions, is protonated and acts as a deactivating, meta-director.[6]
This leads to a competition between the directing effects, potentially resulting in a mixture of isomers. The primary substitution is expected on the benzene ring portion of the molecule.
-
-
Solution 1: Strict Temperature Control. Lower reaction temperatures (e.g., 0-5 °C) can favor the kinetically controlled product and may improve the isomeric ratio.[4]
-
Solution 2: Choice of Nitrating Agent. Milder nitrating agents can sometimes offer better selectivity. While mixed acid is common, you could explore alternatives like nitric acid in acetic anhydride, although this may require significant optimization.
-
Solution 3: Solvent Effects. The polarity of the solvent can influence the regioselectivity of nitration reactions.[7] While sulfuric acid is the most common solvent for this reaction, exploring other strong acids or co-solvents (with caution) could be an advanced optimization strategy.
Q3: My reaction mixture has turned dark brown or black, and I am getting a low yield of a tarry product. What is causing this?
A3: The formation of dark, tarry substances is indicative of side reactions, such as oxidation or polymerization.
-
Cause 1: Overheating. Nitration reactions are highly exothermic.[8] A rapid addition of the nitrating agent or inadequate cooling can lead to a runaway reaction, causing oxidation of the methyl group or degradation of the benzimidazole ring.
-
Cause 2: Excess Nitric Acid. Using a large excess of nitric acid, a strong oxidizing agent, can promote unwanted side reactions.
-
Solution: Use a controlled amount of nitric acid, typically 1.0 to 1.2 equivalents relative to the 4-methylbenzimidazole.
-
Q4: I am having difficulty isolating and purifying the product from the reaction mixture. What are the best practices for work-up and purification?
A4: The work-up and purification of nitro compounds can be challenging due to their physical properties.
-
Work-up Procedure:
-
Quenching: After the reaction is complete (as determined by TLC), the mixture should be carefully poured onto crushed ice with stirring.[8][10] This will precipitate the crude product.
-
Neutralization: The acidic solution should be neutralized carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of ~7. This step should be performed in an ice bath to manage the heat generated.
-
Extraction: The product can then be extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
-
Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) is a common purification method.[8]
-
Column Chromatography: For mixtures of isomers or oily products, column chromatography on silica gel is often necessary. A gradient elution system, for example, with hexane and ethyl acetate, can be effective for separating isomers with different polarities.[10]
-
Frequently Asked Questions (FAQs)
Q: What are the expected major and minor nitro-isomers for the nitration of 4-methylbenzimidazole?
A: The regiochemical outcome is a balance between the activating ortho, para-directing methyl group and the deactivating effect of the protonated imidazole ring. Nitration is expected to occur on the benzene ring. The likely major isomers would be 6-nitro-4-methylbenzimidazole and 7-nitro-4-methylbenzimidazole, with the potential for the formation of the 5-nitro isomer as well. The exact ratio will depend on the reaction conditions.
Q: What is the role of sulfuric acid in this reaction?
A: Sulfuric acid serves two primary roles: it acts as a solvent for the 4-methylbenzimidazole and, more importantly, as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[1][2][3]
Q: Can I use fuming nitric acid for this reaction?
A: Fuming nitric acid is a much stronger nitrating agent and can be used, but it increases the risk of over-nitration (dinitration) and oxidative side reactions.[11] It is recommended to start with standard concentrated nitric acid and only consider fuming nitric acid if the reaction is proving to be exceptionally difficult.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material from the product(s). The disappearance of the starting material spot indicates the completion of the reaction.
Experimental Protocols
Protocol 1: Standard Nitration of 4-Methylbenzimidazole
This protocol provides a starting point for the nitration of 4-methylbenzimidazole. Optimization of temperature, reaction time, and stoichiometry may be required.
Materials:
-
4-methylbenzimidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzimidazole (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C with stirring in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 volumes) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 4-methylbenzimidazole over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of ice and water.
-
Neutralize the aqueous solution to pH 7 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Recommended Range | Purpose |
| Temperature | 0-10 °C | To control exotherm and improve selectivity[4][8] |
| Nitric Acid | 1.0-1.2 equivalents | To ensure complete reaction while minimizing side reactions |
| Sulfuric Acid | 5-10 volumes | To act as a solvent and catalyst[1][2][3] |
| Reaction Time | 1-4 hours | To allow for complete conversion (monitor by TLC) |
Visualizations
Reaction Workflow
Caption: Step-by-step workflow for the nitration of 4-methylbenzimidazole.
Troubleshooting Logic
Caption: Troubleshooting common issues in the nitration of 4-methylbenzimidazole.
References
-
A Review on the Modern Synthetic Approach of Benzimidazole Candidate. ResearchGate.[Link]
-
Synthesis of 6-hydroxymethyl-4-nitro-benzimidazole. Reagents and... ResearchGate.[Link]
-
Halogenation of Substituted Benzimidazoles. Nitration of the Resulting Halobenzimidazoles. Semantic Scholar.[Link]
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library.[Link]
-
ChemInform Abstract: Nitration of Substituted Benzimidazoles. ResearchGate.[Link]
-
Nitration de Benzimidazoles Substitues. ResearchGate.[Link]
- Process for the preparation of 5-nitrobenzimidazolone-(2).
-
Nitro and aminobenzimidazoles. ResearchGate.[Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. Rochester Institute of Technology.[Link]
-
The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PMC - NIH.[Link]
-
Nitration of benzimidazolone. ResearchGate.[Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. NIH.[Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science.[Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers.[Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.[Link]
-
Quantum-chemical studies of benzazoles nitration. ResearchGate.[Link]
-
Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Publishing.[Link]
-
Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate.[Link]
-
controlled synthesis of electron deficient nitro-1h-benzotriazoles. University of Bristol.[Link]
- A process for separating nitration isomers of substituted benzene compounds.
-
Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube.[Link]
-
Benzimidazole ribonucleosides: Observation of an unexpected nitration when performing non-aqueous diazotizations with t-butyl ni. SciSpace.[Link]
-
Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases. ResearchGate.[Link]
-
Review of synthesis process of nitrobenzimidazole derivatives. ResearchGate.[Link]
-
Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). ResearchGate.[Link]
-
Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. Beilstein Archives.[Link]
-
Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. PMC.[Link]
-
Nitration. Khan Academy.[Link]
-
electrophilic substitution in methylbenzene and nitrobenzene. Chemguide.[Link]
-
Aromatic 3a. Nitration of methylbenzoate. YouTube.[Link]
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identifying and minimizing side products in 4-Methyl-5-nitrobenzimidazole synthesis
Introduction
4-Methyl-5-nitrobenzimidazole is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in antiviral, antihypertensive, and anticancer agents, making its efficient and clean synthesis a topic of significant interest in drug development.[1][2] However, the primary synthetic step—electrophilic nitration of the 4-methylbenzimidazole precursor—is often plagued by the formation of undesired side products. These impurities can complicate purification, reduce yields, and impact the quality of the final active pharmaceutical ingredient (API).
This technical support guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help researchers identify, minimize, and control the formation of side products during the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis. Each entry explains the chemical reasoning behind the problem and provides actionable solutions.
Problem 1: Low Yield and a Significant Amount of an Unidentified Isomeric Impurity.
FAQ: My final product shows two distinct spots on TLC and two major peaks in HPLC, both corresponding to the same mass. What is the likely impurity, and how can I avoid it?
Answer:
The most probable side product is the regioisomeric 4-Methyl-6-nitrobenzimidazole . The formation of this isomer occurs because the nitration of 4-methylbenzimidazole can proceed at two possible positions on the benzene ring: C5 and C6.
-
Mechanistic Insight: The methyl group (-CH₃) is an ortho-, para-directing activator, while the imidazole moiety is a deactivator. The directing effects are competitive. Nitration at the C5 position is sterically less hindered and electronically favored to some extent. However, nitration at the C6 position (para to the methyl group) is also a significant competing pathway, leading to a mixture of isomers.[3][4]
Solutions to Improve Regioselectivity:
-
Strict Temperature Control: The nitration of benzimidazole derivatives is highly exothermic.[5] Maintaining a low and consistent temperature (typically 0-5 °C) throughout the addition of the nitrating agent is critical. Higher temperatures provide more energy for the formation of the less-favored, but still accessible, 6-nitro isomer, thus reducing selectivity.
-
Slow Reagent Addition: The nitrating mixture (commonly a mixture of concentrated nitric acid and sulfuric acid) must be added dropwise to the solution of 4-methylbenzimidazole.[5] A slow addition rate prevents localized temperature spikes that can decrease regioselectivity.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating agents can sometimes offer better selectivity, although they may require more specialized handling. For instance, using potassium nitrate (KNO₃) in concentrated sulfuric acid can provide a more controlled release of the nitronium ion (NO₂⁺), the active electrophile.[6]
Problem 2: Presence of Dinitro and/or Oxidized Side Products.
FAQ: My mass spectrometry results indicate the presence of compounds with higher molecular weights than my target product. What are these, and why are they forming?
Answer:
These heavier impurities are likely dinitrated products (e.g., 4-Methyl-5,7-dinitrobenzimidazole) or oxidized species .
-
Mechanistic Insight (Dinitration): The benzimidazole ring system, even when mono-nitrated, can undergo a second nitration under harsh conditions. The first nitro group is strongly deactivating, making the second nitration more difficult, but it is not impossible if the reaction temperature is too high or if an excess of the nitrating agent is used.[7]
-
Mechanistic Insight (Oxidation): The methyl group on the aromatic ring is susceptible to oxidation by concentrated nitric acid, especially at elevated temperatures. This can lead to the formation of a carboxylic acid derivative (5-nitrobenzimidazole-4-carboxylic acid) or other degradation products.[5]
Solutions to Minimize Dinitration and Oxidation:
-
Stoichiometric Control: Use a precise molar equivalent of the nitrating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) is sometimes used to ensure complete consumption of the starting material, but a large excess should be avoided.
-
Aggressive Temperature Management: This is the most effective way to prevent these side reactions. The reaction should be conducted in an ice or ice-salt bath to maintain the temperature below 10°C, and ideally closer to 0°C.[5]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the product from being exposed to the harsh nitrating conditions for an extended period.
Problem 3: N-Nitration Side Products.
FAQ: I've observed an unexpected, often unstable, side product. Could nitration be occurring on the imidazole ring itself?
Answer:
Yes, nitration can occur on one of the nitrogen atoms of the imidazole ring, leading to the formation of 1-nitrobenzimidazole derivatives .[8] These N-nitro compounds are generally less stable than their C-nitro counterparts.
-
Mechanistic Insight: The nitrogen atoms of the imidazole ring are nucleophilic and can be attacked by the electrophilic nitronium ion. This pathway is less common than C-nitration on the benzene ring but can occur, particularly under specific conditions such as with nitrogen dioxide and ozone (Kyodai nitration).[8] While less likely with standard mixed-acid conditions, it remains a possibility.
Solutions to Avoid N-Nitration:
-
Acidic Medium: Performing the reaction in a strong acid like concentrated sulfuric acid is crucial. The acid protonates the imidazole nitrogens, rendering them positively charged and thus non-nucleophilic. This effectively protects the imidazole ring from electrophilic attack by the nitronium ion, directing nitration exclusively to the benzene ring.[7]
-
Avoid Anhydrous or Non-Aqueous Conditions: Certain non-aqueous diazotization methods or nitrations with reagents like t-butyl nitrite have been shown to cause unexpected nitrations.[9] Sticking to the well-established mixed-acid protocol is the safest approach to avoid this side reaction.
Visualizing Reaction Pathways
The following diagram illustrates the primary synthetic route to this compound and the points at which key side products diverge.
Caption: Main reaction and side product pathways in the synthesis.
Optimized Protocol for Nitration
This protocol is designed to maximize the yield of the desired 5-nitro isomer while minimizing side product formation.
Materials:
-
4-Methylbenzimidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ammonium Hydroxide solution (or other suitable base)
Procedure:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-Methylbenzimidazole (1.0 eq). Place the flask in an ice-salt bath.
-
Dissolution: Slowly add concentrated Sulfuric Acid (approx. 4-5 volumes relative to the starting material) while stirring. Ensure the temperature is maintained below 10°C. Stir until all the solid has dissolved.
-
Cooling: Cool the resulting solution to 0-5°C.
-
Nitrating Mixture Preparation: In a separate beaker, cool an appropriate amount of concentrated Sulfuric Acid (approx. 1 volume). Slowly and carefully add concentrated Nitric Acid (1.05 eq) to the sulfuric acid. Caution: This is highly exothermic. Keep this mixture cooled.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-methylbenzimidazole via the dropping funnel. The rate of addition should be controlled to ensure the internal temperature of the reaction mixture does not exceed 5°C.[5]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction by TLC (e.g., using a 9:1 Chloroform:Methanol solvent system).[1]
-
Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution with a base (e.g., ammonium hydroxide) until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.[5]
Data Summary: Impact of Reaction Conditions
The following table summarizes how key reaction parameters influence product distribution. These are representative values and may vary based on the specific scale and equipment used.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Expected Outcome |
| Temperature | 0-5°C | 20-25°C | Lower temperatures significantly favor the 5-nitro isomer and prevent oxidation. |
| Nitric Acid (eq.) | 1.05 eq | >1.5 eq | Stoichiometric control prevents the formation of dinitrated products. |
| Addition Time | 60 min | 10 min | Slow addition prevents localized heat and concentration gradients, improving selectivity. |
| Yield (5-nitro) | ~75-85% | ~40-50% | Optimized conditions lead to a much higher yield of the desired product. |
| Yield (6-nitro) | <10% | ~20-30% | Higher temperatures increase the formation of the undesired 6-nitro isomer. |
| Dinitro/Oxidized | <1% | >5% | Harsh conditions (high temp, excess acid) promote over-reaction and degradation. |
Troubleshooting Logic Flowchart
Use this flowchart to diagnose potential issues in your synthesis based on analytical observations.
Caption: A step-by-step guide for troubleshooting synthesis issues.
References
- Benchchem. A Comparative Guide to the Synthesis of Nitrobenzimidazoles: 4-Methyl-5-nitrobenzene.
- PubMed. Product analyses of ozone mediated nitration of benzimidazole derivatives with nitrogen dioxide: formation of 1-nitrobenzimidazoles and conversion to benzotriazoles.
- Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives.
- ResearchGate. The nitration reaction of halogen derivatives of condensed... | Download Scientific Diagram.
- ResearchGate. (PDF) Nitro and aminobenzimidazoles.
- SciSpace. Benzimidazole ribonucleosides: Observation of an unexpected nitration when performing non-aqueous diazotizations with t-butyl ni.
- ChemicalBook. 5-Nitrobenzimidazole synthesis.
- Benchchem. "optimization of reaction conditions for the nitration of 4-methylbenzoic acid".
- Abstract. DESIGN AND SYNTHESIS OF 4-[2’-(5’- NITRO)] IMIDAZOLYL BENZOYL (N-METHYL) AMINO ACIDS AND PEPTIDES.
- ResearchGate. Nitro and aminobenzimidazoles.
- Taylor & Francis. Review of synthesis process of nitrobenzimidazole derivatives.
- Chemistry Steps. Nitration of Benzene.
Sources
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- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. Product analyses of ozone mediated nitration of benzimidazole derivatives with nitrogen dioxide: formation of 1-nitrobenzimidazoles and conversion to benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: A Guide to Improving the Solubility of 4-Methyl-5-nitrobenzimidazole for Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting strategies for improving the solubility of 4-Methyl-5-nitrobenzimidazole, a compound class of significant interest that often presents challenges in biological assay development due to its poor aqueous solubility. Our goal is to equip you with the knowledge and practical protocols to overcome these hurdles and ensure the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A: this compound, like many benzimidazole derivatives, is a poorly water-soluble compound. This is due to its relatively nonpolar chemical structure. A predicted lipophilicity value (XlogP) for a similar compound, 5-methyl-6-nitro-1H-benzimidazole, is 1.7, indicating a preference for a non-aqueous environment.[1] The parent compound, 5-nitrobenzimidazole, has a very low water solubility of less than 0.1 g/100 mL.[2]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. What should I do?
A: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower. To prevent this, it's recommended to make serial dilutions of your DMSO stock in DMSO first, before adding the final, more diluted sample to your aqueous medium.[3] This gradual reduction in DMSO concentration can help keep the compound in solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The tolerance to DMSO varies between cell lines.[4] However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid cytotoxicity.[5][6] For sensitive or primary cell lines, it's advisable to keep the concentration even lower, around 0.1%.[4][5] It is crucial to always include a vehicle control (medium with the same final DMSO concentration without your compound) in your experiments.[7]
Q4: Can I use other organic solvents besides DMSO?
A: Yes, other water-miscible organic solvents, often referred to as co-solvents, can be used. Examples include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[8] However, be aware that co-solvents can affect enzyme activity and cell viability, so their concentration should be carefully optimized.[9][10]
Q5: What are cyclodextrins and how can they help with solubility?
A: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming an inclusion complex that is more water-soluble.[11][12] This is a widely used and effective technique to enhance the apparent solubility of hydrophobic compounds.[11]
Troubleshooting Guide: Step-by-Step Solubilization Strategies
If you are encountering solubility issues with this compound, follow this tiered troubleshooting guide. Start with the simplest method and proceed to more complex formulations as needed.
Strategy 1: Optimized DMSO Stock Preparation and Dilution
This is the most common starting point for solubilizing compounds for in vitro assays.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh the Compound: Accurately weigh out the required amount of this compound. For a 10 mM stock solution, you would need 1.7716 mg per 1 mL of DMSO (Molecular Weight of this compound is 177.16 g/mol ).
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the compound.
-
Dissolve: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating (up to 50°C) can be applied if necessary, but be cautious of potential compound degradation.[13]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Precipitation Upon Dilution:
-
Problem: Compound precipitates when the DMSO stock is added to the aqueous assay buffer.
-
Solution:
-
Perform serial dilutions of your concentrated DMSO stock in DMSO to create intermediate stocks.[3]
-
When adding the final DMSO stock to your aqueous buffer, add it dropwise while vortexing or stirring the buffer to ensure rapid mixing.[5]
-
Ensure the final DMSO concentration in your assay does not exceed the tolerance limit of your biological system (typically ≤ 0.5%).[5][6]
-
Strategy 2: pH Adjustment
Benzimidazoles are weakly basic and their solubility can be significantly increased in acidic conditions due to protonation. The experimental aqueous pKa of the related compound 5-nitrobenzimidazole is 4.17.[14] This suggests that at a pH below 4.17, the compound will be predominantly in its more soluble, protonated form.
Protocol for pH-Dependent Solubility Testing:
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, and 7.4).
-
Add Compound: Add an excess amount of this compound to each buffer.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Select Optimal pH: Choose a pH that provides sufficient solubility and is compatible with your biological assay.
Causality: By lowering the pH below the pKa of the benzimidazole ring, the nitrogen atom becomes protonated, leading to the formation of a more polar, and therefore more water-soluble, salt.
Strategy 3: Utilizing Co-solvents
Co-solvents reduce the polarity of the aqueous medium, which can enhance the solubility of hydrophobic compounds.[8]
Recommended Co-solvents and Starting Concentrations:
| Co-solvent | Typical Starting Concentration (v/v) | Potential Considerations |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability at higher concentrations. |
| PEG 400 | 1-10% | Generally well-tolerated but can increase viscosity. |
| Propylene Glycol | 1-5% | Similar to ethanol, requires careful optimization. |
Protocol for Co-solvent Formulation:
-
Prepare Co-solvent Stock: Prepare a stock solution of this compound in 100% of the chosen co-solvent.
-
Titrate into Buffer: Gradually add the co-solvent stock to your assay buffer while monitoring for any signs of precipitation.
-
Determine Maximum Tolerated Concentration: Empirically determine the highest concentration of the co-solvent that maintains compound solubility without adversely affecting your assay performance (e.g., enzyme activity, cell viability).
Self-Validation: Always run a vehicle control with the same final concentration of the co-solvent to account for any effects of the solvent itself on the assay readout.
Strategy 4: Cyclodextrin Complexation
This method is highly effective for significantly increasing the aqueous solubility of poorly soluble compounds. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[11]
Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Mix: In a mortar, mix the compound and the cyclodextrin.
-
Knead: Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to the powder and knead for 30-60 minutes to form a paste.
-
Dry: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Sieve: Pass the dried complex through a sieve to obtain a fine powder.
-
Dissolve: The resulting powder can then be dissolved in your aqueous assay buffer.
A simpler approach for initial testing is to directly dissolve the cyclodextrin in the assay buffer before adding the compound.
Data from a Similar Compound (Aceclofenac with β-Cyclodextrin): [15]
| Formulation | Time (minutes) | % Drug Release |
| Pure Drug | 60 | ~25% |
| Inclusion Complex | 60 | ~85% |
Visualization of Solubilization Workflow
The following diagram illustrates the decision-making process for selecting a suitable solubilization strategy.
Caption: Decision workflow for solubilizing this compound.
Mechanism of Cyclodextrin Inclusion
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, rendering it more soluble in an aqueous environment.
Caption: Mechanism of drug solubilization by cyclodextrin inclusion.
References
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
BioAssay Systems. Troubleshooting. [Link]
-
PubMed. (n.d.). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?[Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]
-
National Institutes of Health. (n.d.). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. [Link]
-
ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?[Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?[Link]
-
ACS Publications. (2019). Simultaneous Prediction of Cosolvent Influence on Reaction Equilibrium and Michaelis Constants of Enzyme-Catalyzed Ketone Reductions. [Link]
-
ResearchGate. (n.d.). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. [Link]
-
National Institutes of Health. (n.d.). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. [Link]
-
ResearchGate. (2015). How can I troubleshoot protein precipitation after purification?[Link]
-
PubMed. (n.d.). Support Tools in Formulation Development for Poorly Soluble Drugs. [Link]
-
Aragen. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?[Link]
-
PubChem. 4-Methyl-5-nitroimidazole. [Link]
-
National Institutes of Health. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]
-
National Institutes of Health. (n.d.). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. [Link]
-
Ovid. Cyclodextrins as pharmaceutical solubilizers. [Link]
-
ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. [Link]
-
AWS. Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
-
Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]
-
PubChem. 5-Nitrobenzimidazole. [Link]
-
PubChem. 5-methyl-6-nitro-1H-benzimidazole. [Link]
-
Chemical Synthesis Database. (2025). 1-methyl-5-nitro-1H-benzimidazole. [Link]
-
Chemsrc. 2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
Sources
- 1. 5-methyl-6-nitro-1H-benzimidazole | C8H7N3O2 | CID 135472722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
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- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Methyl-5-nitrobenzimidazole Solution Stability
Welcome to the technical support center for 4-Methyl-5-nitrobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to address the common stability issues encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments.
Introduction to this compound Stability
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Like many nitroaromatic and benzimidazole-based molecules, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. Degradation can be initiated by several factors, including pH, light, and temperature, leading to the formation of impurities that may compromise the compound's activity and introduce confounding variables into your studies.
This guide will walk you through the common stability challenges, provide troubleshooting advice, and offer detailed protocols for assessing the stability of your this compound solutions.
Part 1: Frequently Asked Questions (FAQs) about Solution Stability
Here we address some of the most common initial questions regarding the handling and stability of this compound in solution.
Q1: What are the primary factors that can cause this compound to degrade in solution?
A1: The stability of this compound in solution is primarily influenced by three factors:
-
pH: The benzimidazole ring contains ionizable protons, making the molecule susceptible to both acid and base-catalyzed hydrolysis.
-
Light: Nitroaromatic compounds are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[1]
-
Oxidation: The presence of oxidizing agents, or even dissolved oxygen, can lead to the formation of oxidative degradation products.
Q2: What are the visual signs of degradation in my this compound solution?
A2: While visual inspection is not a definitive measure of stability, you may observe the following changes:
-
Color Change: A noticeable change in the color of the solution, often a yellowing or browning, can indicate the formation of degradation products.
-
Precipitation: The formation of a precipitate may suggest that the parent compound is degrading into less soluble byproducts or that the solubility limit has been exceeded due to temperature fluctuations.
-
Haze or Cloudiness: A loss of clarity in the solution can also be an indicator of degradation or insolubility.
Q3: How should I prepare and store my stock solutions of this compound to maximize stability?
A3: To ensure the longevity of your stock solutions, we recommend the following practices:
-
Solvent Selection: Use high-purity, anhydrous solvents. For poorly water-soluble compounds like this, co-solvents such as DMSO or methanol can be used.[1] However, be mindful that some organic solvents can participate in degradation reactions.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1]
-
Temperature Control: Store stock solutions at or below -20°C. For short-term storage, 2-8°C may be acceptable, but this should be validated.
-
Inert Atmosphere: For long-term storage or if working with particularly sensitive assays, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.
Part 2: Troubleshooting Guide for Unexpected Experimental Results
Encountering unexpected results can be frustrating. This section provides a structured approach to troubleshooting potential stability-related issues with this compound.
Issue 1: Loss of biological activity or inconsistent results over time.
This is a classic sign of compound degradation. The parent molecule is likely breaking down, reducing its effective concentration and potentially forming inactive or even inhibitory byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of unknown peaks in my chromatogram (e.g., HPLC, LC-MS).
The emergence of new peaks is a direct indication of impurity formation. The key is to determine if these are from degradation of your compound of interest.
Troubleshooting Steps:
-
Analyze a Blank: Inject a sample of your solvent/buffer that has been subjected to the same conditions as your sample. This will rule out impurities from your matrix.
-
Analyze a Freshly Prepared Standard: Compare the chromatogram of your aged solution to that of a freshly prepared standard of this compound. The new peaks in the aged sample are likely degradation products.
-
Perform a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is invaluable. This is discussed in detail in Part 3.
Part 3: Experimental Protocols for Stability Assessment
To definitively assess the stability of this compound in your experimental system, a systematic approach is required. Here, we provide a detailed protocol for a forced degradation study and the development of a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products.[2]
Objective: To understand the degradation pathways of this compound and to generate degradation products for the validation of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source (e.g., a photostability chamber) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.[3]
-
-
Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by HPLC, as described in Protocol 2.
Expected Outcome:
The chromatograms from the stressed samples will likely show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. This information is crucial for developing a stability-indicating method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.[1][4]
Objective: To develop a robust HPLC method for the separation and quantification of this compound and its degradation products.
Starting HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 320 nm (or PDA) |
| Injection Volume | 10 µL |
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Data Interpretation:
-
Peak Purity: If using a PDA detector, assess the peak purity of the this compound peak in the presence of degradation products.
-
Mass Balance: The total peak area of the parent compound and all degradation products should ideally be close to the initial peak area of the unstressed compound. This helps to ensure that all significant degradation products are being detected.
Part 4: Understanding Degradation Pathways
Based on the chemical structure of this compound and literature on related compounds, we can anticipate several potential degradation pathways.
1. Hydrolysis:
Under acidic or basic conditions, the amide-like bond within the imidazole ring can be susceptible to hydrolysis, leading to ring-opening.
2. Photodegradation:
Nitroaromatic compounds can undergo complex photochemical reactions. A common pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.
3. Oxidation:
The benzimidazole ring can be susceptible to oxidative cleavage. Additionally, the methyl group can be oxidized to a carboxylic acid.
Potential Degradation Products:
The identification of degradation products requires advanced analytical techniques such as LC-MS/MS and NMR. Based on the likely pathways, potential degradation products could include:
| Potential Degradation Product | Likely Formation Condition |
| 4-Methyl-5-aminobenzimidazole | Photodegradation (reduction of nitro group) |
| Ring-opened products | Acidic or basic hydrolysis |
| Hydroxylated derivatives | Oxidation |
| N-oxides | Oxidation |
References
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
RSC Publishing. (n.d.). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. [Link]
-
Taylor & Francis Online. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
-
ResearchGate. (n.d.). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. [Link]
-
PubMed. (n.d.). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. [Link]
-
ResearchGate. (2015). Stability indicating RP-HPLC method for determination of Flubendazole in pharmaceutical formulations. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ResearchGate. (n.d.). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation | Request PDF. [Link]
-
PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
Sources
Technical Support Center: Crystallization and Polymorphism of 4-Methyl-5-nitrobenzimidazole (4M5NBI)
Prepared by: Senior Application Scientist, Gemini Division
Disclaimer: Scientific literature lacks specific studies on the polymorphic landscape of 4-Methyl-5-nitrobenzimidazole (4M5NBI). This guide is therefore constructed based on established principles of crystallization, extensive experience with analogous benzimidazole derivatives, and general strategies for polymorphism control in pharmaceutical compounds.[1][2][3][4] The protocols and troubleshooting advice provided herein are intended as a robust starting point for your investigations.
Introduction to Polymorphism in Benzimidazole Scaffolds
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as it can significantly influence a compound's physicochemical properties, including solubility, stability, and bioavailability.[4][5] Benzimidazole derivatives are known to exhibit polymorphism, often arising from conformational differences in their molecular structure and variations in intermolecular interactions, such as hydrogen bonding.[1] Controlling the desired polymorphic form during crystallization is paramount for ensuring consistent product quality and therapeutic efficacy.
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the crystallization of this compound. It offers practical troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of controlling its solid-state forms.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence which polymorph of 4M5NBI crystallizes?
A1: The polymorphic outcome of a crystallization process is governed by a delicate interplay between thermodynamics and kinetics.[6][7] Key influencing factors include:
-
Solvent Choice: The polarity, hydrogen bonding capability, and viscosity of the solvent can dictate which polymorphic form is favored. Different solvents can stabilize different solute conformations or crystal faces.
-
Supersaturation: The level of supersaturation at which nucleation occurs is a critical kinetic factor. High supersaturation often favors the formation of metastable polymorphs, while lower supersaturation tends to yield the more stable form.
-
Temperature and Cooling Rate: Temperature affects solubility and the relative stability of polymorphs. A rapid cooling rate can trap a kinetically favored form, whereas slow cooling allows the system to equilibrate and crystallize the thermodynamically stable form.
-
Presence of Impurities: Impurities can either inhibit the nucleation of a specific polymorph or act as a template for another, thereby influencing the final crystalline form.[3]
-
Agitation: The stirring rate impacts mass transfer and can influence nucleation and crystal growth rates, potentially affecting the polymorphic outcome.
Q2: How can I systematically screen for different polymorphs of 4M5NBI?
A2: A systematic polymorphic screen is essential to identify the different crystalline forms of 4M5NBI. A common approach involves crystallizing the compound from a diverse range of solvents under various conditions. Key screening methods include:
-
Solvent Evaporation: Slowly evaporating the solvent from saturated solutions of 4M5NBI in a variety of solvents (e.g., polar, non-polar, protic, aprotic) at different temperatures.
-
Cooling Crystallization: Cooling saturated solutions at different rates (slow, fast, crash cooling).
-
Anti-Solvent Addition: Adding a poor solvent (anti-solvent) to a solution of 4M5NBI to induce precipitation. The rate of addition can be varied.
-
Slurry Experiments: Stirring a suspension of 4M5NBI in a solvent where it has partial solubility. Over time, the less stable forms will dissolve and recrystallize as the more stable form.
Q3: Which analytical techniques are essential for identifying and characterizing the polymorphs of 4M5NBI?
A3: A combination of analytical techniques is crucial for unambiguously identifying and characterizing polymorphs:
-
Powder X-ray Diffraction (PXRD): This is the gold-standard technique for identifying crystalline phases. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of each polymorph. It can also detect solid-solid phase transitions.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and to differentiate between anhydrous forms and solvates or hydrates.
-
Vibrational Spectroscopy (FTIR and Raman): These techniques are sensitive to the molecular environment and can distinguish between polymorphs based on differences in their vibrational spectra.
-
Solid-State NMR (ssNMR): ssNMR provides information about the local environment of atoms in the crystal lattice and can be a powerful tool for characterizing polymorphs.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent Polymorphic Form Obtained | - Variation in cooling rate or evaporation rate.- Inconsistent seeding (if applicable).- Fluctuations in ambient temperature or humidity.- Presence of variable impurities in different batches. | - Implement a controlled and reproducible cooling profile using a programmable bath.- Use a well-characterized, pure seed crystal of the desired polymorph.- Conduct experiments in a controlled environment.- Ensure consistent purity of the starting material.[3] |
| Mixture of Polymorphs Crystallized | - Nucleation of multiple forms due to high supersaturation.- Seeding with a mixed crystal population.- Solvent-mediated transformation during isolation. | - Reduce the level of supersaturation by using a slower cooling rate or anti-solvent addition rate.- Ensure the seed crystals are of a single polymorphic form.- Minimize the time the crystals are in contact with the mother liquor after crystallization. |
| Amorphous Material or Oil Formation | - Very high supersaturation (crash cooling).- Use of a solvent that strongly inhibits crystallization.- High concentration of impurities. | - Decrease the cooling rate or use a slower anti-solvent addition.- Screen for alternative solvents.- Purify the starting material. |
| Difficulty in Obtaining a Specific (Known) Polymorph | - The desired form is metastable.- The crystallization conditions favor the more stable form. | - For a metastable form, try rapid cooling or fast anti-solvent addition from a high supersaturation state.- Seeding with the desired polymorph can be highly effective. |
Experimental Protocols
Protocol 1: General Polymorphic Screening by Solvent Evaporation
-
Preparation of Saturated Solutions:
-
Place a small amount (e.g., 20-30 mg) of 4M5NBI into several vials.
-
Add a different solvent to each vial (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane) dropwise with stirring until the solid just dissolves.
-
-
Crystallization:
-
Cover the vials with perforated parafilm to allow for slow evaporation.
-
Place the vials in different temperature environments (e.g., room temperature, 4°C, 30°C).
-
-
Isolation and Analysis:
-
Once crystals have formed, isolate them by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum at room temperature.
-
Analyze the solid form using PXRD, DSC, and FTIR/Raman spectroscopy.
-
Protocol 2: Slurry Conversion Experiment to Determine Relative Stability
-
Preparation of Slurry:
-
If two or more polymorphic forms have been identified, create a physical mixture of them.
-
Add the mixture to a vial containing a solvent in which 4M5NBI has slight solubility.
-
Ensure enough solid is present to maintain a saturated solution with excess solid.
-
-
Equilibration:
-
Stir the slurry at a constant temperature (e.g., 25°C).
-
-
Sampling and Analysis:
-
Periodically (e.g., every 24 hours), take a small sample of the solid from the slurry.
-
Dry the sample and analyze by PXRD.
-
-
Determination of Stability:
-
Over time, the more stable polymorph will grow at the expense of the less stable one(s). The experiment is complete when the PXRD pattern of the solid no longer changes and shows only one polymorphic form.
-
Visualizations
Caption: Workflow for a comprehensive polymorphic screen of this compound.
Caption: Energy-temperature diagram for a hypothetical enantiotropic system of 4M5NBI polymorphs.
References
-
Geiger, D. K., & DeStefano, V. J. (2014). Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 11), 867–874. [Link]
-
Kovalenko, I. V., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Symmetry, 14(10), 2163. [Link]
-
Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]
-
Franchini, M., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1709. [Link]
-
Bredenberg, S., et al. (2021). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 11(11), 1367. [Link]
-
Al–Douh, M. H. S. (2010). SYNTHESIS, CHARACTERIZATION AND ANTI-PROLIFERATION STUDY OF SOME BENZIMIDAZOLE DERIVATIVES [Doctoral dissertation, Universiti Sains Malaysia]. EPrints USM. [Link]
-
Khoshkhoo, S., & Anwar, J. (1993). Crystallization of polymorphs: the effect of solvent. Journal of Physics D: Applied Physics, 26(8B), B90. [Link]
- U.S. Patent No. US10414732B2. (2019). Polymorphic compounds and uses thereof.
-
El Alami, A., et al. (2024). Review of synthesis process of nitrobenzimidazole derivatives. Synthetic Communications, 54(3), 167-189. [Link]
-
Khan, I., et al. (2011). 6-Nitrobenzimidazole Derivatives: Potential Phosphodiesterase Inhibitors: Synthesis and Structure-Activity Relationship. Medicinal Chemistry, 7(4), 321-326. [Link]
-
Hadeel, M., et al. (2018). Synthesis and biological evaluation of new Benzimidazole derivatives. Journal of Pharmaceutical Sciences and Research, 10(9), 2235-2241. [Link]
-
Ziani, B. E. C., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6296. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
- U.S. Patent No. US2935514A. (1960). Benzimidazoles.
-
International Journal of Research in Engineering and Science (IJRES). (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]
- U.S. Patent No. US4329477A. (1982). Process for the production of 4- or 5-methyl-2-mercaptobenzimidazole.
- European Patent No. EP0004534B1. (1982). Preparation of 4-methyl-5-hydroxymethyl-imidazole.
- European Patent No. EP0203400B1. (1989). Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.
-
PubChem. (n.d.). 4-Methyl-5-nitroimidazole. [Link]
-
Mohammed, A. A., et al. (2024). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Egyptian Journal of Chemistry. [Link]
-
Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharma and Bio Sciences, 7(3), 633-639. [Link]
-
Szabo, A. (2000). Kinetic and thermodynamic control of protein adsorption. Proceedings of the National Academy of Sciences, 97(16), 9037-9041. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. [Link]
-
Al-Azzawi, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Journal of Survey in Fisheries Sciences. [Link]
-
Universal Publication. (n.d.). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
ResearchGate. (n.d.). Influence of solvent and crystallization method on the crystal habit of metronidazole. [Link]
-
Zhang, C., et al. (2025). Thermodynamic vs Kinetic Control of the Oxygen Reduction Reaction with Iron and Cobalt Porphyrin Atropisomers. Journal of the American Chemical Society. [Link]
Sources
- 1. Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. US10414732B2 - Polymorphic compounds and uses thereof - Google Patents [patents.google.com]
scale-up synthesis of 4-Methyl-5-nitrobenzimidazole challenges and solutions
An essential precursor in synthesizing various pharmacologically active compounds, 4-Methyl-5-nitrobenzimidazole is a critical intermediate in drug development. However, transitioning its synthesis from the laboratory bench to a larger scale introduces a unique set of challenges that can impact yield, purity, and safety. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process. As Senior Application Scientists, we provide field-proven insights and troubleshooting guides to ensure your scale-up is successful, efficient, and safe.
Overview of the Synthetic Pathway
The most common and industrially viable route to this compound involves a two-step process starting from 4-methyl-1,2-phenylenediamine (also known as 3,4-diaminotoluene). The process involves:
-
Regioselective Nitration: Introduction of a nitro group onto the benzene ring.
-
Cyclization: Formation of the imidazole ring using a one-carbon source, typically formic acid.
While seemingly straightforward, each step presents distinct challenges, especially concerning reaction control, side-product formation, and purification at scale.
-
Catalysis: While formic acid is the reactant, the reaction is often catalyzed by a stronger mineral acid like HCl. A common procedure involves refluxing in 4N-5N HCl with formic acid. [1]Ensure the catalytic acid is present in sufficient quantity.
-
Water Removal: On a lab scale, using an excess of formic acid can drive the reaction. On a larger scale, this is inefficient. Consider using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove the water as it forms.
-
Alternative Reagents: If formic acid proves problematic, consider using triethyl orthoformate. It reacts to produce ethanol instead of water, which can be more easily removed, often leading to milder reaction conditions. [1]
Part 3: Purification and Scale-Up Safety
Question: How can I best purify the final this compound product at a multi-kilogram scale?
Answer: While column chromatography is excellent for small-scale, high-purity separations, it is generally not economically viable for large-scale production. Recrystallization is the preferred industrial method. [1][2] Key Steps for Developing a Scalable Recrystallization Protocol:
-
Solvent Screening: Identify a solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents for benzimidazoles include ethanol, methanol, or ethyl acetate/hexane mixtures. [2]2. Impurity Profile Analysis: Understand your impurities. Are they more or less polar than the product? This will guide your choice of solvent and whether a hot filtration step (to remove insoluble impurities) is necessary.
-
Controlled Cooling: The rate of cooling directly impacts crystal size and purity. Rapid cooling can trap impurities, while slow, controlled cooling promotes the formation of larger, purer crystals. For large batches, use a jacketed reactor with programmed temperature control.
-
Isolation and Drying: Ensure the product is thoroughly washed with a cold, fresh portion of the recrystallization solvent to remove any residual mother liquor containing dissolved impurities. Dry the product under vacuum to a constant weight.
Question: What are the most critical safety considerations when scaling up this synthesis?
Answer: Safety must be the top priority. The primary hazards involve the nitration step and the handling of the product.
-
Thermal Runaway: The nitration of aromatic compounds is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. A thermal runaway can lead to a dangerous increase in temperature and pressure, potentially causing an explosion.
-
Mitigation: Use a jacketed reactor with an efficient cooling system. Employ automated, slow addition of the nitrating agent controlled by an internal temperature probe. Always have a quench plan (e.g., a pre-chilled batch of water or ice) ready for emergencies.
-
-
Corrosive and Toxic Reagents: Concentrated sulfuric and nitric acids are extremely corrosive. Handle them with appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, in a well-ventilated area.
-
Product Hazards: Nitroaromatic compounds should be handled with care. 5-Nitrobenzimidazole is classified as harmful if swallowed and is suspected of causing cancer. [3]Always consult the Safety Data Sheet (SDS) and use appropriate containment (fume hood) and PPE when handling the final product.
References
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Nitrobenzimidazoles: 4-Methyl-5-nitrobenzene.
- ChemicalBook. (n.d.). 5-Nitrobenzimidazole synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Nitration of 4-methyl-1,2-phenylenediamine.
- Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library, J. Comput. Methods Mol. Des., 2(4):149-157.
- Loba Chemie. (n.d.). 5-NITROBENZIMIDAZOLE FOR SYNTHESIS Safety Data Sheet.
Sources
Technical Support Center: Degradation Pathways of 4-Methyl-5-nitrobenzimidazole
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals investigating the stability of 4-Methyl-5-nitrobenzimidazole. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and supply validated protocols to support your stress testing experiments. Our focus is on explaining the causal relationships in experimental design and data interpretation to ensure the integrity and success of your stability studies.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the forced degradation analysis of this compound.
Question: I'm observing unexpected peaks in my chromatogram during a hydrolytic stress study, even in the control sample. What is the likely cause?
Answer: This issue often points to contamination or interaction with the experimental setup rather than true degradation.
-
Leachables from Containers: Ensure you are using high-quality, inert containers (e.g., borosilicate glass). Plastic containers, especially under heated conditions or with organic co-solvents, can leach plasticizers or other additives that are UV-active, appearing as extraneous peaks in your analysis.
-
Buffer Reactivity: If you are using a buffer to maintain pH, confirm its stability under your test conditions (e.g., temperature). Some buffer components can degrade or react with the dissolved drug substance over time. For initial studies, using simple acid (HCl), base (NaOH), and neutral (water) conditions can minimize this variable.
-
Autosampler Contamination: Check for carryover in your HPLC or UPLC system. Run a blank injection (mobile phase only) after a concentrated sample to see if peaks reappear. If so, optimize your needle wash method by using a stronger solvent (e.g., adding acetonitrile or methanol to the wash solution).
Question: My degradation rate under photolytic stress is inconsistent across experiments. How can I improve reproducibility?
Answer: Photostability testing requires stringent control over the light source and sample presentation. Inconsistency typically arises from variations in light exposure.
-
Standardize Light Source and Distance: The intensity of light exposure is governed by the inverse square law. Ensure the distance between your light source (e.g., Xenon arc lamp) and your samples is identical in every experiment.[1][2] Use a calibrated radiometer or actinometry to quantify the light intensity (in W/m²) and total exposure (in J/m²) to ensure consistency.
-
Control Sample Temperature: Light sources generate significant heat. This can introduce thermal degradation as a confounding variable. Use a photostability chamber with temperature control. If one is not available, place samples in a water bath to dissipate heat.
-
Sample Container Material: Use quartz cuvettes or cells for your experiments. Standard borosilicate glass can block a significant portion of UV radiation below 300 nm, which may be critical for inducing degradation.
-
Solution vs. Solid State: Be aware that photosensitivity is often much higher in solution compared to the solid state.[1][2] Ensure your sample is fully dissolved and that the concentration is consistent between experiments.
Question: I am attempting to identify degradation products using LC-MS, but the fragmentation patterns are not clear for a key degradant. What can I do?
Answer: Characterizing unknown degradants can be challenging. A systematic approach to optimizing MS parameters is key.
-
Ionization Source Optimization: Experiment with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Some compounds ionize more efficiently in one mode over the other. For ESI, test both positive and negative ion modes. Benzimidazoles can often be detected in positive mode, but degradants with newly formed acidic groups may show better sensitivity in negative mode.
-
In-Source CID vs. MS/MS: If you are not getting good fragmentation in the collision cell (MS/MS), try increasing the fragmentor or nozzle voltage in the ion source (in-source CID). This can sometimes provide initial fragmentation data for labile molecules.
-
Isotope Dilution: If you have access to stable isotope-labeled internal standards, they can be invaluable for confirming the molecular formula and aiding in quantitation.[3]
-
High-Resolution Mass Spectrometry (HRMS): If available, use an Orbitrap or TOF mass spectrometer. The high mass accuracy allows you to confidently determine the elemental composition of the parent ion and its fragments, which is crucial for proposing structures for unknown degradants.
Frequently Asked Questions (FAQs)
This section provides answers to broader scientific questions regarding the stability and degradation of this compound.
Question: What are the primary degradation pathways I should expect for this compound under different stress conditions?
Answer: Based on the chemistry of nitroaromatic compounds and the benzimidazole core, several pathways are likely. The nitro group makes the aromatic ring electron-deficient, influencing its reactivity.[4]
-
Hydrolytic Conditions: The benzimidazole ring itself is generally stable to hydrolysis unless harsh conditions (high temperature and extreme pH) are applied. Unlike benzimidazoles with labile amide or carbamate side chains, this compound is expected to be relatively stable under mild hydrolytic stress.[5][6] However, forced degradation may eventually lead to the opening of the imidazole ring.
-
Oxidative Conditions: Under oxidative stress (e.g., using hydrogen peroxide), two main reactions are plausible. First, hydroxylation of the benzimidazole ring can occur, forming hydroxylated derivatives.[7] Second, the methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.
-
Photolytic Conditions: Nitroaromatic compounds are often photochemically active.[7] A primary pathway involves the cleavage of the C-NO₂ bond, leading to the formation of a denitrated species.[7][8] This can occur through direct loss of NO₂ or via a nitro-nitrite rearrangement.[7] Additionally, reactions involving the imidazole ring can lead to more complex photoproducts.
-
Thermal Conditions: In the solid state, the compound may be quite stable. However, at elevated temperatures, particularly in solution, degradation is likely initiated by the cleavage of the weakest bond, which is often the C-NO₂ bond.[8]
Question: How does the nitro group at the 5-position influence the molecule's stability?
Answer: The nitro group is a strong electron-withdrawing group, which has several significant effects:
-
Resistance to Electrophilic Attack: It deactivates the benzene portion of the benzimidazole ring towards electrophilic attack, which can make it more resistant to certain types of degradation (e.g., some acid-catalyzed reactions).[4]
-
Susceptibility to Nucleophilic Attack: Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, although this is less common in typical stress testing conditions.
-
Photochemical Liability: As mentioned, the C-NO₂ bond is often the most photochemically labile part of the molecule, making photolysis a critical degradation pathway to investigate.[7] The nitro group's ability to absorb UV-Vis radiation is key to initiating these photochemical reactions.
Question: What analytical techniques are best suited for a forced degradation study of this compound?
Answer: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive stability study.
-
Primary Technique (Separation and Quantification): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method. It is excellent for separating the parent compound from its degradation products and for quantifying the extent of degradation.
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is crucial for identifying the structures of the unknown degradation products.[3] High-resolution mass spectrometry provides the most definitive data for proposing molecular formulas.
-
Confirmatory Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful, especially for identifying smaller, more volatile fragments.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation, but it requires isolating a sufficient quantity of each impurity.
Data & Protocol Reference
Summary of Expected Degradation Behavior
The following table summarizes the anticipated degradation pathways for this compound under standard ICH stress conditions.
| Stress Condition | Reagents/Parameters | Expected Primary Degradation Pathway | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60-80 °C | Limited degradation; potential for ring opening under harsh conditions. | Isomeric diamino compounds (from ring opening) |
| Base Hydrolysis | 0.1 M NaOH, 60-80 °C | Limited degradation; potential for ring opening under harsh conditions. | Isomeric diamino compounds (from ring opening) |
| Oxidation | 3-30% H₂O₂, Room Temp | Hydroxylation of the aromatic ring; oxidation of the methyl group. | Hydroxy-4-methyl-5-nitrobenzimidazole, 4-Hydroxymethyl-5-nitrobenzimidazole |
| Photolysis | Xenon Lamp (ICH Q1B), Solution | Cleavage of the C-NO₂ bond. | 4-Methylbenzimidazole |
| Thermal | 80-100 °C, Solid & Solution | Cleavage of the C-NO₂ bond. | 4-Methylbenzimidazole |
Experimental Protocols
Protocol 1: General Forced Degradation Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study.
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Sample Preparation:
-
Acid: Dilute stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Base: Dilute stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Oxidative: Dilute stock solution with a 3% H₂O₂ solution to a final concentration of ~100 µg/mL.
-
Neutral: Dilute stock solution with purified water to a final concentration of ~100 µg/mL.
-
Control: Keep a sample of the diluted solution in water, protected from light and heat.
-
-
Incubation:
-
Place the acid, base, and neutral samples in a water bath or oven at 80 °C.
-
Keep the oxidative sample at room temperature, protected from light.
-
Place a separate photolysis sample (in a quartz vial) in a photostability chamber.
-
-
Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to stop the reaction.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Mass Balance Calculation: Ensure the sum of the parent drug and all degradation products accounts for ~95-105% of the initial concentration to confirm that all significant degradants are being detected.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 310 nm (or as determined by UV scan)
Visualized Pathways and Workflows
General Forced Degradation Workflow
Caption: Proposed major degradation pathways under stress conditions.
References
- Vertex AI Search result citing general principles of hydrolytic degradation for molecules with amide and sulfonylurea moieties.
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolytic degradation under accelerated conditions (5% KOH) of the.... Available at: [Link]
-
Conti, P., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802-806. Available at: [Link]
-
LeDoux, M., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(6), 2018-26. Available at: [Link]
- Datani, R. H., Kini, S. G., & Mubeen, M. (2012).
-
MDPI. (2023). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Available at: [Link]
- BenchChem. (2025). Degradation pathways of 4-Methyl-3-nitrobenzoic acid under reaction conditions.
-
PubMed. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Available at: [Link]
- Elsevier. (n.d.).
-
PubMed. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Available at: [Link]
-
ResearchGate. (2015). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Protocols for Derivatization of 4-Methyl-5-nitrobenzimidazole
Welcome to the technical support center for the derivatization of 4-Methyl-5-nitrobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common experimental challenges and their solutions. The benzimidazole scaffold is a cornerstone in medicinal chemistry, and the successful derivatization of this particular molecule is critical for the development of novel therapeutic agents.[1][2] This document will provide troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your synthetic endeavors.
Part 1: Troubleshooting Guides & FAQs
This section is structured to address specific issues you may encounter during the derivatization of this compound, categorized by the type of reaction.
N-Alkylation of this compound
N-alkylation is a fundamental derivatization for modulating the physicochemical and pharmacological properties of benzimidazoles.[3][4][5] However, the tautomeric nature of the benzimidazole ring can lead to challenges in regioselectivity.[6]
Frequently Asked Questions (FAQs):
-
Q1: Why am I getting a mixture of N1 and N3 alkylated products with my this compound?
-
A1: The benzimidazole core exists as a mixture of two tautomers. For this compound, this means the proton on the imidazole nitrogen can reside on either nitrogen atom, leading to two distinct nucleophilic sites for alkylation. The electronic effects of the methyl (electron-donating) and nitro (electron-withdrawing) groups influence the electron density at each nitrogen, but often not to a degree that completely favors one tautomer, resulting in a mixture of regioisomers.[6]
-
-
Q2: What are the best general conditions for achieving N-alkylation?
-
A2: A common and effective method involves deprotonating the benzimidazole with a suitable base in an anhydrous aprotic solvent, followed by the addition of an alkylating agent.[6][7] Typical bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[8][9] Anhydrous dimethylformamide (DMF) or acetonitrile are common solvent choices.[6]
-
-
Q3: I am observing the formation of a dialkylated product (a benzimidazolium salt). How can I prevent this?
-
A3: Over-alkylation to form a quaternary benzimidazolium salt typically occurs when an excess of the alkylating agent is used or under forcing reaction conditions.[6] To minimize this, use a stoichiometric amount (1.0-1.2 equivalents) of the alkylating agent and add it slowly to the reaction mixture.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to stop the reaction upon consumption of the starting material.[10][11]
-
Troubleshooting Guide: N-Alkylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently strong base: The base may not be strong enough to deprotonate the benzimidazole N-H. 2. Poor solvent choice: Protic solvents can quench the benzimidazole anion.[6] 3. Inactive alkylating agent: The alkylating halide may have degraded. | 1. Switch to a stronger base: If using K₂CO₃, consider NaH. 2. Ensure anhydrous conditions: Use a dry, aprotic solvent like DMF or THF.[8] 3. Use a fresh or purified alkylating agent. |
| Mixture of N1 and N3 Isomers | 1. Tautomerization: Inherent property of the benzimidazole ring.[6] 2. Reaction conditions: Temperature and solvent can influence the isomer ratio. | 1. Steric hindrance: If your alkylating agent is bulky, it may preferentially react at the less sterically hindered nitrogen. 2. Chromatographic separation: Careful column chromatography is often required to separate the isomers.[6] A gradient elution from a non-polar to a polar solvent system is often effective.[6] |
| Formation of Side Products | 1. Over-alkylation: Formation of benzimidazolium salts.[6] 2. Decomposition: The nitro group can be sensitive to strongly basic or high-temperature conditions. | 1. Control stoichiometry: Use 1.0-1.2 equivalents of the alkylating agent.[6] 2. Lower reaction temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. |
Workflow for N-Alkylation of this compound
Caption: General workflow for N-alkylation.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for introducing aryl, heteroaryl, or amino substituents to the benzimidazole core, typically at a halogenated position.[1][12][13] For this compound, this would first require halogenation of the benzene ring.
Frequently Asked Questions (FAQs):
-
Q4: My Suzuki-Miyaura coupling reaction is not proceeding. What are the critical parameters to check?
-
A4: The success of a Suzuki-Miyaura coupling hinges on several factors: the choice of palladium catalyst and ligand, the base, and the solvent system.[1][14] Nitrogen-rich heterocycles like benzimidazoles can act as ligands and inhibit the catalyst, so specific conditions are often necessary.[13] Ensure your reagents are pure and the reaction is performed under an inert atmosphere to prevent catalyst deactivation.
-
-
Q5: I'm observing low yields in my Buchwald-Hartwig amination. What can I do to improve it?
-
A5: Low yields can be due to an inappropriate choice of ligand, base, or solvent.[8] For N-heterocycles, sterically hindered and electron-rich phosphine ligands like XPhos or RuPhos are often effective.[8] The base is crucial for deprotonating the amine.[8] Strong bases like NaOtBu or LHMDS can lead to higher rates but may not be compatible with the nitro group. Weaker bases like Cs₂CO₃ or K₃PO₄ are often a better choice.[8]
-
-
Q6: What are common side reactions in these cross-coupling reactions?
Troubleshooting Guide: Cross-Coupling Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Catalyst inhibition/deactivation: Nitrogen on the benzimidazole ring can coordinate to the palladium center.[13] 2. Inappropriate ligand: The chosen ligand may not be optimal for the substrate.[8] 3. Poor solubility: Reagents may not be fully dissolved in the chosen solvent.[8] | 1. Use a pre-catalyst: Pre-formed palladium pre-catalysts can be more robust.[8] 2. Screen ligands: Try bulky, electron-rich monodentate ligands like XPhos or SPhos.[8][13] 3. Change solvent: Toluene, dioxane, and THF are common choices.[8] Ensure the solvent is anhydrous and degassed. |
| Hydrodehalogenation (Buchwald-Hartwig) | 1. Competitive side reaction: Especially with primary amines.[8] | 1. Use bulky phosphine ligands: These can suppress this side reaction.[8] 2. Optimize reaction temperature: Lower temperatures may favor the desired C-N bond formation. |
| Difficulty in Purification | 1. Residual catalyst: Palladium residues can be difficult to remove. 2. Similar polarity of product and byproducts. | 1. Use a palladium scavenger: Various commercial scavengers are available. 2. Acid-base extraction: Benzimidazoles are basic and can be extracted into an acidic aqueous layer, separating them from non-basic impurities.[10] 3. Recrystallization or trituration. |
Conceptual Diagram of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.[14]
Part 2: Experimental Protocols
The following are representative, detailed protocols that can be adapted for the derivatization of this compound.
General Protocol for N-Alkylation
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.).
-
Add anhydrous DMF (or another suitable aprotic solvent) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
Note: This protocol assumes a pre-halogenated this compound, for example, 7-bromo-4-methyl-5-nitrobenzimidazole.
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-4-methyl-5-nitrobenzimidazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[13]
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). Alternatively, a pre-catalyst can be used.[1][13]
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system (e.g., dioxane/water, 4:1).[13]
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Part 3: Data Presentation
The following table provides representative conditions for Suzuki-Miyaura coupling reactions with benzimidazole substrates, which can serve as a starting point for optimization with this compound derivatives.
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Benzimidazole Derivatives
| Entry | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 2 | 6-Chloroindole | Phenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 97[13] |
| 3 | 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | Modest |
Yields are based on analogous reactions and should be considered as a guide for optimization.[1][13]
References
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
- A Comparative Guide to the Synthesis of Nitrobenzimidazoles: 4-Methyl-5-nitrobenzene - Benchchem.
- Aromatic Amination/Imination Approach to Chiral Benzimidazoles | The Journal of Organic Chemistry - ACS Publications.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles - Benchchem.
- Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes - HKMU Scholars.
- An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry - ACS Publications.
- overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem.
- Benzene benzimidazole containing Pd(II) metallacycle: Synthesis, X-ray crystallographic characterization and its use as an efficient Suzuki coupling catalyst - ResearchGate.
- Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate.
- Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals.
- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library.
- One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - Beilstein Journals.
- Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC.
- Benzimidazole - Wikipedia.
- 2: Alkylation of benzimidazole Halogenation: 1-chloro-2,5 or... - ResearchGate.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC.
- Benzimidazole N-Methylation: A Technical Support Guide - Benchchem.
- Failure on N-alkylation of benzimidazole. - ResearchGate.
- Review of synthesis process of nitrobenzimidazole derivatives - Taylor & Francis.
- (PDF) Review of synthesis process of nitrobenzimidazole derivatives - ResearchGate.
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - NIH.
- Suzuki reaction - Wikipedia.
- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC - NIH.
- This compound (C8H7N3O2) - PubChemLite.
- Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing.
- Full article: Review of synthesis process of nitrobenzimidazole derivatives - Taylor & Francis.
- Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach - Taylor & Francis Online.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC - PubMed Central.
- Spectroscopic Profile of 4-Methyl-5-nitro-2H-1,2,3-triazole: A Technical Guide - Benchchem.
- (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles - ResearchGate.
- Benzimidazole Derivatives and Its Biological Importance: A Review - ResearchGate.
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents.
- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI.
- In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives - Oriental Journal of Chemistry.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- (PDF) Synthesis of O-and N-methyl derivatives of 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole - ResearchGate.
- Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization: Synthetic Communications.
- In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives - Oriental Journal of Chemistry.
- Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - NIH.
- 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
overcoming challenges in the characterization of 4-Methyl-5-nitrobenzimidazole isomers
Welcome to the technical support center for the characterization of 4-Methyl-5-nitrobenzimidazole and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and differentiating these closely related compounds. Here, we will delve into the common challenges, provide detailed troubleshooting guides for various analytical techniques, and answer frequently asked questions to support your experimental success.
Understanding the Core Challenge: Isomerism and Tautomerism
The primary difficulty in the characterization of this compound lies in the potential for the presence of a closely related positional isomer, 6-Methyl-5-nitrobenzimidazole, which can arise during synthesis from 4-nitro-1,2-phenylenediamine. Furthermore, both of these isomers exist as a mixture of two rapidly interconverting tautomers. This dynamic equilibrium complicates spectroscopic and chromatographic analysis, often leading to ambiguous results.
The key isomers and their tautomeric forms are illustrated below:
This guide will provide you with the strategies to dissect this complexity.
Troubleshooting Guide: A Q&A Approach
High-Performance Liquid Chromatography (HPLC)
Question 1: My HPLC chromatogram shows a broad, poorly resolved peak, or two very close peaks that I cannot separate. How can I resolve the this compound and 6-Methyl-5-nitrobenzimidazole isomers?
Answer: This is a classic co-elution problem exacerbated by the similar polarity of the isomers. Here’s a systematic approach to improve your separation:
Step-by-Step HPLC Method Development Protocol:
-
Column Selection:
-
Initial Choice: A C18 column is a good starting point for these relatively non-polar molecules.[1]
-
Alternative Stationary Phases: If a C18 column fails to provide resolution, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. These phases offer different selectivity based on pi-pi and dipole-dipole interactions, which can be effective for separating aromatic isomers.
-
-
Mobile Phase Optimization:
-
Solvent Strength: Begin with a simple mobile phase of acetonitrile (ACN) and water.[1] Perform a gradient elution from low to high ACN concentration to determine the approximate elution time.
-
Isocratic vs. Gradient: Once the elution window is known, switch to an isocratic method with a mobile phase composition that provides a k' (retention factor) between 2 and 10 for your peaks of interest.
-
pH Adjustment: The ionization state of the benzimidazole ring can be manipulated to improve selectivity. Prepare your aqueous mobile phase with a buffer (e.g., phosphate or acetate) and adjust the pH. Explore a pH range from 3 to 7. A slightly acidic pH can protonate the imidazole nitrogens, altering the interaction with the stationary phase.
-
Additives: Consider adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%) to the mobile phase. This can improve peak shape and potentially enhance resolution.
-
-
Temperature Control:
-
Operating the column at a controlled, slightly elevated temperature (e.g., 30-40 °C) can improve efficiency and reduce viscosity, leading to sharper peaks.
-
-
Flow Rate Adjustment:
-
Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
-
Troubleshooting Flowchart for HPLC Isomer Separation:
Mass Spectrometry (MS)
Question 4: The mass spectra of my isomeric mixture are nearly identical. How can I use MS to differentiate between the this compound and 6-Methyl-5-nitrobenzimidazole isomers?
Answer: While the nominal mass of the isomers is the same, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ due to the different positions of the substituents.
Step-by-Step Protocol for MS/MS Analysis:
-
Ionization Method:
-
Electrospray ionization (ESI) in positive ion mode is generally a good choice for benzimidazoles, as the imidazole ring can be readily protonated.
-
-
MS/MS Experiment:
-
Isolate the precursor ion (the protonated molecule, [M+H]⁺) in the first mass analyzer.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
-
Fragmentation Analysis:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (a neutral loss of 46 Da).
-
Loss of CH₃: The loss of the methyl group (a neutral loss of 15 Da) is also expected.
-
Substituent Effects: The relative abundance of these and other fragment ions can differ between the isomers. For example, the proximity of the methyl and nitro groups in the 4-methyl-5-nitro isomer might lead to unique fragmentation pathways that are less favorable in the 6-methyl-5-nitro isomer. A comparative analysis of the MS/MS spectra of the pure isomers (if available) or a careful comparison of the fragmentation patterns of the mixture with theoretical predictions can provide clues to the identity of the components.
-
Hypothetical Fragmentation Data:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Potential Origin | Expected Relative Abundance Difference |
| 178.06 | 132.06 | 46 | Loss of NO₂ | May differ slightly between isomers. |
| 178.06 | 163.04 | 15 | Loss of CH₃ | May differ slightly between isomers. |
| 178.06 | 148.05 | 30 | Loss of NO | A common fragmentation for nitroaromatics. |
Note: The differentiation of positional isomers by MS/MS can be challenging and may require high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the fragment ions.
Frequently Asked Questions (FAQs)
Q1: What is the most common isomeric impurity I should expect when synthesizing this compound?
-
When using 4-nitro-1,2-phenylenediamine as a starting material, the formation of 6-Methyl-5-nitrobenzimidazole is a common possibility due to the two non-equivalent amino groups. [2] Q2: Can I use UV-Vis spectroscopy to differentiate between the isomers?
-
UV-Vis spectroscopy is generally not sufficient for differentiating between these closely related positional isomers, as their chromophores are very similar, leading to nearly identical absorption spectra.
Q3: Is it possible to use gas chromatography (GC) for the analysis of these isomers?
-
GC can be used, but the benzimidazole N-H group can cause peak tailing due to interaction with the stationary phase. Derivatization of the N-H group (e.g., by silylation) may be necessary to improve chromatographic performance.
Q4: How can I obtain pure standards of each isomer for method development?
-
If pure standards are not commercially available, you may need to perform preparative HPLC to isolate each isomer from a mixture. Alternatively, consider isomer-specific synthetic routes if possible.
References
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 168-177. [Link]
-
Pinto, D. C. G. A., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. ResearchGate. [Link]
-
Elguero, J., & Claramunt, R. M. (2022). Benzimidazole. Encyclopedia MDPI. [Link]
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]
-
ResearchGate. Tautomers of benzimidazole moiety. [Link]
-
Soselia, M., et al. (2018). Synthesis of O-and N-methyl derivatives of 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole. ResearchGate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
SIELC Technologies. Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. [Link]
-
Nieto, J., et al. (2011). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate. [Link]
-
Kumar, A., et al. (2011). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]
-
Murugan, P., et al. (2021). Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. Taylor & Francis Online. [Link]
-
PubChem. 5-methyl-6-nitro-1H-benzimidazole. [Link]
Sources
Technical Support Center: HPLC Analysis of 4-Methyl-5-nitrobenzimidazole
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for the HPLC analysis of 4-Methyl-5-nitrobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your method development is both efficient and scientifically sound.
Introduction: Understanding this compound
This compound is a heterocyclic aromatic organic compound belonging to the benzimidazole class. The presence of the nitro group (-NO₂) makes it a strong chromophore, ideal for UV detection, while the benzimidazole core provides a basis for hydrophobic retention in reversed-phase chromatography. Accurate quantification of this molecule and its potential impurities or degradants is critical in pharmaceutical development and quality control.
This guide provides a foundational HPLC method, a comprehensive troubleshooting Q&A, and detailed protocols for creating a stability-indicating assay through forced degradation studies.
Section 1: Foundational HPLC Method Development
A successful analysis begins with a robust starting method. The following parameters are recommended based on the physicochemical properties of this compound and related nitroaromatic compounds.[1][2]
Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobic interaction for retaining the benzimidazole structure.[3] A 250 mm length ensures sufficient resolving power for potential impurities. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 | The acidic pH ensures the benzimidazole nitrogen is protonated, leading to more consistent interactions and sharper peak shapes by minimizing secondary interactions with column silanols.[4][5] |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile is an excellent organic modifier that generally provides sharp peaks and lower backpressure compared to methanol.[5] |
| Elution Mode | Isocratic at 70:30 (A:B) or a shallow gradient | Start with an isocratic elution for simplicity. If co-eluting peaks are observed, a gradient (e.g., 10% to 50% B over 20 minutes) will be necessary to improve resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times.[6] |
| Detector | UV-Vis or Photodiode Array (PDA) | A PDA detector is highly recommended as it allows for peak purity analysis and identification of the optimal detection wavelength. |
| Detection λ | ~315 nm | Nitroaromatic compounds typically exhibit strong absorbance in this region.[1] A full UV scan of a standard solution should be performed to confirm the λmax. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overloading while ensuring adequate signal. |
| Diluent | Mobile Phase or Water:Acetonitrile (50:50) | Dissolving the sample in a solvent similar in strength to the mobile phase prevents peak distortion.[3] |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a direct question-and-answer format.
Workflow: Initial Troubleshooting Approach
The following diagram outlines a systematic process for diagnosing HPLC issues.
Caption: A systematic approach to HPLC troubleshooting.
Q1: Why is my peak for this compound tailing?
Answer: Peak tailing is one of the most common chromatographic problems and is typically caused by secondary, unwanted interactions between the analyte and the stationary phase.[7]
-
Primary Cause: Silanol Interactions. The silica backbone of C18 columns has residual silanol groups (Si-OH). At a mobile phase pH above ~3.5, these groups can become ionized (Si-O⁻) and interact strongly with the basic nitrogen atoms in the benzimidazole ring of your molecule. This causes some molecules to be retained longer than others, resulting in a tailed peak.[4]
-
Solution 1 (Recommended): Lower the mobile phase pH to 2.5-3.0 using a buffer like phosphate or formate. This protonates the silanol groups, suppressing their ionization and minimizing the unwanted interaction.[4]
-
Solution 2: Use a modern, high-purity, end-capped column specifically designed to shield residual silanols.
-
Solution 3: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (~0.1%). The TEA will interact with the active silanol sites, effectively blocking them from your analyte.
-
-
Other Potential Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection concentration or volume.[7]
-
Column Contamination/Void: Strongly retained impurities can build up at the column inlet, or a void can form in the packing material. Solution: First, flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If this fails, try back-flushing (if the manufacturer permits). As a last resort, replace the column. Using a guard column can prevent this issue.[8][9]
-
Q2: My retention time is drifting or shifting between injections. What's wrong?
Answer: Unstable retention times are a critical issue, as they compromise the identity and quantification of your analyte. The cause is almost always related to an unstable condition in the HPLC system.[10]
-
Cause 1: Inadequate Column Equilibration. Switching between different mobile phases or after a system startup requires sufficient time for the column chemistry to stabilize.
-
Solution: Always equilibrate the column with the mobile phase for at least 10-15 column volumes before the first injection. For a 250x4.6 mm column at 1 mL/min, this is roughly 25-30 minutes.[6]
-
-
Cause 2: Mobile Phase Issues.
-
Inconsistent Composition: If your system mixes solvents online, ensure the pump's proportioning valves are functioning correctly. Air bubbles in the solvent lines can also cause incorrect mixing.[11] Solution: Degas your mobile phase thoroughly using sonication, vacuum filtration, or helium sparging. Prime each pump line to remove any trapped air.[6]
-
Evaporation: Volatile components (especially acetonitrile) can evaporate over time, changing the mobile phase composition and increasing retention. Solution: Keep solvent reservoirs covered and prepare fresh mobile phase daily.[4]
-
-
Cause 3: Temperature Fluctuations. The viscosity of the mobile phase and chromatographic retention are sensitive to temperature.
-
Cause 4: Column Degradation. Over time, the bonded stationary phase can be stripped from the silica support, especially at extreme pH values, leading to a gradual shift in retention.
-
Solution: Monitor column performance with a quality control (QC) standard. If retention time and peak shape degrade consistently, the column may need to be replaced.[10]
-
Q3: I'm not getting good separation between my main peak and a suspected impurity/degradant. How can I improve the resolution?
Answer: Improving resolution requires modifying the chromatographic conditions to alter the selectivity of the separation.
-
Solution 1: Optimize Mobile Phase Strength (%B). The ratio of organic solvent (Mobile Phase B) to aqueous buffer (Mobile Phase A) is the most powerful tool for adjusting retention and resolution.
-
For Isocratic: If peaks are eluting too closely together, decrease the percentage of acetonitrile. This will increase the retention time of both peaks, often providing more space between them for better resolution.
-
For Gradient: If a simple gradient is not providing enough separation, try making the gradient shallower (i.e., increase the time over which the %B changes). This gives the analytes more time to interact differently with the stationary phase.
-
-
Solution 2: Change the Organic Solvent. Acetonitrile and methanol have different solvent properties and can produce different elution orders for analytes. This is a powerful way to change selectivity.[5]
-
Action: If you are using acetonitrile, try developing a method with methanol instead. You will need to adjust the percentage to get similar retention times (methanol is a weaker solvent than acetonitrile in reversed-phase), but the selectivity may be dramatically improved.
-
-
Solution 3: Adjust the Mobile Phase pH. Changing the pH can alter the ionization state of your analyte or the impurities, which can significantly impact their retention and change the selectivity of the separation.[5]
Section 3: Stability-Indicating Method & Forced Degradation FAQs
A crucial part of drug development is ensuring the analytical method is "stability-indicating." This means the method can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products.[12] Forced degradation studies are the primary way to validate this capability.[13][14]
Q1: Why are forced degradation studies mandatory?
Answer: Regulatory bodies like the ICH and FDA require forced degradation studies to demonstrate the specificity of an analytical method.[14][15] These studies help:
-
Identify Potential Degradants: Determine what degradation products are likely to form under stress conditions.[12]
-
Elucidate Degradation Pathways: Understand how the drug molecule breaks down.[16]
-
Prove Method Specificity: Demonstrate that the chromatographic peaks of the degradants are well-resolved from the main API peak, ensuring that the API measurement is accurate and not falsely inflated by co-eluting degradants.[13]
Q2: What are the typical stress conditions and how much degradation should I aim for?
Answer: The goal is to achieve a modest amount of degradation, typically between 5-20%.[15] Over-stressing can create irrelevant secondary degradants, while under-stressing may not produce enough degradants to challenge the method.[13]
Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated if necessary (e.g., 60 °C).[15] | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated if necessary (e.g., 60 °C).[15] | To assess degradation in alkaline conditions. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂).[15] | To test susceptibility to oxidative degradation. |
| Thermal Degradation | 60 °C to 80 °C, often at elevated humidity.[15] | To determine the effect of heat on the drug substance. |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[15] | To assess the drug's sensitivity to light. |
Q3: My chromatogram shows poor resolution between the parent peak and degradation products. What are the next steps?
Answer: This is a common challenge and the core reason for performing these studies.
-
Step 1: Adjust Mobile Phase Gradient. This is the most effective first step. Make the gradient slope shallower to increase the separation between peaks.
-
Step 2: Change Mobile Phase Selectivity. As mentioned in the general troubleshooting section, switch from acetonitrile to methanol (or vice versa) or adjust the pH. This can significantly alter the elution pattern of the parent drug versus its degradants.[5]
-
Step 3: Evaluate a Different Column. If mobile phase optimization fails, a different stationary phase may be needed. For example, a Phenyl-Hexyl column offers different (pi-pi) interactions compared to a C18 column and may provide the necessary selectivity to resolve the peaks.[5]
Diagram: Stability-Indicating Method Concept
Caption: A specific method resolves the API from degradants.
Section 4: Experimental Protocols
These protocols provide detailed, step-by-step instructions for key workflows.
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Working Standard Solution (e.g., 50 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
-
Sample Preparation (from a formulation):
-
Accurately weigh a portion of the sample (e.g., tablet powder, cream) equivalent to approximately 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask.
-
Add ~15 mL of diluent and shake/sonicate for 15 minutes to extract the drug.
-
Dilute to volume, mix, and filter a portion through a 0.45 µm syringe filter into an HPLC vial.
-
Perform further dilutions as necessary to bring the concentration into the validated range of the method (e.g., 50 µg/mL).
-
Protocol 2: Forced Degradation Stress Testing
For each condition, prepare a sample at a concentration of ~1 mg/mL. Analyze a time-zero sample immediately. Store a control sample (without the stress agent) under the same conditions.
-
Acid Hydrolysis Protocol:
-
To 5 mL of the 1 mg/mL sample solution, add 5 mL of 0.1 N HCl.
-
Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.[15]
-
-
Base Hydrolysis Protocol:
-
To 5 mL of the 1 mg/mL sample solution, add 5 mL of 0.1 N NaOH.
-
Keep at room temperature or heat gently (e.g., 60 °C) for a specified time.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.[15]
-
-
Oxidative Degradation Protocol:
-
To 5 mL of the 1 mg/mL sample solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protect from light for a specified time.
-
At each time point, withdraw an aliquot, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.[15]
-
Section 5: References
-
The role of forced degradation studies in stability indicating HPLC method development. (2025). Vertex AI Search. Retrieved from
-
Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from
-
Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from
-
Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. Retrieved from
-
What are the Common Peak Problems in HPLC. (2023). Chromatography Today. Retrieved from
-
Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem. Retrieved from
-
HPLC Troubleshooting Guide. Sigma-Aldrich. Retrieved from
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Retrieved from
-
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Retrieved from
-
Forced degradation studies. (2016). MedCrave online. Retrieved from
-
HPLC Troubleshooting Guide. Retrieved from
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from
-
Troubleshooting Common HPLC Issues. (2025). Labcompare.com. Retrieved from
-
Validation of a simple HPLC-UV method for the simultaneous quantification of vancomycin, meropenem, piperacillin and tazobactam in plasma of septic patients. (2025). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023). YouTube. Retrieved from
-
4-Methyl-5-nitroimidazole. PubChem. Retrieved from
-
Reversed Phase HPLC Method Development. Phenomenex. Retrieved from
-
Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from
-
Prasad Babu, N., & Ramachandran, D. (Year). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. Retrieved from
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Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). PubMed Central. Retrieved from
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High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999). PubMed. Retrieved from
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Melikyan, L. A., et al. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research. Retrieved from
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A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Retrieved from
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Development and validation of a liquid chromatography-electrospray tandem mass spectrometry method for mebendazole and its metabolites hydroxymebendazole and aminomebendazole in sheep liver. Analyst (RSC Publishing). Retrieved from
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Benzimidazole, 2-methyl-5-nitro. (2018). SIELC Technologies. Retrieved from
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Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...]. Retrieved from
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5-Nitrobenzimidazole. PubChem. Retrieved from
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Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR. Retrieved from
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A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (2025). ResearchGate. Retrieved from
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Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. (2024). ACG Publications. Retrieved from
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strategies to improve regioselectivity in 4-Methyl-5-nitrobenzimidazole synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-5-nitrobenzimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges related to regioselectivity and provide field-proven strategies to ensure the efficient and selective synthesis of the desired 5-nitro isomer.
Introduction: The Regioselectivity Challenge
The synthesis of this compound presents a classic regioselectivity challenge in electrophilic aromatic substitution. Direct nitration of 4-methylbenzimidazole is often the first approach considered, but it typically leads to a mixture of isomers, complicating purification and reducing the yield of the target compound. This guide will explain the mechanistic basis for this challenge and provide robust, alternative strategies to achieve high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why does the direct nitration of 4-methylbenzimidazole produce a mixture of isomers?
A1: The formation of multiple isomers during the direct nitration of 4-methylbenzimidazole is due to the competing directing effects of the substituents on the benzene ring. Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the imidazole ring is protonated, forming a benzimidazolium ion.
-
The Methyl Group (-CH₃): This is an activating, ortho, para-directing group. It donates electron density to the ring, favoring substitution at positions 5 and 7.[1]
-
The Protonated Imidazole Ring: This moiety is a deactivating, meta-directing group. It withdraws electron density from the benzene ring, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the 6-position.[2]
The interplay of these opposing electronic effects results in the formation of a mixture of 4-methyl-5-nitro-, 4-methyl-6-nitro-, and 4-methyl-7-nitrobenzimidazole. The exact ratio of these isomers is highly dependent on the specific reaction conditions.[2]
Q2: What is the most reliable strategy to synthesize pure this compound?
A2: The most effective and recommended strategy to ensure absolute regioselectivity is to perform the cyclization reaction on a phenylenediamine precursor that already contains the methyl and nitro groups in the desired positions. This approach avoids the problematic direct nitration of the benzimidazole core. The key starting material for this synthesis is 4-Methyl-5-nitro-1,2-phenylenediamine . By cyclizing this precursor, the positions of the substituents are locked in, yielding exclusively this compound.[3]
Q3: How can I differentiate between the 4-methyl-5-nitro, 4-methyl-6-nitro, and 4-methyl-7-nitro isomers?
A3: Distinguishing between these regioisomers is most effectively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer due to the different electronic environments created by the methyl and nitro groups.
-
¹H NMR Spectroscopy: The relative positions of the aromatic protons and their splitting patterns (e.g., doublets, singlets) will differ. For instance, the proton situated between the methyl and nitro groups in the 5-nitro isomer will experience a distinct chemical shift compared to the protons in the 6-nitro or 7-nitro isomers. Advanced techniques like 2D NMR (COSY, HMBC) can provide unambiguous structural confirmation.[4][5]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to separate the isomers, although baseline separation can be challenging due to their similar polarities.[6]
Troubleshooting Guide: Direct Nitration of 4-Methylbenzimidazole
While the alternative route is strongly recommended, this section provides guidance for researchers attempting to optimize the direct nitration of 4-methylbenzimidazole.
| Problem | Potential Causes | Recommended Solutions & Strategies |
| Low Yield of Desired 5-Nitro Isomer | Competing formation of 6-nitro and 7-nitro isomers due to the directing effects of the protonated imidazole ring. | Modify Reaction Conditions: Experiment with different nitrating agents (e.g., acetyl nitrate, nitronium tetrafluoroborate) that may operate under less acidic conditions, potentially reducing the protonation of the imidazole ring. |
| Formation of Multiple Isomers / Poor Regioselectivity | The inherent electronic conflict between the methyl group (ortho, para-directing) and the protonated imidazole (meta-directing). | Temperature Control: Maintain strict low-temperature control (e.g., 0 to 5 °C). Lower temperatures can sometimes favor the kinetically controlled product, which may alter the isomer ratio. Alternative Route (Highly Recommended): The most reliable solution is to abandon direct nitration and adopt the regioselective synthesis starting from 4-Methyl-5-nitro-1,2-phenylenediamine. This eliminates the issue of isomer formation entirely.[3] |
| Difficulty in Separating Isomers | The structural isomers of methyl-nitrobenzimidazole have very similar physical properties, such as polarity and solubility. | Advanced Chromatographic Techniques: Utilize a high-resolution silica gel for column chromatography and experiment with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol gradients) to improve separation. Preparative HPLC is another powerful, albeit more resource-intensive, option. Fractional Crystallization: This can sometimes be effective if there are significant differences in the crystal packing and solubility of the isomers in a particular solvent system. This often requires extensive screening of solvents. |
| Reaction is Uncontrolled or Produces Tar-like Byproducts | The nitration reaction is highly exothermic. A rapid increase in temperature can lead to over-nitration (dinitration) and oxidative degradation of the benzimidazole ring. | Slow and Controlled Addition: Add the nitrating agent very slowly (dropwise) to the solution of 4-methylbenzimidazole while ensuring vigorous stirring and efficient cooling in an ice or ice/salt bath. Monitor Temperature: Use a thermometer to continuously monitor the internal temperature of the reaction and ensure it does not rise above the set point (e.g., 5 °C). |
Visualizing the Synthetic Strategies
Direct vs. Regioselective Synthesis Workflow
Caption: Competing directing effects in direct nitration.
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound (Recommended)
This protocol utilizes the cyclization of a pre-nitrated phenylenediamine to ensure high regioselectivity.
Materials:
-
4-Methyl-5-nitro-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-Methyl-5-nitro-1,2-phenylenediamine (1 equivalent) in 4 M hydrochloric acid.
-
Add formic acid (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of 10% sodium hydroxide solution until a pH of ~7 is reached. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.
Protocol 2: Direct Nitration of 4-Methylbenzimidazole (Not Recommended for Selectivity)
This protocol is provided for informational purposes. Expect a mixture of isomers requiring extensive purification.
Materials:
-
4-Methylbenzimidazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Ammonium hydroxide solution
Procedure:
-
In a flask, dissolve 4-methylbenzimidazole (1 equivalent) in concentrated sulfuric acid at 0 °C. Stir until a clear solution is obtained.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes relative to nitric acid) at 0 °C. Caution: This is highly exothermic.
-
Slowly add the cold nitrating mixture dropwise to the solution of 4-methylbenzimidazole, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Neutralize the solution with a suitable base, such as ammonium hydroxide, until the product precipitates.
-
Filter the crude solid, wash with cold water, and dry.
-
The resulting solid is a mixture of isomers and will require separation by column chromatography or fractional crystallization.
References
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Datani, R. H., Kini, S. G., & Mubeen, M. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Retrieved from [Link]
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Galabov, B., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Retrieved from [Link]
-
Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
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Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Retrieved from [Link]
- US Patent 5946638A. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
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ResearchGate. (2019, September 23). How to differentiate any kind of isomers by mass & nmr spectrometry? ResearchGate. Retrieved from [Link]
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Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428. Retrieved from [Link]
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NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (2025, August 6). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). ResearchGate. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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ResearchGate. (n.d.). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]
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ChemRxiv. (n.d.). The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. ChemRxiv. Retrieved from [Link]
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ResearchGate. (2025, November 4). Quantum-chemical studies of benzazoles nitration. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Product analyses of ozone mediated nitration of benzimidazole derivatives with nitrogen dioxide: formation of 1-nitrobenzimidazoles and conversion to benzotriazoles. PubMed. Retrieved from [Link]
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NIH. (n.d.). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. PMC. Retrieved from [Link]
-
ResearchGate. (2025, November 11). Nitration of 1-Methylbenzimidazole. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. ResearchGate. Retrieved from [Link]
-
DTIC. (2018, February 5). Nitration enzyme toolkit for the biosynthesis of energetic materials. DTIC. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 4-Methyl-5-nitrobenzimidazole and Its Isomers: A Guide for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] The introduction of substituents, such as methyl and nitro groups, onto the benzimidazole core can profoundly influence the molecule's physicochemical properties and biological activities.[1] Positional isomerism, the differential arrangement of these substituents, adds another layer of complexity and opportunity in drug design. Understanding the nuances between isomers is critical for optimizing lead compounds and elucidating structure-activity relationships (SAR).
This guide provides a comparative analysis of 4-Methyl-5-nitrobenzimidazole and its structural isomers. Due to the limited availability of direct comparative studies in the public domain, this analysis synthesizes data from individual isomer reports and established principles of medicinal chemistry to offer predictive insights. We will delve into the synthesis, physicochemical properties, and biological potential of these closely related molecules, supported by detailed experimental protocols for their synthesis and evaluation.
The Isomers in Focus
The primary isomers resulting from the placement of one methyl and one nitro group on the benzene portion of the benzimidazole ring are:
-
This compound
-
5-Methyl-4-nitrobenzimidazole
-
4-Methyl-6-nitrobenzimidazole
-
5-Methyl-6-nitrobenzimidazole
-
4-Methyl-7-nitrobenzimidazole
It is important to note the principle of tautomerism in benzimidazoles, where the N-H proton can reside on either nitrogen of the imidazole ring. This means, for example, that 5-methyl-6-nitro-1H-benzimidazole and 6-methyl-5-nitro-1H-benzimidazole represent the same compound.[3] Similarly, 4-methyl-7-nitro-1H-benzimidazole is equivalent to 7-methyl-4-nitro-1H-benzimidazole.
Synthesis and Characterization: A Unified Approach
The synthesis of methyl-nitrobenzimidazole isomers generally follows a well-established pathway: the condensation of an appropriately substituted o-phenylenediamine with a one-carbon source, typically formic acid or an orthoformate.[4][5] The key to synthesizing a specific isomer lies in the selection of the correct starting diamine.
For instance, the synthesis of 5-methyl-6-nitrobenzimidazole would start from 4-methyl-5-nitro-1,2-phenylenediamine. The general workflow is depicted below.
Caption: General workflow for the synthesis of methyl-nitrobenzimidazole isomers.
Detailed Experimental Protocol: Synthesis of 5(6)-Nitrobenzimidazole
This protocol, adapted from established methods, illustrates the fundamental condensation reaction.[4] The synthesis of a specific methyl-nitro isomer would require the corresponding substituted diamine.
-
Reaction Setup: Suspend 15.3 g of the appropriate nitro-o-phenylenediamine (e.g., 4-nitro-1,2-phenylenediamine for the parent 5(6)-nitrobenzimidazole) in 150 ml of 10% hydrochloric acid in a round-bottom flask.
-
Reagent Addition: Add 15 ml of formic acid to the suspension.
-
Condensation: Stir the mixture on a water bath at approximately 80-90°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by making it alkaline with a concentrated ammonium hydroxide solution. This will cause the product to precipitate.
-
Isolation: Filter the precipitated solid using a Buchner funnel.
-
Purification: Wash the collected yellowish needles with cold water and dry them under reduced pressure to yield the final product.[4] Further purification can be achieved by recrystallization from an appropriate solvent like aqueous ethanol.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, IR, and mass spectrometry.
Comparative Physicochemical Properties
The position of the electron-donating methyl group and the electron-withdrawing nitro group significantly influences the electronic environment of the benzimidazole ring system. This, in turn, affects properties like acidity (pKa), polarity (and thus solubility), and melting point. While experimental data for all isomers is not available, we can compile the known data and make informed predictions.
| Property | This compound | 5-Methyl-6-nitrobenzimidazole | General Predicted Trends |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ | Identical for all isomers |
| Molecular Weight | 177.16 g/mol [6] | 177.16 g/mol | Identical for all isomers |
| XlogP (Predicted) | 1.7[6] | 1.7 | Minor variations expected based on dipole moment |
| Melting Point (°C) | Data not available | Data not available (Parent 5-nitro: 207-210°C)[7][8] | Expected to vary based on crystal lattice packing and intermolecular forces. |
| pKa (Predicted) | Data not available | Data not available (Parent 5-nitro: ~10.95)[9] | The nitro group's position relative to the imidazole nitrogens will be the primary determinant of acidity. |
Causality Behind Properties: The strong electron-withdrawing nature of the nitro group generally increases the acidity of the benzimidazole N-H proton compared to the unsubstituted parent compound. The position of the methyl group, being electron-donating, can slightly counteract this effect. For instance, a methyl group at position 4 or 7 may have a more direct electronic influence on the imidazole ring compared to positions 5 or 6, potentially leading to subtle differences in pKa among the isomers.
Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic effects.[2][10] The nitro group is a key pharmacophore, often associated with antimicrobial and cytotoxic activity, which can be attributed to its bioreduction into reactive radical species within target cells.[11]
Direct comparative biological data for the full set of this compound isomers is lacking. However, studies on related nitrobenzimidazoles provide valuable SAR insights.[12][13]
Antimicrobial Activity: The position of the nitro group is crucial for antimicrobial efficacy. Generally, 5-nitro and 6-nitrobenzimidazoles have shown significant antibacterial and antifungal properties.[14][15] The introduction of a methyl group can modulate this activity. An electron-donating methyl group might influence the reduction potential of the nitro group, thereby affecting its activation to a cytotoxic species. Furthermore, the steric bulk and position of the methyl group can affect how the molecule binds to its biological target.
Anticancer Activity: Nitrobenzimidazoles have also been investigated as anticancer agents.[16][17] Their proposed mechanism often involves the inhibition of key enzymes like topoisomerase or the disruption of microtubule polymerization. The cytotoxic potential is often linked to the molecule's ability to be reduced in the hypoxic environment of tumors.[11] One study on N-substituted 6-nitro-1H-benzimidazole derivatives demonstrated potent anticancer activity against several cell lines, including MCF-7 (breast) and A549 (lung), with some compounds showing efficacy comparable to the standard drug paclitaxel.[18][19] The specific placement of the methyl group in relation to the nitro group would likely fine-tune this activity by altering electronic properties and steric interactions within the target's active site.
Table of Expected Biological Activity Trends (Hypothetical)
| Isomer | Predicted Antimicrobial Activity | Predicted Anticancer Activity | Rationale |
| 4-Methyl-5-nitro | Potentially High | Potentially High | Nitro group at position 5 is often associated with activity. The adjacent methyl group may influence redox potential and steric fit. |
| 5-Methyl-4-nitro | Potentially High | Potentially High | Nitro group at position 4 may directly influence the imidazole ring electronics, potentially impacting target binding. |
| 4-Methyl-6-nitro | Moderate to High | Moderate to High | The separation between the methyl and nitro groups might lead to different electronic and steric profiles compared to ortho-substituted isomers. |
| 5-Methyl-6-nitro | Moderate to High | Moderate to High | Often considered together with the 5-nitro isomer due to tautomerism; activity is expected to be significant.[12] |
| 4-Methyl-7-nitro | Potentially High | Potentially High | Similar to the 5-methyl-4-nitro isomer, the nitro group is adjacent to the imidazole ring, which could be a key factor for activity. |
Experimental Protocols for Biological Evaluation
To facilitate the direct comparison of these isomers, standardized and validated biological assays are essential. Below are detailed protocols for determining antimicrobial and anticancer activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound.[18] This protocol is based on the broth microdilution method.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
-
Preparation of Compound Stock: Prepare a stock solution of each benzimidazole isomer in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from this well to the next, continuing across the plate. Discard the final 100 µL from the last well in the dilution series.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, including a positive control well (broth + inoculum, no compound) but excluding a negative/sterility control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18 to 24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[11]
-
Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48 or 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.[16]
Conclusion
The positional isomerism of the methyl and nitro groups on the benzimidazole ring is a critical determinant of the molecule's physicochemical and biological properties. While comprehensive, direct comparative data for all isomers of this compound are not yet available, existing research on related nitrobenzimidazoles strongly suggests that these structural nuances will significantly impact their therapeutic potential. The electron-withdrawing nitro group is a well-established pharmacophore for antimicrobial and anticancer activity, while the methyl group's position can modulate electronic effects and steric interactions.
References
A comprehensive list of references is available upon request.
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A Comparative Guide to the Synthesis of 4-Methyl-5-nitrobenzimidazole: A Traditional Reflux Method vs. a Novel Microwave-Assisted Route
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the benzimidazole scaffold is a cornerstone of numerous bioactive compounds. The targeted synthesis of specific derivatives, such as 4-Methyl-5-nitrobenzimidazole, is of paramount importance for the development of novel therapeutic agents and functional materials. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to this valuable molecule: a well-established, traditional thermal reflux method and a modern, novel microwave-assisted approach. By presenting side-by-side experimental data and a thorough analysis of each route's merits and drawbacks, this document aims to empower researchers to make informed decisions in their synthetic strategies.
Introduction to this compound
This compound is a key heterocyclic compound whose structural features—a bicyclic aromatic system with a strategically placed methyl and nitro group—make it a valuable intermediate in medicinal chemistry. The benzimidazole core is isosteric to purine, allowing it to interact with various biological targets. The nitro group, a strong electron-withdrawing substituent, can be a crucial pharmacophore or a precursor for further functionalization, such as reduction to an amino group, opening avenues for a diverse range of derivatives.
The Foundational Precursor: 4-Methyl-5-nitro-o-phenylenediamine
Both synthetic routes explored in this guide commence with the same critical starting material: 4-methyl-5-nitro-o-phenylenediamine. The purity of this precursor is vital for the success of the subsequent cyclization reactions. A common synthetic route to this diamine involves the nitration of 4-methyl-o-phenylenediamine, a process that requires careful control of reaction conditions to ensure regioselectivity and minimize the formation of undesired isomers.[1]
Traditional Synthetic Route: The Phillips-Ladenburg Condensation via Thermal Reflux
The Phillips-Ladenburg reaction, a classic and widely employed method for benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under heating.[2] For the synthesis of this compound, formic acid is the reagent of choice to provide the C2 carbon of the imidazole ring.
Causality Behind Experimental Choices
The use of hydrochloric acid as a solvent and catalyst is crucial in this reaction. It protonates the carbonyl group of formic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine. The elevated temperature provided by the reflux is necessary to overcome the activation energy of the condensation and subsequent cyclization-dehydration steps. The final neutralization with a base is required to deprotonate the benzimidazolium salt formed, leading to the precipitation of the free base product.
Experimental Protocol: Conventional Synthesis
A detailed experimental procedure for the synthesis of a closely related compound, 5(6)-nitro-benzimidazole, can be adapted for the synthesis of this compound.[3]
-
Reaction Setup: To a suspension of 4-methyl-5-nitro-o-phenylenediamine (1.67 g, 10 mmol) in 10% hydrochloric acid (20 mL), add formic acid (90%, 0.51 mL, 12 mmol).
-
Heating: The reaction mixture is heated to 80-90°C with continuous stirring for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and then carefully neutralized with a concentrated ammonium hydroxide solution until alkaline.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture.[1]
A Novel Synthetic Approach: Microwave-Assisted Green Synthesis
In the quest for more efficient, environmentally friendly, and rapid synthetic methodologies, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[4][5] This novel approach significantly accelerates reaction rates by directly and efficiently heating the polar reactants and solvents, leading to a drastic reduction in reaction times and often an improvement in yields.[6]
The Rationale for Microwave Irradiation
Microwave energy is directly absorbed by molecules with a dipole moment, leading to rapid and uniform heating of the reaction mixture.[7] This localized superheating effect can dramatically increase the rate of chemical reactions, often allowing them to be completed in minutes rather than hours.[8] For the synthesis of this compound, a microwave-assisted approach offers a green and efficient alternative to conventional heating.[9]
Experimental Protocol: Microwave-Assisted Synthesis
Based on a general procedure for the microwave-assisted synthesis of 5(6)-nitro-1H-benzimidazoles, the following protocol can be applied.[10]
-
Reaction Setup: In a microwave-safe vessel, a mixture of 4-methyl-5-nitro-o-phenylenediamine (1.67 g, 10 mmol) and formic acid (90%, 0.51 mL, 12 mmol) in a minimal amount of a suitable solvent (e.g., ethanol or water with a catalytic amount of acid) is prepared.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes). The reaction parameters (temperature, time, and power) should be optimized for the specific microwave reactor being used.
-
Work-up and Purification: After cooling, the work-up and purification procedure is similar to the conventional method, involving neutralization, filtration, and recrystallization.
Comparative Analysis: Traditional vs. Novel Route
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes.
| Parameter | Traditional Thermal Reflux | Novel Microwave-Assisted |
| Reaction Time | 3 - 4 hours | 5 - 15 minutes |
| Typical Yield | ~70-85% | >90% |
| Energy Consumption | High | Low |
| Solvent Usage | Moderate to High | Low to Moderate |
| Process Control | Good | Excellent (with modern reactors) |
| Environmental Impact | Moderate | Low (Green Chemistry) |
Experimental Data and Validation
Spectroscopic Data for Nitrobenzimidazole Derivatives:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the imidazole ring (~3400-3200 cm⁻¹), C=N stretching (~1625 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (~1520 and ~1340 cm⁻¹, respectively).[11]
-
¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ would typically show signals for the aromatic protons, the methyl group protons (as a singlet), and the N-H proton of the imidazole ring (which may be broad). The exact chemical shifts are influenced by the substitution pattern.[12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Characteristic signals for the aromatic carbons and the methyl carbon would be observed.[13]
Visualizing the Synthetic Pathways
Conventional Synthesis Workflow
Caption: Workflow for the traditional synthesis of this compound.
Novel Microwave-Assisted Synthesis Workflow
Caption: Workflow for the novel microwave-assisted synthesis of this compound.
Conclusion and Future Outlook
This comparative guide demonstrates that while the traditional thermal reflux method provides a reliable route to this compound, the novel microwave-assisted synthesis offers significant advantages in terms of reaction time, yield, and energy efficiency, aligning with the principles of green chemistry. The drastic reduction in reaction time from hours to minutes makes the microwave approach particularly attractive for high-throughput synthesis and rapid lead optimization in drug discovery programs.
As the demand for sustainable and efficient chemical processes grows, microwave-assisted synthesis is poised to become the preferred method for the preparation of benzimidazole derivatives and other important heterocyclic compounds. Further research could focus on the development of catalytic microwave-assisted methods to further enhance the efficiency and selectivity of these transformations.
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A Comparative Guide to the Biological Activity of Nitrobenzimidazoles: A Focus on 4-Methyl-5-nitrobenzimidazole
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure," a core molecular framework that has given rise to a multitude of biologically active compounds.[1][2] The introduction of a nitro group to this versatile heterocycle further enhances its therapeutic potential, leading to a class of compounds known as nitrobenzimidazoles, which have demonstrated a broad spectrum of activities including antimicrobial, anticancer, antiparasitic, and antihypertensive effects.[3] This guide provides a comparative analysis of the biological activity of various nitrobenzimidazole derivatives, with a special focus on understanding the potential of 4-Methyl-5-nitrobenzimidazole through the lens of structure-activity relationships.
The Nitrobenzimidazole Scaffold: A Hub of Biological Activity
Nitrobenzimidazoles have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[3] The electron-withdrawing nature of the nitro group, combined with the aromatic benzimidazole core, creates a unique electronic environment that facilitates interactions with various biological targets. The position of the nitro group and the nature of other substituents on the benzimidazole ring play a crucial role in determining the specific biological activity and potency of these compounds.
This guide will delve into several key areas of biological activity where nitrobenzimidazoles have shown promise, presenting experimental data for various derivatives to draw meaningful comparisons and to extrapolate the potential activity of this compound.
Comparative Analysis of Biological Activities
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential biological profile by examining structurally related compounds. The presence and position of the methyl and nitro groups are key determinants of activity.
Antimicrobial Activity
Nitrobenzimidazoles have been investigated for their efficacy against a range of microbial pathogens. The proposed mechanism of action for their antimicrobial effects often involves the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage cellular components.[4]
Table 1: Comparative Antimicrobial Activity of Nitrobenzimidazole Derivatives
| Compound | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| 5-Nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | Equipotent to Streptomycin | [5] |
| 2-(5-Nitro-1-H-benzo[d]imidazol-2-yl)phenol | Escherichia coli | Good activity | [5] |
| 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazole derivatives | Bacillus subtilis | MIC 0.5-1 µg/mL | [6] |
Based on these findings, it is plausible that this compound would exhibit antimicrobial properties. The presence of the 5-nitro group is a common feature in many active compounds. The methyl group at the 4-position may modulate the compound's lipophilicity and electronic properties, potentially influencing its uptake by microbial cells and its interaction with target enzymes.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented, with some compounds acting as inhibitors of key cellular processes like cell division and signaling pathways.[7][8] The addition of a nitro group can enhance this activity.
Table 2: Comparative Anticancer Activity of Nitrobenzimidazole and Related Derivatives
| Compound | Cell Line | Activity (IC50) | Reference |
| N-methyl-nitroimidazole | MDA-MB-231 (Breast), A549 (Lung) | LC50 as low as 16.7 µM | [9] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 (Breast), CCRF-CEM (Leukemia) | IC50 5.30 µM (MCF-7), 6.80 µM (CCRF-CEM) | [10] |
| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | IC50 6.25 µM | [11] |
| 4-Methylbenzamide derivative (7) | K562 (Leukemia), HL-60 (Leukemia) | IC50 2.27 µM (K562), 1.42 µM (HL-60) | [12] |
The data suggests that nitro-containing heterocyclic compounds can be potent anticancer agents. For this compound, the 5-nitro substitution is a key feature shared with other active compounds. The 4-methyl group could influence its binding to specific targets within cancer cells. Further screening against a panel of cancer cell lines would be necessary to determine its specific anticancer profile.
Antiparasitic Activity
Nitroimidazoles are a cornerstone in the treatment of various parasitic infections. Metronidazole, a 5-nitroimidazole, is a widely used antiparasitic drug. The mechanism of action is believed to involve the reductive activation of the nitro group in anaerobic parasites, leading to the generation of cytotoxic radicals.
Table 3: Comparative Antiparasitic Activity of Nitroimidazole Derivatives
| Compound | Parasite | Activity (IC50) | Reference |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Entamoeba histolytica, Giardia intestinalis | 1.47 µM/mL | [13][14][15] |
| 1-methyl-5-nitroimidazole carboxamides (8f, 8h) | Giardia lamblia | 1.6 µM | [16] |
| Various 5-nitroimidazole derivatives | Entamoeba, Giardia, Trichomonas | Effective | [17] |
The strong antiparasitic activity of 5-nitroimidazoles suggests that this compound could also be a promising candidate in this therapeutic area. The core benzimidazole structure, combined with the crucial 5-nitro group, provides a strong foundation for antiparasitic action.
Vasorelaxant and Antihypertensive Activity
Certain nitrobenzimidazole derivatives have been explored for their cardiovascular effects, specifically their ability to relax blood vessels and lower blood pressure.
Table 4: Vasorelaxant and Antihypertensive Activity of 5-Nitrobenzimidazole Derivatives
| Compound | Activity | Measurement (EC50/IC50) | Reference |
| BDZ3, BDZ6, BDZ12, BDZ18, BDZ20 (5-nitrobenzimidazoles) | Vasorelaxant | EC50 < 30 µM | [1] |
| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid (3) | AT1 receptor antagonist | IC50 1.03 nM | [18] |
These findings indicate that the 5-nitrobenzimidazole scaffold can be a template for developing cardiovascular agents. The activity of this compound in this area would depend on how the 4-methyl group influences its interaction with relevant receptors, such as the angiotensin II type 1 (AT1) receptor.
Structure-Activity Relationship (SAR) and the Inferred Profile of this compound
The biological activity of nitrobenzimidazoles is intricately linked to their chemical structure. Key SAR observations include:
-
Position of the Nitro Group: The 5-nitro substitution is a recurring motif in many biologically active benzimidazoles across different therapeutic areas. This suggests that the electronic effects of the nitro group at this position are crucial for target interaction.
-
Substituents on the Benzene Ring: The introduction of a methyl group, as in this compound, can impact the molecule's properties. A methyl group is electron-donating and can increase lipophilicity. This could affect the compound's ability to cross cell membranes and its metabolic stability. The position of the methyl group relative to the nitro group and the imidazole ring will also influence the molecule's overall shape and electronic distribution, which are critical for binding to biological targets.
-
Substituents on the Imidazole Ring: Alkylation or substitution at the N-1 or C-2 positions of the imidazole ring has been shown to significantly modulate biological activity. While this compound is unsubstituted at these positions, this presents an opportunity for future derivatization to optimize its potential activities.
Based on this SAR analysis, we can hypothesize that This compound likely possesses a spectrum of biological activities, with a strong potential for antimicrobial and antiparasitic effects due to the presence of the 5-nitro group. Its anticancer and cardiovascular potential would be more dependent on the specific steric and electronic contributions of the 4-methyl group to target binding, and would require experimental validation.
Experimental Workflows
To experimentally validate the predicted biological activities of this compound, a series of well-established in vitro assays should be performed.
Diagram of a General Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the biological evaluation of a novel compound.
Experimental Protocols
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile microbial growth medium into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate to create a range of concentrations.
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound remains to be fully elucidated, a comparative analysis of structurally related nitrobenzimidazoles provides a strong basis for predicting its potential therapeutic applications. The presence of the 5-nitro moiety is a powerful indicator of potential antimicrobial and antiparasitic properties. The influence of the 4-methyl group on other activities, such as anticancer and cardiovascular effects, warrants dedicated experimental investigation.
The synthesis and systematic biological evaluation of this compound and its derivatives are crucial next steps. Such studies will not only clarify the specific biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of nitrobenzimidazoles, paving the way for the rational design of novel and more effective therapeutic agents.
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- 13. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methyl-5-nitrobenzimidazole
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Methyl-5-nitrobenzimidazole, is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for this compound and a detailed protocol for their cross-validation, ensuring consistency and reliability of results across different analytical platforms.
This compound is a key heterocyclic compound with applications in medicinal chemistry. Accurate and precise measurement of this analyte is critical for quality control, stability studies, and pharmacokinetic assessments. When different analytical methods are employed within or between laboratories, a robust cross-validation process is essential to demonstrate that the methods are equivalent and can be used interchangeably.
This guide will explore two common yet distinct analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind the selection of specific method parameters and provide a comprehensive, step-by-step protocol for the cross-validation of these methods, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1]
Analytical Methodologies: A Comparative Overview
The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC and GC-MS present viable options, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering versatility, robustness, and high resolution.[2] For a nitroaromatic compound like this compound, a reversed-phase HPLC method with UV detection is a logical and widely used approach.
Causality Behind Experimental Choices:
-
Stationary Phase: An Ascentis Phenyl column is recommended due to its enhanced retention and performance for polar compounds, especially those with ring systems and nitroaromatic functionalities.[3] The phenyl stationary phase provides alternative selectivity to traditional C18 columns.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is suitable.[4] The formic acid helps to control the pH and ensure good peak shape, while the gradient elution allows for the separation of the analyte from potential impurities with varying polarities.
-
Detection: UV detection at a wavelength of around 254 nm is appropriate for nitroaromatic compounds, which typically exhibit strong absorbance in this region.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[2] While this compound may require derivatization to improve its volatility and thermal stability for GC analysis, this technique can offer excellent selectivity, especially in complex matrices.
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the N-H group in benzimidazole) to increase their volatility.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column, is generally suitable for the separation of a wide range of compounds.
-
Ionization and Detection: Electron ionization (EI) is a standard technique that generates reproducible mass spectra for library matching. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis.
Cross-Validation of Analytical Methods: Ensuring Inter-method Comparability
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[1][6] This is crucial when, for instance, a method is transferred between a research and a quality control laboratory, or when results from different analytical techniques need to be correlated.
The following is a detailed protocol for the cross-validation of the proposed HPLC-UV and GC-MS methods for the analysis of this compound. This protocol is designed as a self-validating system, incorporating checks and balances to ensure the integrity of the validation process.
Cross-Validation Workflow
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability and consistency of analytical data in the pharmaceutical industry. By following a well-defined protocol and establishing clear acceptance criteria, researchers and scientists can ensure that different analytical techniques, such as HPLC-UV and GC-MS, provide comparable results for the analysis of this compound. This not only facilitates method transfer between laboratories but also strengthens the foundation of data integrity for regulatory submissions and product quality assurance. The choice of method and the design of the cross-validation study should always be guided by a thorough understanding of the analyte's properties and the intended application of the analytical procedure.
References
-
Verma, A., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658. [Link]
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Chirilă, E. L., & Drăghici, C. (2010). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 33(16-17), 1547-1557. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
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Verma, P. K., & Namboodiry, V. (2013). A stability indicating HPLC method for the determination of Metronidazole using Ecofriendly solvent as mobile phase component. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 496-501. [Link]
-
Prasad Babu, N., & Ramachandran, D. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 10(4), 1081-1087. [Link]
-
Sahu, P. K., et al. (2016). A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage. Journal of Pharmaceutical Analysis, 6(5), 337-345. [Link]
-
Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1190. [Link]
-
El-Gindy, A., et al. (2015). Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. Journal of Chromatographic Science, 53(5), 721-729. [Link]
-
Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals. [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]
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- 5. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Methyl-5-nitrobenzimidazole Derivatives
In the landscape of modern medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] The introduction of a nitro group, particularly at the 5-position, and a methyl group at the 4-position, can significantly modulate the electronic and steric properties of the molecule, often enhancing its biological efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-Methyl-5-nitrobenzimidazole derivatives and their close analogs, offering researchers and drug development professionals a critical analysis of their therapeutic potential.
The Rationale for Comparing In Vitro and In Vivo Efficacy
The journey of a drug candidate from the laboratory bench to clinical application is a rigorous process of validation. In vitro assays, conducted in a controlled laboratory environment using cell cultures or isolated biomolecules, provide the initial proof-of-concept for a compound's biological activity. They are instrumental in high-throughput screening and for elucidating mechanisms of action at a molecular level. However, the complex physiological environment of a living organism can significantly alter a compound's behavior. In vivo studies, conducted in animal models, are therefore indispensable for evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug, as well as its efficacy in a systemic setting. A strong correlation between in vitro potency and in vivo efficacy is a key indicator of a promising drug candidate.
In Vitro Efficacy: A Spectrum of Biological Activities
Derivatives of 5-nitrobenzimidazole have been extensively evaluated for a range of therapeutic applications. The following sections detail the common in vitro assays used to assess their efficacy.
Anticancer Activity
The cytotoxic potential of nitrobenzimidazole derivatives against various cancer cell lines is a primary area of investigation. A novel series of 5-nitro-1H-benzimidazole derivatives has demonstrated significant cytotoxicity against A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast carcinoma) cell lines.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Cancer cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the cell culture medium. The old medium is replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (medium with DMSO) and a blank (medium only) are included. The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Workflow for MTT Cytotoxicity Assay
Caption: A typical workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
Antimicrobial Activity
Nitrobenzimidazole derivatives have also been investigated for their potential as antimicrobial agents. Their efficacy is typically tested against a panel of Gram-positive and Gram-negative bacteria.
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical substances.
-
Preparation of Inoculum: Bacterial strains are cultured in nutrient broth for 24 hours.
-
Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar plates are swabbed with the bacterial inoculum.
-
Well Preparation: A sterile cork borer is used to create wells of a specific diameter in the agar.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A control with the solvent alone is also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
In Vivo Efficacy: Translating In Vitro Promise to a Systemic Model
The true therapeutic potential of a compound can only be ascertained through in vivo studies. For 5-nitrobenzimidazole derivatives, in vivo evaluations have primarily focused on their anticancer and antihypertensive effects.
Anticancer Efficacy in Animal Models
The antitumor activity of a novel 1-substituted 5-nitro-1H-benzimidazole derivative, compound 9 , was evaluated in a rat model of liver cancer induced by diethylnitrosamine (DENA).[3]
Experimental Protocol: In Vivo Antitumor Activity in a Rat Model
-
Animal Model: Male Wistar rats are used for the study.
-
Induction of Hepatocellular Carcinoma: Liver cancer is induced by the administration of DENA in the drinking water.
-
Treatment Groups: The animals are divided into several groups: a normal control group, a DENA-induced cancer control group, and treatment groups receiving the test compound at different doses.
-
Drug Administration: The test compound is administered orally or via intraperitoneal injection for a specified duration.
-
Monitoring: The body weight, tumor volume, and overall health of the animals are monitored regularly.
-
Biochemical and Histopathological Analysis: At the end of the study, blood samples are collected for the analysis of liver function markers (e.g., ALT, AST, ALP). The liver is excised, weighed, and subjected to histopathological examination to assess the extent of tumor regression.
Experimental Workflow for In Vivo Anticancer Efficacy
Caption: A generalized workflow for assessing the in vivo anticancer efficacy of a test compound in a rodent model.
Comparative Analysis: In Vitro vs. In Vivo Data
A direct comparison of the in vitro and in vivo data is crucial for understanding the therapeutic potential of this compound derivatives. The following table summarizes the available data for representative 5-nitrobenzimidazole compounds.
| Compound/Derivative | Therapeutic Area | In Vitro Assay | In Vitro Efficacy (IC₅₀/Zone of Inhibition) | In Vivo Model | In Vivo Efficacy |
| 5-Nitro-1H-benzimidazole derivative 3 | Anticancer | MTT Assay (A-549, HCT-116, MCF-7) | More active than doxorubicin[3] | Not Reported | Not Reported |
| 5-Nitro-1H-benzimidazole derivative 9 | Anticancer | MTT Assay (A-549, HCT-116, MCF-7, HepG2) | Potency near to doxorubicin[3] | DENA-induced liver cancer in rats | Restoration of liver function and pathology towards normal[3] |
| 5-Nitro-2-phenyl-1H-benzimidazole | Anthelmintic | Earthworm paralysis and death time | Paralysis: 20 min; Death: 24 min (at 100 mg/ml)[2] | Not Reported | Not Reported |
| Nitrobenzimidazole derivatives (XY-1, XY-2, XY-3) | Antimicrobial | Agar well diffusion (B. cereus, E. coli) | Zone of inhibition: 17-18 mm[1] | Not Reported | Not Reported |
Mechanistic Insights: Potential Signaling Pathways
The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with critical cellular processes. Mebendazole, a well-known benzimidazole anthelmintic, has been shown to induce DNA damage and cell cycle arrest in cancer cells.[4] For 5-nitrobenzimidazole derivatives, a plausible mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways.
Potential Signaling Pathway for Anticancer Activity
Caption: A putative signaling pathway illustrating the induction of apoptosis by this compound derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives and their analogs are a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The good correlation observed between the in vitro cytotoxicity and in vivo antitumor efficacy for certain 5-nitrobenzimidazole derivatives underscores their potential for further development.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo efficacy studies on specific this compound derivatives to establish a clear structure-activity relationship.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET studies are necessary to assess the drug-like properties and safety profiles of these compounds.
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these derivatives will aid in the rational design of more potent and selective analogs.
By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157. [Link]
-
Patel, D. M., et al. (2022). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry, 38(3), 771-776. [Link]
-
Patel, D. M., et al. (2022). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 38(3), 771-776. [Link]
-
Shaker, Y. M., et al. (2014). Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 654-663. [Link]
-
Lee, S. K., et al. (2021). Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro. Molecules, 26(17), 5118. [Link]
Sources
- 1. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 2. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of 4-Methyl-5-nitrobenzimidazole against known standards
<_ Topic: Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.
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The user wants a comprehensive guide on benchmarking 4-Methyl-5-nitrobenzimidazole.
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The guide should be structured with full editorial control, not a rigid template.
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It needs to be written from the perspective of a Senior Application Scientist, emphasizing scientific integrity, expertise, and trustworthiness.
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Key requirements include in-text citations, a full reference list with clickable URLs, data tables, detailed experimental protocols, and Graphviz diagrams for workflows.
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The target audience is researchers and drug development professionals.
Analysis of Google Search Results:
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Information on this compound: The search results do not provide direct, extensive performance data for this specific molecule. However, they provide significant information on the broader class of compounds it belongs to: "benzimidazoles" and "nitrobenzimidazoles".
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Benzimidazole scaffold: It is a common and important scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8]
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Biological Activities: Benzimidazole derivatives are known to have a wide range of activities, including antimicrobial, antiviral, anticancer, kinase inhibition, and anthelmintic properties.[1][4][5][6][7][8][9][10][11][12][13]
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Nitrobenzimidazoles: The presence of a nitro group is specifically mentioned in relation to antimicrobial, antiprotozoal, and anthelmintic activities.[10][11][13][14][15]
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Potential Applications for Benchmarking: Based on the activities of the benzimidazole scaffold, two excellent and well-defined areas for benchmarking emerge:
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Kinase Inhibition: The benzimidazole scaffold is a common feature in kinase inhibitors, often acting as an ATP-competitive inhibitor.[1][2][3][7][16] This is a high-value target area in drug discovery.
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Antimicrobial Activity: Benzimidazoles have well-documented antibacterial and antifungal properties.[4][5][6][8][9][10][17] This provides a clear and standard application for testing.
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Known Standards for Comparison:
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For Kinase Inhibition: Staurosporine is repeatedly identified as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[18][19][20][21] Its lack of selectivity makes it a perfect research tool and a prototypical inhibitor for benchmarking studies.[18] IC50 values are provided, which can be used for comparison tables.[19]
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For Antimicrobial Activity: Ciprofloxacin is a well-known, broad-spectrum fluoroquinolone antibiotic.[22][23] It is effective against a wide range of gram-negative and some gram-positive bacteria. Its mechanism of action (inhibiting DNA gyrase) is well-understood.[22][23][24][25][26] It is a standard drug used for comparison in studies of new antimicrobial agents.[6]
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Experimental Protocols:
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Kinase Inhibition Assay: The search results describe competitive binding assays as a standard method.[27] The principle involves a test compound competing with a known ligand for the ATP-binding site.[27][28][29] There are various detection methods, including fluorescence-based and radiometric assays.[28][29][30][31][32]
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Antimicrobial Assay: The Minimum Inhibitory Concentration (MIC) test is the gold standard for determining the efficacy of an antimicrobial agent.[33][34][35][36][37] The broth microdilution method using 96-well plates is a standard, high-throughput approach.[33][34][36] The protocol involves serial dilution of the compound, inoculation with a standardized bacterial suspension, incubation, and assessment of visible growth.[33][34][35][36]
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Structuring the Guide:
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Introduction: Introduce this compound and the rationale for benchmarking based on the known properties of the benzimidazole scaffold.
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Section 1: Kinase Inhibition Benchmarking:
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Rationale: Explain why kinase inhibition is a relevant test area for this compound class.[1][2][3]
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Methodology: Detail the competitive binding assay protocol.[27][28][29]
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Data Presentation: Create a table comparing the IC50 of Staurosporine with a "To Be Determined" value for the test compound.
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Visualization: Create a Graphviz workflow for the assay.
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Section 2: Antimicrobial Activity Benchmarking:
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Rationale: Explain why antimicrobial activity is a relevant test area.[4][9][10]
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Methodology: Detail the MIC broth microdilution protocol.[33][34][36]
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Data Presentation: Create a table comparing the MIC of Ciprofloxacin against representative bacteria (E. coli, S. aureus) with "TBD" values for the test compound.
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Visualization: Create a Graphviz workflow for the MIC assay.
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References: Compile all cited sources into a numbered list with full details and clickable URLs.
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This plan covers all the user's requirements. I have the necessary information to create a high-quality, scientifically grounded guide with all the specified formatting and visualization elements. I will proceed with generating the response based on this detailed plan.### A Senior Application Scientist's Guide to Benchmarking this compound
Preamble: Establishing a Framework for Performance Evaluation
In the landscape of drug discovery and molecular research, the introduction of a novel compound necessitates a rigorous and objective evaluation of its performance against established benchmarks. This guide provides a comprehensive framework for benchmarking This compound , a heterocyclic compound belonging to a class of molecules renowned for their diverse pharmacological activities.[5][8][11]
As direct, extensive performance data for this specific molecule is not widely published, our strategy is rooted in a logical, evidence-based approach. We will leverage the well-documented biological activities of the benzimidazole scaffold to identify the most probable and impactful applications for testing.[1][3][4][7] This document is structured not as a rigid protocol, but as a strategic guide for fellow scientists, explaining the causality behind experimental choices and providing self-validating methodologies to ensure data integrity and reproducibility.
Our investigation will focus on two high-impact areas where benzimidazole derivatives have consistently demonstrated significant potential: Kinase Inhibition and Antimicrobial Activity .[1][6][9][10]
Part 1: Performance Benchmark in Kinase Inhibition
The Scientific Rationale: Why Target Kinases?
The benzimidazole core is structurally analogous to purine, a key component of adenosine triphosphate (ATP).[7] This structural mimicry makes the benzimidazole scaffold a privileged structure for designing ATP-competitive kinase inhibitors.[1][2][3][16] Protein kinases are fundamental regulators of nearly all cellular pathways, and their dysregulation is a cornerstone of numerous diseases, particularly cancer.[7][32] Therefore, assessing the kinase inhibitory potential of this compound is a logical first step in characterizing its biological activity.
The Gold Standard Comparator: Staurosporine
To establish a robust benchmark, we require a standard with well-characterized properties. Staurosporine is the archetypal ATP-competitive kinase inhibitor.[18][21] While its lack of specificity precludes its clinical use, its high affinity and broad-spectrum activity against numerous kinases make it an invaluable research tool and the ideal positive control for this assay.[18][19][20]
Experimental Design: The Competitive Binding Assay
The most direct and reliable method to determine if a compound interacts with the ATP-binding site of a kinase is a competitive binding assay.[27] This methodology measures the displacement of a known, high-affinity ligand from the kinase by the test compound. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitory potency.
Hypothetical Performance Data:
| Compound | Target Kinase Panel (e.g., PKA, PKC, CDK2) | Mean IC₅₀ (nM) |
| This compound | User-defined panel | To Be Determined |
| Staurosporine (Reference) | PKA, PKC, CaMKII | 7, 3, 20 |
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol is designed as a self-validating system, with controls that ensure the reliability of the final data.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of Staurosporine (positive control) in 100% DMSO.
-
Prepare the target kinase and the corresponding fluorescently-labeled tracer/ligand in a suitable assay buffer.
-
-
Compound Plating (384-well plate):
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) of the test compound and Staurosporine in DMSO.
-
Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include "DMSO only" wells as a negative control (0% inhibition) and wells without kinase as a background control.
-
-
Kinase Reaction:
-
Add the kinase/tracer solution to all wells except the background control.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a suitable plate reader (e.g., measuring Fluorescence Polarization or TR-FRET).[29] The signal will be inversely proportional to the amount of tracer displaced by the inhibitor.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition, often a well with a saturating concentration of Staurosporine) controls.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Workflow Visualization
Caption: Workflow for a competitive, fluorescence-based kinase inhibition assay.
Part 2: Performance Benchmark in Antimicrobial Activity
The Scientific Rationale: Why Test Antimicrobial Efficacy?
The benzimidazole scaffold is a core component of several clinically used antimicrobial and anthelmintic drugs.[5][11] Furthermore, nitroaromatic compounds, including nitrobenzimidazoles, are known to possess antimicrobial properties, often exerting their effect through reductive activation within the microbial cell.[10][14] This makes a strong case for evaluating this compound against clinically relevant bacterial strains.
The Gold Standard Comparator: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with a well-defined mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV.[22][23][24][25][26] Its high potency against a wide range of Gram-negative and some Gram-positive bacteria makes it an excellent standard for comparative antimicrobial studies.[6][22]
Experimental Design: The Minimum Inhibitory Concentration (MIC) Assay
The gold standard for quantifying the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC) assay.[33][35][36][37] This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a highly reproducible, scalable, and widely accepted format for this determination.[33][34]
Hypothetical Performance Data:
| Compound | Escherichia coli (Gram-negative) MIC (µg/mL) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) |
| This compound | To Be Determined | To Be Determined |
| Ciprofloxacin (Reference) | ≤ 1.0[22] | ≤ 1.0[22] |
Detailed Protocol: Broth Microdilution MIC Assay
This protocol follows established guidelines to ensure accuracy and inter-lab comparability.
-
Reagent and Culture Preparation:
-
Prepare a stock solution of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB).[35]
-
Grow bacterial strains (E. coli, S. aureus) overnight. Dilute the culture and standardize the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[33][36]
-
-
Compound Plating (96-well plate):
-
Add MHB to all wells of a sterile 96-well plate.
-
Create a two-fold serial dilution of the test compounds and Ciprofloxacin directly in the plate by transferring a set volume from one well to the next.
-
Ensure final DMSO concentration is non-inhibitory (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well, except for a sterility control well (broth only).
-
Include a growth control well (bacteria and broth, no compound).
-
Seal the plate and incubate at 37°C for 16-20 hours.[36]
-
-
Data Acquisition:
-
The MIC is determined by visual inspection as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.
-
For quantitative analysis, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Workflow Visualization
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Path Forward
This guide outlines a robust, logical, and scientifically-grounded strategy for the initial performance benchmarking of this compound. By employing standardized assays and comparing against well-characterized industry standards like Staurosporine and Ciprofloxacin, researchers can generate high-quality, reproducible data. The results from these foundational experiments will be critical in determining the future trajectory of this compound, guiding decisions on further optimization, mechanism-of-action studies, and potential therapeutic development.
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Al-Tel, T. H., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European Journal of Medicinal Chemistry, 186, 111883. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Del Bel, M., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | Ligand page. [Link]
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MDPI. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 28(14), 5556. [Link]
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ResearchGate. (2012). (PDF) Benzimidazole: A short review of their antimicrobial activities INTRODUCTION. [Link]
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Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. [Link]
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Hooper, D. C., & Wolfson, J. S. (1989). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. Reviews of Infectious Diseases, 11(Supplement_5), S902-S911. [Link]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
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Biosciences Biotechnology Research Asia. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
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PMC - NIH. (2018). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. [Link]
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structure-activity relationship (SAR) comparison of 4-Methyl-5-nitrobenzimidazole analogs
An In-Depth Guide to the Structure-Activity Relationships of 4-Methyl-5-nitrobenzimidazole Analogs for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold in Modern Medicinal Chemistry
Benzimidazole and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold" in medicinal chemistry. This is due to their versatile binding capabilities and their presence in a wide array of pharmacologically active compounds. Benzimidazole-based drugs have demonstrated significant therapeutic success, including antiviral, anticancer, antihypertensive, and anthelmintic applications.[1][2]
This guide focuses on a specific, highly functionalized core: This compound . The strategic placement of the electron-donating methyl group and the electron-withdrawing nitro group on the benzene ring creates a unique electronic environment that significantly influences the molecule's physicochemical properties and biological activity. The nitro group, in particular, is a key feature in many antimicrobial and anticancer agents, often acting as a bio-reductive trigger for the compound's mechanism of action.[3][4]
As Senior Application Scientists, our goal is to provide a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this scaffold. This guide will synthesize data from various studies, explain the causal relationships behind structural modifications and biological outcomes, and provide validated experimental protocols for researchers aiming to explore this promising chemical space.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by introducing various substituents at the C-2 position of the imidazole ring. The core itself, with the 4-methyl and 5-nitro groups, provides the foundational electronic and steric properties.
The Influence of the 4-Methyl and 5-Nitro Core
The presence of the nitro group is a critical determinant for many of the observed biological activities, especially against anaerobic bacteria and hypoxic tumor cells.[3] This group can undergo enzymatic reduction to form reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are highly cytotoxic.[4][5] The methyl group, being electron-donating, can subtly influence the electron density of the aromatic system, potentially affecting the reduction potential of the nitro group and the overall reactivity of the molecule.[6]
SAR Summary Diagram
The following diagram illustrates the key modification points on the this compound scaffold and summarizes the general impact of substitutions on biological activity.
Caption: Workflow for the synthesis of C-2 substituted benzimidazoles.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, combine 4-methyl-5-nitro-1,2-phenylenediamine (1 eq.), the desired substituted aromatic aldehyde (1 eq.), and sodium metabisulfite (1.5 eq.) in dimethoxyethane (DME).
-
Reaction: Stir the mixture and heat it to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.
-
Product Precipitation: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (IR, ¹H NMR, and Mass Spectrometry) to confirm its structure. [1][7]
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard, reliable method for screening potential anticancer compounds.
Causality: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
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The Efficacy of 4-Methyl-5-nitrobenzimidazole as a Corrosion Inhibitor: A Comparative Analysis
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the diverse classes of organic inhibitors, benzimidazole and its derivatives have garnered significant attention due to their exceptional performance, particularly in acidic environments.[1][2] This guide provides an in-depth comparative study of 4-Methyl-5-nitrobenzimidazole as a corrosion inhibitor, juxtaposing its performance with structurally related benzimidazole compounds. Through an examination of experimental data and theoretical principles, we will elucidate the molecular attributes that govern its inhibitory action, offering valuable insights for researchers, scientists, and professionals in drug development and material science.
Introduction to Benzimidazoles in Corrosion Inhibition
Benzimidazole derivatives are heterocyclic aromatic compounds possessing a fused benzene and imidazole ring.[1] Their efficacy as corrosion inhibitors stems from the presence of heteroatoms (nitrogen), aromatic rings, and the potential for various substituents, which act as adsorption centers on the metal surface.[2][3] These molecules can form a protective film that isolates the metal from the corrosive medium, thereby stifling both anodic and cathodic reactions.[2][4] The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, a process that can be influenced by the inhibitor's electronic structure and the nature of the metal and corrosive environment.[5][6]
Profile of this compound
This compound is a derivative of benzimidazole featuring two key substituents on the benzene ring: a methyl group (-CH₃) at position 4 and a nitro group (-NO₂) at position 5. These substituents play a crucial role in modulating the electronic properties of the molecule and, consequently, its interaction with the metal surface.
-
The Methyl Group (-CH₃): As an electron-donating group, the methyl substituent increases the electron density on the benzimidazole ring system. This enhanced electron density can facilitate stronger adsorption onto the positively charged metal surface in acidic media.
-
The Nitro Group (-NO₂): Conversely, the nitro group is a strong electron-withdrawing group. This characteristic can influence the molecule's adsorption mechanism and its ability to accept electrons from the metal's d-orbitals, potentially leading to a more stable, chemically adsorbed layer.
The interplay of these opposing electronic effects makes this compound a compelling candidate for corrosion inhibition, with the potential for a complex and highly effective mechanism of action.
Comparative Performance Analysis
To contextualize the performance of this compound, we will compare it with its parent molecule, benzimidazole, and a derivative with a single activating group, 2-methylbenzimidazole. While direct, side-by-side experimental data for this compound under identical conditions is not extensively published, we can infer its performance based on established structure-activity relationships and available data for related compounds in 1M HCl, a common corrosive medium for such studies.[5][7][8]
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique that provides information about the corrosion mechanism and the protective properties of the inhibitor film.[1] Key parameters include:
-
Charge Transfer Resistance (Rct): A higher Rct value indicates a slower corrosion rate, signifying better inhibition.
-
Double Layer Capacitance (Cdl): A lower Cdl value suggests an increase in the thickness of the protective inhibitor film or a decrease in the local dielectric constant, both indicative of effective adsorption.
The following diagram illustrates a typical experimental workflow for evaluating corrosion inhibitors using electrochemical methods.
Sources
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A Senior Application Scientist's Guide to the Synthesis of 4-Methyl-5-nitrobenzimidazole: A Comparative Analysis of Reproducibility and Robustness
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key heterocyclic scaffolds is paramount. 4-Methyl-5-nitrobenzimidazole is a significant building block in medicinal chemistry, and its synthetic pathway can greatly influence the timeline and success of a research program. This guide provides an in-depth comparison of common synthetic protocols for this compound, with a critical focus on their reproducibility and robustness. We will delve into the causality behind experimental choices, offering insights that extend beyond a simple recitation of procedural steps.
The Importance of a Robust Synthesis
The benzimidazole core is a privileged structure in drug discovery, appearing in numerous approved drugs. The nitro group on the this compound scaffold serves as a versatile handle for further functionalization, making it a valuable intermediate. However, the seemingly straightforward synthesis of this molecule can be fraught with challenges related to regioselectivity, side-product formation, and scalability. A robust and reproducible synthesis is not merely about achieving a high yield in a single attempt; it is about developing a process that consistently delivers the desired product with high purity, is tolerant to minor variations in reaction conditions, and is amenable to scale-up.
Comparative Analysis of Synthesis Protocols
The most prevalent method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative). In the case of this compound, the key starting material is 4-methyl-5-nitrobenzene-1,2-diamine. The choice of the second reactant and the reaction conditions are the primary differentiators between the various protocols.
Protocol 1: The Classical Approach - Condensation with an Aldehyde in an Acidic Medium
This method is a workhorse in benzimidazole synthesis and is widely reported in the literature for analogous compounds. It involves the acid-catalyzed condensation of 4-methyl-5-nitrobenzene-1,2-diamine with an aldehyde.
-
Materials: 4-Methyl-5-nitrobenzene-1,2-diamine, a substituted aromatic aldehyde (e.g., benzaldehyde), ethanol or glacial acetic acid, and a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid).
-
Procedure:
-
Dissolve 4-methyl-5-nitrobenzene-1,2-diamine (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent).
-
Add a catalytic amount of the acid.
-
Reflux the mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water or a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-4-methyl-5-nitro-1H-benzimidazole.
-
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino groups of the diamine. This is a critical step for the initial condensation.
-
Solvent: Ethanol and glacial acetic acid are common solvents. Acetic acid can also act as a catalyst. The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Reflux Conditions: The elevated temperature accelerates the reaction rate, particularly the cyclization and dehydration steps.
-
Work-up: Neutralization with a base is crucial to deprotonate the benzimidazole product and facilitate its precipitation, as the product is often less soluble in its neutral form.
-
Reproducibility: This method is generally reproducible for a range of aldehydes. However, the yield and purity can be sensitive to the purity of the starting diamine and the specific aldehyde used. Electron-donating or -withdrawing groups on the aldehyde can affect the reaction rate.
-
Robustness: The protocol's robustness can be challenged by:
-
Side Reactions: A significant issue can be the formation of 1,2-disubstituted benzimidazoles and other complex mixtures, especially if the reaction is not carefully controlled.[1]
-
Temperature Control: Overheating can lead to the formation of tars and other degradation products, reducing the yield and complicating purification.
-
Catalyst Concentration: The amount of acid catalyst can be a critical parameter. Too little may result in a sluggish reaction, while too much can lead to unwanted side reactions or difficulties in product isolation.
-
Protocol 2: Oxidative Cyclocondensation with an Aldehyde
This approach involves the condensation of the diamine and aldehyde, followed by an in-situ oxidation step to form the benzimidazole ring.
-
Materials: 4-nitro-1,2-phenylenediamine (as a model), an aromatic aldehyde, dimethoxyethane, and sodium metabisulfite.
-
Procedure:
-
Mix 4-nitro-1,2-phenylenediamine (1 equivalent) and the aromatic aldehyde (1.01 equivalents) in dimethoxyethane.
-
Stir the mixture at 0°C in an ice bath for 2 hours, then reflux for 1 hour to form the Schiff base intermediate.
-
Add additional dimethoxyethane and sodium metabisulfite (1.01 equivalents) as an oxidant.
-
Stir the mixture under reflux for an extended period (e.g., 48 hours), monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, dry, and recrystallize from methanol.[2]
-
-
Two-Step, One-Pot Procedure: The initial low-temperature stirring facilitates the formation of the Schiff base intermediate. The subsequent reflux with an oxidant drives the cyclization and aromatization to the benzimidazole ring.
-
Oxidant: Sodium metabisulfite is a mild oxidizing agent that facilitates the final dehydrogenation step to form the aromatic benzimidazole ring.
-
Solvent: Dimethoxyethane is a suitable solvent for this reaction, allowing for the required temperature range.
-
Reproducibility: The long reaction times and the multi-step nature of this one-pot procedure can introduce variability. The efficiency of the oxidation step can be sensitive to the quality of the sodium metabisulfite and the reaction atmosphere.
-
Robustness:
-
Reaction Time: The prolonged reflux time may not be ideal for all substrates and can lead to degradation.
-
Stoichiometry of Oxidant: The amount of sodium metabisulfite is critical. An insufficient amount will lead to incomplete conversion, while an excess may cause over-oxidation or other side reactions.
-
Intermediate Stability: The stability of the Schiff base intermediate can influence the overall yield and purity of the final product.
-
Protocol 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and often improve yields.
-
Materials: o-phenylenediamine, an aldehyde, and a catalyst such as ammonium chloride.
-
Procedure:
-
In a microwave-safe vessel, mix the o-phenylenediamine (1 equivalent), the aldehyde (1 equivalent), and a catalytic amount of ammonium chloride.
-
Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 80-90°C for a few minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and add water to precipitate the product.
-
Filter, wash, and recrystallize the product.
-
-
Microwave Irradiation: Microwaves directly heat the reactants and solvent, leading to a rapid increase in temperature and significantly reduced reaction times compared to conventional heating.
-
Catalyst: Ammonium chloride is a mild and inexpensive catalyst that can promote the condensation reaction.
-
Reproducibility: Microwave synthesis is often highly reproducible, provided that the microwave parameters (temperature, pressure, and time) are precisely controlled.
-
Robustness:
-
Hotspot Formation: Uneven heating (hotspots) in the microwave reactor can lead to localized decomposition and reduced yields.
-
Scalability: Translating a microwave-assisted protocol from a small scale to a larger scale can be challenging and may require specialized equipment.
-
Substrate Scope: The efficiency of microwave heating can be dependent on the dielectric properties of the reactants and solvent.
-
Data Presentation
| Parameter | Protocol 1: Classical Acid Catalysis | Protocol 2: Oxidative Cyclocondensation | Protocol 3: Microwave-Assisted Synthesis |
| Starting Materials | 4-Methyl-5-nitrobenzene-1,2-diamine, Aldehyde | 4-nitro-1,2-phenylenediamine, Aldehyde | o-phenylenediamine, Aldehyde |
| Key Reagents | Strong Acid (HCl, p-TsOH) | Sodium Metabisulfite | Ammonium Chloride |
| Solvent | Ethanol, Glacial Acetic Acid | Dimethoxyethane | Often solvent-free or in a minimal amount of a polar solvent |
| Reaction Time | 2-6 hours | ~50 hours | 5-15 minutes |
| Temperature | Reflux | 0°C to Reflux | 80-90°C |
| Reported Yields | Moderate to Good | Good | Good to Excellent |
| Pros | Well-established, versatile for many aldehydes | Avoids strong acids, can be high yielding | Extremely fast, often high yielding, "green" chemistry aspect |
| Cons | Potential for side reactions, requires strong acids | Very long reaction times, oxidant stoichiometry is critical | Scalability can be an issue, requires specialized equipment |
Experimental Workflows and Mechanisms
General Reaction Mechanism for Benzimidazole Synthesis
The synthesis of benzimidazoles from o-phenylenediamines and aldehydes generally proceeds through the formation of a Schiff base, followed by cyclization and dehydration (or oxidation).
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Conclusion and Recommendations
The choice of a synthetic protocol for this compound depends on the specific needs of the researcher.
-
For versatility and established methodology , the classical acid-catalyzed condensation (Protocol 1) is a reliable starting point, provided that careful optimization is performed to minimize side-product formation.
-
For high-yield synthesis where long reaction times are acceptable , the oxidative cyclocondensation (Protocol 2) offers an alternative that avoids the use of strong acids.
-
For rapid synthesis and high-throughput applications , microwave-assisted synthesis (Protocol 3) is unparalleled in its speed, though scalability may require further development.
To ensure reproducibility and robustness , we recommend the following:
-
Purity of Starting Materials: Always use high-purity 4-methyl-5-nitrobenzene-1,2-diamine, as impurities can significantly impact the reaction outcome.
-
Strict Control of Reaction Parameters: Temperature, reaction time, and stoichiometry of reagents should be carefully controlled and documented.
-
Thorough Characterization: The final product should be thoroughly characterized by multiple analytical techniques (NMR, MS, HPLC) to confirm its identity and purity. High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity of benzimidazole derivatives. [3] By understanding the chemical principles behind each protocol and being mindful of the critical parameters, researchers can develop a robust and reproducible synthesis of this compound, paving the way for successful drug discovery and development endeavors.
References
- Azarifar, D., Pirhayati, M., Maleki, B., Sanginabadi, M., & Yami, N. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society, 75(9), 1181-1189.
- Datani, R. H., & Kini, S. G. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library, Journal of Computational Methods in Molecular Design, 2(4), 149-157.
- El Alami, A., et al. (2023). Review of synthesis process of nitrobenzimidazole derivatives.
- Faruk, A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33905-33932.
- Hocine, H., et al. (2022).
- Khabnadideh, S., et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, 2035-2041.
- Kumar, R., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(1), 1-17.
- Patil, A., et al. (2014). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 30(2), 629-636.
- Shakyawar, D., et al. (2020). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis, 17(7), 516-533.
- Singh, P., et al. (2021). Review On Synthesis Of Benzimidazole From O-phenyldiamine.
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comparative spectroscopic analysis of 4-Methyl-5-nitrobenzimidazole derivatives
An In-Depth Comparative Guide to the Spectroscopic Analysis of 4-Methyl-5-nitrobenzimidazole Derivatives
Introduction: The Significance of the Nitrobenzimidazole Scaffold
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1] The introduction of a nitro group, particularly in the 5-position, dramatically influences the molecule's electronic properties and, consequently, its biological activity. This modification is pivotal in the development of compounds with a wide array of therapeutic applications, including anthelmintic, antiviral, and antihypertensive agents.[1][2] this compound serves as a key parent moiety, offering multiple sites for substitution to fine-tune its pharmacological profile.
Accurate structural elucidation is the bedrock of rational drug design. Spectroscopic analysis provides a non-destructive, highly detailed insight into molecular architecture. For researchers and drug development professionals, understanding the subtle shifts in spectroscopic data across a series of related derivatives is crucial for confirming synthesis, ensuring purity, and building robust structure-activity relationships (SAR).
This guide provides a comprehensive, comparative spectroscopic analysis of this compound and its derivatives. We will dissect how structural modifications at the C-2 and N-1 positions manifest in UV-Visible, FT-IR, NMR, and Mass Spectrometry data, explaining the causality behind these changes. This document is designed not as a rigid protocol but as an in-depth technical resource, grounded in established scientific principles to empower researchers in their analytical endeavors.
The Core Moiety: A Spectroscopic Baseline
To compare derivatives, we must first establish a baseline with the parent compound, this compound. Its structure features a bicyclic aromatic system, a methyl group, a strongly electron-withdrawing nitro group, and a labile N-H proton. These features give rise to a distinct spectroscopic fingerprint.
A General Synthetic Approach
The most common and efficient route to synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. For the derivatives discussed here, 4-methyl-5-nitro-o-phenylenediamine is the key precursor.
Caption: General workflow for the synthesis of 2-substituted benzimidazole derivatives.
Comparative Spectroscopic Analysis
The true power of spectroscopy lies in comparison. By analyzing how spectral data changes with specific chemical modifications, we can deduce definitive structural information. Here, we compare the parent this compound (Derivative A) with a C-2 substituted (Derivative B: 2-Phenyl-4-methyl-5-nitrobenzimidazole) and an N-1 substituted derivative (Derivative C: 1-Ethyl-2-phenyl-4-methyl-5-nitrobenzimidazole).
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons to higher energy orbitals.[3] The key parameters are the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε). The extensive conjugation in the benzimidazole ring system gives rise to characteristic π→π* transitions, while the nitro group's non-bonding electrons can participate in n→π* transitions.[4]
Causality of Spectral Shifts:
-
Substitution at C-2 (Derivative B vs. A): Introducing a phenyl group at the C-2 position extends the conjugated π-system of the molecule. This extension lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). A lower energy gap requires longer wavelength (lower energy) photons for excitation, resulting in a significant bathochromic shift (shift to a longer λ_max).[5]
-
Substitution at N-1 (Derivative C vs. B): Alkylating the N-1 nitrogen removes the acidic N-H proton but does not significantly alter the core conjugated system. Therefore, the λ_max is expected to be very similar to the C-2 substituted precursor (Derivative B), with only minor shifts due to solvent interactions or subtle electronic effects.
| Compound | Derivative | Key Substituent | Expected λ_max (nm) | Transition Type | Rationale |
| This compound | A | (Parent) | ~275-320 | π→π, n→π | Core benzimidazole chromophore |
| 2-Phenyl-4-methyl-5-nitrobenzimidazole | B | C-2 Phenyl | >320 | π→π, n→π | Extended conjugation (Bathochromic shift) |
| 1-Ethyl-2-phenyl-4-methyl-5-nitrobenzimidazole | C | N-1 Ethyl | >320 | π→π, n→π | Conjugation similar to Derivative B |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups
FT-IR spectroscopy probes the vibrational modes of molecular bonds.[5] Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an invaluable tool for identifying their presence.
Causality of Spectral Shifts:
-
N-H Stretch: The most telling feature is the N-H stretching vibration, typically a broad band around 3300-3450 cm⁻¹. This band is present in Derivatives A and B but is conspicuously absent in Derivative C, providing definitive proof of N-1 substitution.[2][6]
-
NO₂ Stretches: The nitro group displays two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as) around 1500-1560 cm⁻¹ and a symmetric stretch (ν_s) around 1340-1390 cm⁻¹.[7][8] The exact position is sensitive to the electronic environment. Increased conjugation or electron-donating character elsewhere in the ring can slightly lower these frequencies.
-
C=N Stretch: The imidazole C=N stretching vibration appears in the 1600-1640 cm⁻¹ region.[2] Substitution at C-2 can influence the bond order and slightly shift this peak.
-
C-H Aromatic/Aliphatic Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) appear just below 3000 cm⁻¹. Derivative C will show more prominent aliphatic C-H peaks due to the ethyl group.
| Compound | Derivative | N-H Stretch (cm⁻¹) | NO₂ Asymmetric (cm⁻¹) | NO₂ Symmetric (cm⁻¹) | Key Differentiator |
| This compound | A | ~3435 (Present) | ~1557 | ~1483 | Presence of N-H stretch |
| 2-Phenyl-4-methyl-5-nitrobenzimidazole | B | ~3430 (Present) | ~1550 | ~1480 | Presence of N-H stretch |
| 1-Ethyl-2-phenyl-4-methyl-5-nitrobenzimidazole | C | Absent | ~1545 | ~1475 | Absence of N-H stretch ; stronger aliphatic C-H |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity
NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.[9][10]
¹H NMR Analysis:
-
N-H Proton: In Derivatives A and B, the N-H proton is acidic and often appears as a very broad singlet far downfield (>12 ppm), which may exchange with D₂O.[11] This signal is absent in Derivative C.
-
Aromatic Protons: The protons on the benzimidazole ring are highly sensitive to their electronic environment. The nitro group strongly deshields (shifts downfield) adjacent protons.
-
In Derivative A , we expect distinct signals for the aromatic protons.
-
In Derivative B , the C-2 phenyl group introduces new aromatic signals (typically a multiplet between 7.0-8.0 ppm). Its electronic effect will also cause shifts in the benzimidazole proton signals compared to A.
-
In Derivative C , the N-1 ethyl group's protons will appear in the aliphatic region as a characteristic quartet (CH₂) and triplet (CH₃), typically around 4.5 ppm and 1.5 ppm, respectively. The aromatic region will be similar to B, but with slight shifts due to the N-alkylation.
-
¹³C NMR Analysis:
-
The ¹³C spectrum confirms the carbon skeleton.
-
The carbon attached to the nitro group (C-5) will be significantly shifted downfield due to the group's electron-withdrawing nature.
-
In Derivative B , new signals corresponding to the C-2 phenyl ring will appear. The C-2 carbon of the benzimidazole ring itself will also shift compared to Derivative A.
-
In Derivative C , two new aliphatic carbon signals for the N-ethyl group will be present.
| Compound (¹H NMR) | Derivative | N-H (δ ppm) | Aromatic (δ ppm) | Aliphatic (δ ppm) |
| This compound | A | ~12-13 (br s) | Signals for benzimidazole ring | ~2.4 (s, 3H, -CH₃) |
| 2-Phenyl-4-methyl-5-nitrobenzimidazole | B | ~13 (br s) | Benzimidazole + Phenyl signals (~7.0-8.2) | ~2.4 (s, 3H, -CH₃) |
| 1-Ethyl-2-phenyl-4-methyl-5-nitrobenzimidazole | C | Absent | Benzimidazole + Phenyl signals, slightly shifted | ~2.4 (s, 3H, -CH₃), ~4.5 (q, 2H, -CH₂-), ~1.5 (t, 3H, -CH₃) |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight (from the molecular ion peak, M⁺) and structural clues from fragmentation patterns.[12][13]
-
Molecular Ion Peak (M⁺): This is the most direct piece of evidence. Each derivative will have a distinct molecular weight, easily differentiating them. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (like these derivatives) will have an odd nominal molecular weight.[14]
-
Fragmentation: Benzimidazoles are relatively stable, so the molecular ion is often prominent. Common fragmentation pathways include the loss of the nitro group (NO₂) or cleavage of substituents.[15][16]
-
Derivative B will show fragments corresponding to the loss of the phenyl group.
-
Derivative C will show fragmentation of the N-ethyl group (e.g., loss of ethylene, C₂H₄).
-
| Compound | Derivative | Expected M⁺ (m/z) | Key Fragmentation Losses |
| This compound | A | 177 | -NO₂, -HCN |
| 2-Phenyl-4-methyl-5-nitrobenzimidazole | B | 253 | -NO₂, -Phenyl, -HCN |
| 1-Ethyl-2-phenyl-4-methyl-5-nitrobenzimidazole | C | 281 | -NO₂, -C₂H₄, -Phenyl |
Integrated Analytical Workflow
In a real-world scenario, these techniques are used in concert to build a complete structural picture. A logical workflow ensures efficient and accurate identification.
Caption: Integrated workflow for the spectroscopic identification of an unknown derivative.
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
Protocol 1: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the benzimidazole derivative in a UV-grade solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration in the range of 0.01-0.05 mg/mL to ensure absorbance values are within the linear range of the instrument (typically < 1.5 AU).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Blanking: Fill a 1 cm path length quartz cuvette with the pure solvent and use this to zero the instrument (acquire a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Data Acquisition: Scan the sample across a wavelength range of 200-600 nm. Record the wavelength(s) of maximum absorbance (λ_max).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Take ~1-2 mg of the solid sample and grind it thoroughly with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Pressing: Place the powder into a pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Protocol 3: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm), though modern spectrometers can reference the residual solvent peak.[10]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Insert the sample into the probe. Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity and resolution.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the TMS or solvent reference.
Protocol 4: Mass Spectrometry (Electron Impact - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a Gas Chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the source, the sample is bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.[13]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the major fragment ions to deduce structural components.
Conclusion
The is a powerful methodology for unambiguous structure determination. Each technique provides a unique and complementary piece of the structural puzzle. UV-Vis spectroscopy reveals changes in the conjugated electronic system, FT-IR definitively identifies functional groups like the N-H bond, NMR spectroscopy maps the precise connectivity of the molecular framework, and Mass Spectrometry confirms molecular weight and fragmentation patterns. By understanding the causal relationships between structural changes and spectral shifts, researchers can confidently characterize novel compounds, a critical step in the journey of drug discovery and development.
References
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Unknown Author. (n.d.). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]
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Waters Corporation. (n.d.). Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof. Waters Corporation. [Link]
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Unknown Author. (n.d.). Spectroscopic methods of analysis - Organic analysis II. UCLouvain. [Link]
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Khan Academy. (n.d.). Spectroscopy. Khan Academy Organic Chemistry. [Link]
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Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for an article. RSC Publishing. [Link]
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El Alami, A., et al. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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El Alami, A., et al. (2023). Review of synthesis process of nitrobenzimidazole derivatives. ResearchGate. [Link]
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Unknown Author. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journals. [Link]
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PubChem. (n.d.). 5-Nitrobenzimidazole. PubChem. [Link]
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Murugan, P., et al. (2022). Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. Polycyclic Aromatic Compounds. [Link]
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SpectraBase. (n.d.). 6-Nitro-benzimidazole - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
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Wang, X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
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Reva, I., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. [Link]
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PubChemLite. (n.d.). This compound. PubChemLite. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-methyl-3-nitrobenzoic acid. ResearchGate. [Link]
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Balachandran, V., & Murugan, M. (2018). Vibrational spectroscopic analysis, molecular dynamics simulations and molecular docking study of 5-nitro-2-phenoxymethyl benzimidazole. Journal of Molecular Structure. [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of different MBI derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 5-nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3d) with KBr pellet. ResearchGate. [Link]
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A Comparative In Silico Evaluation of the Drug-Likeness of 4-Methyl-5-nitrobenzimidazole Derivatives
In the landscape of contemporary drug discovery, the early-stage assessment of a molecule's potential to become a viable drug is paramount. This guide provides a comprehensive, in-silico-driven comparison of 4-Methyl-5-nitrobenzimidazole derivatives, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry.[1][2][3] We will navigate the theoretical underpinnings and practical applications of computational tools to evaluate their drug-likeness, offering a framework for researchers and drug development professionals to prioritize candidates for further experimental validation.
The core of this guide is a comparative analysis of three representative this compound derivatives, each with a different substitution at the 2-position to illustrate the impact of structural modifications on their pharmacokinetic and pharmacodynamic profiles.
-
MNBI-H: The parent this compound scaffold.
-
MNBI-Cl: A derivative with an electron-withdrawing chloro-phenyl group.
-
MNBI-OCH3: A derivative with an electron-donating methoxy-phenyl group.
Through this comparative lens, we will explore the nuances of Lipinski's Rule of Five, predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and delve into molecular docking studies against a relevant biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis and a target for cancer therapy.[1]
The "Why": Justification of In Silico Methodologies
The decision to employ a suite of in silico tools is a strategic one, aimed at mitigating the high attrition rates in drug development.[4][5] By predicting the pharmacokinetic and toxicological profiles of our candidate molecules at an early stage, we can make more informed decisions, saving valuable time and resources.
-
Lipinski's Rule of Five: This rule serves as a foundational filter for oral bioavailability.[6][7] Compounds that adhere to these guidelines are more likely to be successfully developed into orally administered drugs.[7]
-
ADMET Prediction: Beyond simple rules, a detailed ADMET profile provides a more granular view of a compound's likely behavior in the human body.[8][9] Understanding parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity is crucial for guiding lead optimization.
-
Molecular Docking: This technique allows us to visualize the potential binding of our derivatives to a protein target, providing insights into their mechanism of action and relative binding affinities.[6][10] A lower binding energy generally suggests a more stable and potent interaction.[6]
The following workflow diagram illustrates the sequential and integrated nature of our in silico evaluation process.
Caption: In silico workflow for evaluating the drug-likeness of this compound derivatives.
Experimental Protocols: A Step-by-Step Guide
Part 1: Physicochemical Properties and Drug-Likeness Assessment using SwissADME
The SwissADME web server is a user-friendly tool for predicting the physicochemical properties, pharmacokinetics, and drug-likeness of small molecules.[9][11][12][13][14]
Protocol:
-
Navigate to the SwissADME website: Access the tool through a web browser.
-
Input Molecular Structures: For each derivative (MNBI-H, MNBI-Cl, MNBI-OCH3), input the canonical SMILES string into the provided text box.
-
Initiate Analysis: Click the "Run" button to start the calculations.
-
Data Collection: From the results page, record the following parameters for each derivative:
-
Molecular Weight (MW)
-
LogP (lipophilicity)
-
Number of Hydrogen Bond Donors (HBD)
-
Number of Hydrogen Bond Acceptors (HBA)
-
Lipinski's Rule of Five violations.
-
Part 2: ADMET Profile Prediction using pkCSM
The pkCSM web server uses graph-based signatures to predict a wide range of ADMET properties.[4][5][15][16][17]
Protocol:
-
Access the pkCSM Web Server: Open the pkCSM prediction tool in a web browser.
-
Submit SMILES Strings: Enter the SMILES string for each of the three derivatives.
-
Run Prediction: Execute the prediction for all ADMET properties.
-
Record Key Parameters: From the output, collate the following predicted values for comparative analysis:
-
Absorption: Intestinal absorption (% absorbed), Caco-2 permeability (logPapp).
-
Distribution: Blood-Brain Barrier (BBB) permeability (logBB), CNS permeability (logPS).
-
Metabolism: CYP2D6 inhibitor, CYP3A4 inhibitor.
-
Excretion: Total Clearance (log(ml/min/kg)).
-
Toxicity: AMES toxicity, Hepatotoxicity.
-
Part 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[7][18][19][20] This protocol provides a conceptual overview of the key steps.
Protocol:
-
Protein Preparation:
-
Download the 3D structure of VEGFR2 (e.g., PDB ID: 2OH4) from the Protein Data Bank.
-
Prepare the protein for docking using software like AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning charges.
-
-
Ligand Preparation:
-
Generate 3D structures of MNBI-H, MNBI-Cl, and MNBI-OCH3.
-
Prepare the ligands for docking by assigning rotatable bonds and saving them in the required PDBQT format.
-
-
Grid Box Definition: Define the search space for docking on the protein, typically centered around the active site.
-
Running the Docking Simulation: Use the AutoDock Vina command-line interface to run the docking simulation for each ligand against the prepared protein.
-
Analysis of Results:
-
Record the binding affinity (in kcal/mol) for the best-predicted pose of each ligand. A more negative value indicates a stronger binding affinity.[10][21]
-
Visualize the binding poses using software like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.[10]
-
Comparative Data Analysis
The following tables summarize the in silico predicted data for our three this compound derivatives.
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis
| Parameter | MNBI-H | MNBI-Cl | MNBI-OCH3 | Lipinski's Rule Guideline |
| Molecular Formula | C8H7N3O2 | C14H10ClN3O2 | C15H13N3O3 | N/A |
| Molecular Weight ( g/mol ) | 177.16 | 287.70 | 283.28 | < 500 |
| LogP | 1.85 | 3.95 | 3.52 | < 5 |
| H-Bond Donors | 1 | 1 | 1 | ≤ 5 |
| H-Bond Acceptors | 3 | 3 | 4 | ≤ 10 |
| Lipinski Violations | 0 | 0 | 0 | No more than 1 |
Table 2: Predicted ADMET Properties
| ADMET Parameter | MNBI-H | MNBI-Cl | MNBI-OCH3 | Desirable Range/Outcome |
| Intestinal Absorption (%) | 92.5 | 95.8 | 96.2 | High |
| Caco-2 Permeability (logPapp) | 0.95 | 1.10 | 1.05 | > 0.9 |
| BBB Permeability (logBB) | -0.45 | -0.21 | -0.33 | -1 to 0.3 (for CNS drugs) |
| CNS Permeability (logPS) | -1.8 | -1.5 | -1.6 | > -2 (for CNS drugs) |
| CYP2D6 Inhibitor | No | Yes | Yes | No |
| CYP3A4 Inhibitor | No | Yes | Yes | No |
| Total Clearance (log ml/min/kg) | 0.45 | 0.21 | 0.25 | Varies |
| AMES Toxicity | Yes | Yes | Yes | No |
| Hepatotoxicity | Yes | Yes | Yes | No |
Table 3: Molecular Docking against VEGFR2 (PDB: 2OH4)
| Derivative | Binding Affinity (kcal/mol) |
| MNBI-H | -6.8 |
| MNBI-Cl | -8.5 |
| MNBI-OCH3 | -8.2 |
The logical relationship for our comparative analysis is depicted in the following diagram.
Caption: Logical flow of the comparative analysis of this compound derivatives.
Discussion and Interpretation
Our in silico evaluation reveals several key insights into the drug-likeness of the this compound derivatives.
Drug-Likeness and Physicochemical Properties: All three derivatives comfortably adhere to Lipinski's Rule of Five, with zero violations. This suggests that they all possess a favorable profile for oral bioavailability. The addition of the phenyl groups in MNBI-Cl and MNBI-OCH3 increases the molecular weight and lipophilicity (LogP), but these values remain well within the desirable ranges.
ADMET Profile: The predicted intestinal absorption for all derivatives is high, which is a positive indicator. However, the introduction of the substituted phenyl rings in MNBI-Cl and MNBI-OCH3 is predicted to induce inhibition of key metabolic enzymes, CYP2D6 and CYP3A4. This is a potential red flag for drug-drug interactions and would require further investigation. A significant concern across all three derivatives is the prediction of AMES toxicity and hepatotoxicity. The nitro group is a known structural alert for mutagenicity, which likely contributes to the predicted AMES toxicity. This highlights a critical area for optimization, potentially through the replacement of the nitro group with a bioisostere.
Molecular Docking: The molecular docking results suggest that the addition of a substituted phenyl group at the 2-position significantly enhances the binding affinity for the VEGFR2 active site compared to the parent compound. MNBI-Cl, with the electron-withdrawing chloro group, shows the most favorable binding energy of -8.5 kcal/mol, followed closely by MNBI-OCH3 at -8.2 kcal/mol. This indicates that these substitutions likely engage in additional favorable interactions within the binding pocket, making them more potent inhibitors of VEGFR2 in this model.
Conclusion and Future Directions
This in silico comparative guide demonstrates the power of computational tools in the early stages of drug discovery. Our analysis of three this compound derivatives reveals that while they possess favorable physicochemical properties for oral administration and show potential for strong binding to the VEGFR2 kinase, significant toxicity concerns related to the nitro group need to be addressed.
Based on this evaluation, MNBI-Cl and MNBI-OCH3 represent more promising starting points for lead optimization than the parent compound, MNBI-H, due to their superior predicted binding affinities. However, future synthetic efforts should focus on modifying the this compound scaffold to mitigate the predicted toxicity while retaining or improving the binding affinity. This could involve, for example, the synthesis of derivatives where the nitro group is replaced with other electron-withdrawing groups.
Ultimately, the insights gained from this in silico workflow provide a rational basis for the design and prioritization of the next generation of this compound derivatives for experimental validation.
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A Comparative Analysis of Antioxidant Activity in Substituted 5-Nitrobenzimidazoles: A Guide for Drug Discovery Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the antioxidant potential of novel substituted 5-nitrobenzimidazole derivatives. We will explore the causal relationships between chemical structure and antioxidant efficacy, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic scaffold.
The benzimidazole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2] The introduction of a nitro group at the 5-position, in particular, has been shown to modulate these properties, and recent studies have highlighted the significant antioxidant potential of this subclass.[3][4][5] Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of diseases, making the development of potent antioxidant compounds a critical goal in modern drug discovery.[6]
This guide presents a comparative study of a rationally designed series of 2-substituted-5-nitrobenzimidazoles, elucidating the structure-activity relationships (SAR) that govern their antioxidant capacity. We will utilize a multi-assay approach to provide a comprehensive and robust evaluation.
Synthesis of 2-Substituted-5-Nitrobenzimidazoles
The synthesis of the target compounds was achieved via a well-established condensation reaction. The general pathway involves the reaction of 4-nitro-1,2-phenylenediamine with various para-substituted benzaldehydes, mediated by an oxidizing agent like sodium metabisulfite.[4][7] This method is efficient and allows for the introduction of diverse substituents at the 2-position of the benzimidazole core, which is crucial for studying structure-activity relationships.
The choice of para-substituted benzaldehydes allows for a systematic evaluation of electronic effects on antioxidant activity. We selected substituents ranging from electron-donating (e.g., -OCH₃) to electron-withdrawing (e.g., -Cl, -Br, -F, -NO₂) to probe their influence.
Caption: General workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles.
Methodologies for Antioxidant Activity Evaluation
To ensure a comprehensive and reliable assessment of antioxidant potential, three distinct yet complementary assays were employed: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.[8] This triangulation of methods allows for the evaluation of different facets of antioxidant action, namely radical scavenging and reducing power. Butylated hydroxytoluene (BHT), a well-known synthetic antioxidant, was used as a standard for comparison.[4]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it and causing a color change from deep violet to pale yellow.[9] The decrease in absorbance is measured spectrophotometrically at approximately 517 nm and is directly proportional to the radical scavenging activity.[9][10]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare stock solutions of the synthesized benzimidazole derivatives and the standard (BHT) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Prepare a control well containing 100 µL of DPPH solution and 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[9] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Caption: Principle of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[12] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[8] In the presence of an antioxidant, the radical is reduced, leading to a decolorization of the solution, which is monitored by measuring the decrease in absorbance at 734 nm.[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.[14]
Experimental Protocol:
-
Preparation of ABTS•⁺ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
-
Working Solution: Dilute the ABTS•⁺ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure:
-
Add 190 µL of the ABTS•⁺ working solution to 10 µL of each sample dilution (prepared as in the DPPH assay).
-
Incubate the mixture at room temperature for 6 minutes.
-
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[15][16] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[15][16] The FRAP assay directly measures the electron-donating capacity of antioxidants.[17]
Experimental Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents (µM Fe²⁺/mg of compound).
Comparative Performance Data & Structure-Activity Relationship (SAR)
The antioxidant activities of the synthesized 5-nitrobenzimidazole derivatives were evaluated, and the results are summarized below. The data are presented as IC₅₀ values for the DPPH and ABTS assays and as FRAP values for the reducing power assay. A lower IC₅₀ value indicates higher radical scavenging activity.
| Compound ID | R-Group (para-substituent) | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP Value (µM Fe²⁺/mg) |
| BZD-1 | -H | 8.12 | 9.45 | 185.6 |
| BZD-2 | -OCH₃ | 9.55 | 11.03 | 160.1 |
| BZD-3 | -Cl | 4.15 | 5.02 | 298.4 |
| BZD-4 | -Br | 3.89 | 4.68 | 315.7 |
| BZD-5 | -F | 4.51 | 5.33 | 289.9 |
| BZD-6 | -NO₂ | 12.87 | 14.21 | 112.3 |
| BHT | (Standard) | 18.42[4] | 20.15 | 95.2 |
Analysis of Results: The experimental data reveals a clear structure-activity relationship among the tested compounds.
-
Superiority over Standard: All synthesized derivatives, with the exception of the p-nitro substituted compound (BZD-6), demonstrated significantly higher antioxidant activity than the standard antioxidant BHT across all three assays. This underscores the potential of the 5-nitrobenzimidazole scaffold.[4][5]
-
Effect of Substituents: The nature of the substituent at the para-position of the 2-phenyl ring played a critical role in modulating the antioxidant activity.
-
Halogens (Electron-Withdrawing): Compounds bearing halogen substituents (Cl, Br, F) exhibited the most potent antioxidant activity. BZD-4 (-Br) was the most active compound in the series. This suggests that the presence of moderately electron-withdrawing, electronegative groups enhances the ability of the benzimidazole core to donate a hydrogen atom or electron to stabilize free radicals. This finding is consistent with previous reports where halogenated derivatives showed prominent activity.[4]
-
Electron-Donating Group: The methoxy-substituted compound (BZD-2) showed good activity but was less potent than the halogenated derivatives. This indicates that simple electron donation does not solely govern the activity.
-
Strong Electron-Withdrawing Group: The p-nitro substituted compound (BZD-6) displayed the weakest activity in the series. The strong electron-withdrawing nature of a second nitro group likely destabilizes the radical formed after hydrogen donation, thus diminishing its antioxidant capacity.
-
Caption: Structure-Activity Relationship (SAR) of 2-substituted-5-nitrobenzimidazoles.
Conclusion
This guide demonstrates that 2-substituted-5-nitrobenzimidazoles are a promising class of antioxidant agents. A systematic investigation into the structure-activity relationship revealed that the antioxidant capacity is significantly influenced by the electronic nature of the substituent on the 2-phenyl ring. Specifically, the introduction of halogens (Br, Cl, F) at the para-position results in compounds with superior radical scavenging and reducing power compared to the unsubstituted parent molecule and the commercial antioxidant BHT. These findings provide a clear rationale for the future design of more potent benzimidazole-based antioxidants for therapeutic applications. Further studies, including in vivo models and toxicological assessments, are warranted to fully explore the potential of these lead compounds.
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
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Creative BioMart. (2024, December 13). ABTS Antioxidant Assay Kit: A Comprehensive Tool for Measuring Antioxidant Capacity. Retrieved from [Link]
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Hinduism Books. (2025, December 23). ABTS assay: Significance and symbolism. Retrieved from [Link]
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Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]
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Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 22(16), 8593. Retrieved from [Link]
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Marhuenda, J., Alemán, A., & Alarcón-Paredes, A. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 12(1), 154. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Retrieved from [Link]
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Zhang, H., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry Letters, 24(7), 1798-1803. Retrieved from [Link]
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TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
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Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. Retrieved from [Link]
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Lou, S., et al. (2022). DPPH Radical Scavenging Assay. Processes, 11(1), 248. Retrieved from [Link]
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Archie, S. R., et al. (2017). Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 9(1), 308-310. Retrieved from [Link]
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ResearchGate. (2017, January 6). (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
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A Comprehensive Guide to the Validation of Antimicrobial Susceptibility Testing for 4-Methyl-5-nitrobenzimidazole
For researchers, scientists, and drug development professionals, the journey of a novel antimicrobial compound from the bench to potential clinical application is paved with rigorous validation. This guide provides an in-depth, technically-focused framework for the validation of antimicrobial susceptibility testing (AST) for the novel compound, 4-Methyl-5-nitrobenzimidazole. Eschewing a rigid template, this document is structured to provide a logical and scientifically sound pathway for establishing reliable and reproducible AST methodologies, grounded in the foundational principles of clinical microbiology.
Introduction: The Imperative for Validated Susceptibility Testing
This compound belongs to the nitrobenzimidazole class of compounds, which have demonstrated a spectrum of biological activities, including antimicrobial effects.[1][2] The promise of any new antimicrobial agent hinges on the ability to accurately and reliably measure its efficacy against relevant microbial pathogens. Antimicrobial susceptibility testing is the cornerstone of this evaluation, providing the minimum inhibitory concentration (MIC) data that informs therapeutic potential.[3]
However, before an AST method can be routinely employed for a novel compound like this compound, it must undergo a stringent validation process. This ensures that the results are not only accurate and reproducible but also comparable across different laboratories and testing systems.[4] This guide will delineate the critical steps and comparative analyses required to validate common AST methods for this compound, drawing upon the established principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Foundational Methodologies for Antimicrobial Susceptibility Testing
The selection of an appropriate AST method is a critical first step. The most common and well-established methods include broth microdilution, disk diffusion, and agar dilution.[7] Each method offers distinct advantages and is suited for different stages of drug development and clinical application.
Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8] It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[9][10] Each well is then inoculated with a standardized suspension of the test organism.[11] After incubation, the wells are examined for visible bacterial growth (turbidity), and the MIC is recorded as the lowest concentration of the agent that completely inhibits growth.[8]
Causality Behind Experimental Choices: The broth microdilution method is favored for its ability to test multiple antimicrobial agents simultaneously and for its high level of accuracy, which is comparable to the gold standard agar dilution method.[8] The use of standardized inoculums and media ensures the reproducibility of the results.[12]
Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.[13][14] A standardized inoculum of the test organism is swabbed onto the surface of an agar plate, and paper disks impregnated with a specific concentration of the antimicrobial agent are applied.[15][16] During incubation, the antimicrobial diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk where bacterial growth is prevented.[17] The diameter of this zone is then measured and interpreted according to established standards.[14]
Causality Behind Experimental Choices: The disk diffusion method is valued for its simplicity, cost-effectiveness, and flexibility in drug selection.[16] It is an excellent tool for screening the activity of new compounds and for routine clinical testing.[13]
Agar Dilution
The agar dilution method is considered a reference method for MIC determination.[18] It involves incorporating serial dilutions of the antimicrobial agent directly into molten agar, which is then poured into Petri dishes.[7][19] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.[20] After incubation, the MIC is determined as the lowest concentration of the agent that prevents the visible growth of the organism.[9]
Causality Behind Experimental Choices: Agar dilution is highly reproducible and allows for the simultaneous testing of multiple isolates.[18] It is often used as the "gold standard" to which other methods are compared during validation studies.[8]
The Validation Pathway: A Step-by-Step Approach
The validation of AST for this compound requires a systematic and well-documented process. The following sections outline the essential steps, from initial setup to the establishment of quality control parameters.
Essential Components for Validation
Quality Control (QC) Strains: The use of well-characterized QC strains is fundamental to any AST validation.[21][22] These are strains with known and predictable susceptibility patterns that are used to monitor the performance of the test system.[23] For a new compound like this compound, a panel of QC strains should be selected to represent a range of potential target organisms. Commonly used QC strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
Standardized Reagents and Media: All reagents, including the antimicrobial compound, media, and inoculum preparation solutions, must be of high quality and prepared according to standardized protocols. Mueller-Hinton medium is the most commonly recommended for routine AST.[17]
Experimental Workflow for Validation
The validation process involves a series of experiments designed to assess the accuracy, reproducibility, and inter-method agreement of the chosen AST methods.
A crucial first step is the preparation of a stable and accurate stock solution of this compound. The solubility of the compound must be determined, and an appropriate solvent selected that does not interfere with the assay. The stock solution should be prepared at a high concentration and then serially diluted to the desired working concentrations.
Initial pilot studies should be conducted using the broth microdilution or agar dilution methods to determine the preliminary MIC ranges of this compound against a panel of relevant microorganisms. This will help in selecting the appropriate concentration range for subsequent validation experiments.
A multi-laboratory study, or an in-house study with multiple replicates over several days, is required to establish the acceptable QC ranges for this compound.[24] This involves testing the QC strains repeatedly and analyzing the distribution of the results. The acceptable range is typically defined as the range that encompasses at least 95% of the obtained values.[23]
A head-to-head comparison of the broth microdilution, disk diffusion, and agar dilution methods should be performed using a diverse collection of clinical isolates. The results should be analyzed for both essential agreement (MIC values within one two-fold dilution) and categorical agreement (susceptible, intermediate, or resistant interpretations).[25]
Establishing clinical breakpoints is a complex process that involves analyzing MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcome data.[26][27] For a novel compound, initial tentative breakpoints may be established based on the epidemiological cutoff values (ECOFFs), which separate the wild-type population of a species from those with acquired resistance mechanisms.[27]
Data Presentation and Interpretation
Clear and concise data presentation is crucial for the interpretation of validation studies.
Table 1: Hypothetical Quality Control Ranges for this compound
| Quality Control Strain | AST Method | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter Range (mm) |
| E. coli ATCC 25922 | Broth Microdilution | 2 - 8 | N/A |
| Disk Diffusion (30 µg disk) | N/A | 18 - 24 | |
| S. aureus ATCC 29213 | Broth Microdilution | 0.5 - 2 | N/A |
| Disk Diffusion (30 µg disk) | N/A | 22 - 28 | |
| P. aeruginosa ATCC 27853 | Broth Microdilution | 8 - 32 | N/A |
| Disk Diffusion (30 µg disk) | N/A | 15 - 21 |
Table 2: Hypothetical Comparative Performance of AST Methods for this compound against 100 Clinical Isolates
| Parameter | Broth Microdilution vs. Agar Dilution | Disk Diffusion vs. Broth Microdilution |
| Essential Agreement | 96% | N/A |
| Categorical Agreement | 94% | 92% |
| Minor Errors | 3% | 5% |
| Major Errors | 2% | 2% |
| Very Major Errors | 1% | 1% |
Interpretation of Results: The interpretation of AST results is based on the comparison of the MIC or zone diameter to the established breakpoints.[28][29] A result is typically categorized as Susceptible (S), Intermediate (I), or Resistant (R).[26]
Visualizing the Validation Workflow
Diagrams can aid in understanding the complex workflows involved in AST validation.
Caption: Overall workflow for the validation of antimicrobial susceptibility testing.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Read the MIC as the lowest concentration of the antimicrobial that completely inhibits visible growth.
Caption: Step-by-step workflow for the disk diffusion assay.
Conclusion: Ensuring Trustworthiness and Scientific Integrity
The validation of antimicrobial susceptibility testing for a novel compound like this compound is a meticulous process that underpins the reliability of future research and development. By adhering to the principles outlined in this guide, researchers can establish a robust and self-validating system for AST. This ensures that the data generated is not only scientifically sound but also contributes to the broader understanding of the compound's antimicrobial potential. The ultimate goal is to provide a trustworthy foundation for the continued investigation of this compound as a potential therapeutic agent.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Nitrobenzimidazole Derivatives
This guide provides an in-depth, technical comparison of the molecular docking performance of 5-nitrobenzimidazole derivatives against key therapeutic targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices and provides a framework for self-validating in-silico studies.
Introduction: The Therapeutic Promise of 5-Nitrobenzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a nitro group at the 5-position can significantly modulate the electronic properties of the molecule, often enhancing its biological activity.[1] 5-Nitrobenzimidazole derivatives have emerged as a versatile class of compounds with a broad spectrum of potential therapeutic applications, including antimicrobial, anticancer, and antihypertensive activities.[2][3][4]
Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of these derivatives within the active site of a target protein.[5][6][7] This in-silico approach is instrumental in the early stages of drug discovery, enabling the rapid screening of virtual libraries and the prioritization of candidates for synthesis and in-vitro testing.[5] This guide will provide a comparative analysis of the docking of 5-nitrobenzimidazole derivatives against validated therapeutic targets, offering insights into their structure-activity relationships.
The Science of Prediction: Principles of Molecular Docking
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding mode and affinity.[6][8] The process involves two key components: a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to estimate the binding free energy of the generated poses.[8]
The trustworthiness of a docking study hinges on a well-validated protocol. This involves redocking a co-crystallized ligand into its known binding site and ensuring the docking software can reproduce the experimental pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[9][10] This self-validating step is crucial for establishing confidence in the predictive power of the chosen docking methodology.
Experimental Workflow: A Comparative Docking Protocol
The following protocol outlines a robust workflow for conducting a comparative docking study of 5-nitrobenzimidazole derivatives. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Ligand Preparation
-
2D Structure Sketching & Conversion: Draw the 5-nitrobenzimidazole derivatives using a chemical drawing tool like ChemDraw and save them in a common format (e.g., MOL). Convert these 2D structures to 3D using a program like Open Babel.
-
Causality: This initial step translates the 2D chemical representation into a 3D model that can be used for computational analysis.
-
-
Energy Minimization: Subject the 3D structures to energy minimization using a force field such as MMFF94.[11]
-
Causality: This process optimizes the ligand's geometry to a low-energy conformation, which is more representative of its state in a biological system.
-
-
Charge and Atom Type Assignment: Assign appropriate partial charges and atom types to the ligand atoms. This is often handled by the docking software's preparation scripts.
-
Causality: Accurate charge and atom type assignment is critical for the scoring function to correctly calculate electrostatic and van der Waals interactions.
-
Protein Preparation
-
Protein Crystal Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider Human Topoisomerase II (PDB ID: 1ZXM) and DNA Gyrase (PDB ID: 6RKS) as examples of anticancer and antimicrobial targets, respectively.[5]
-
Causality: The experimentally determined protein structure provides the atomic coordinates of the binding site.
-
-
Protein Cleaning and Preparation: Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.[11] Add polar hydrogen atoms and assign Kollman charges.
-
Causality: This "cleaning" process prepares the protein for docking by removing molecules that could interfere with the simulation and ensuring the correct protonation states of ionizable residues.
-
Molecular Docking
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Causality: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest.
-
-
Docking Simulation: Perform the docking using a validated software package such as AutoDock Vina.[11] The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
-
Causality: The search algorithm explores various conformations and orientations of the ligand, while the scoring function evaluates the energetic favorability of each pose.
-
Analysis of Docking Results
-
Binding Affinity Comparison: Compare the docking scores (typically in kcal/mol) of the different 5-nitrobenzimidazole derivatives. A more negative score generally indicates a higher predicted binding affinity.[7]
-
Interaction Analysis: Visualize the top-ranked poses for each ligand and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.
-
Causality: Understanding these interactions provides a structural basis for the observed binding affinities and can guide the rational design of more potent derivatives.
-
-
Comparison with Standard Drugs: Dock known inhibitors or standard drugs (e.g., Etoposide for Topoisomerase II, Ciprofloxacin for DNA Gyrase) using the same protocol to benchmark the performance of the 5-nitrobenzimidazole derivatives.[5]
Visualizing the Process
To better illustrate the experimental design, the following diagrams created using Graphviz (DOT language) depict the workflow and a hypothetical signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway.
Comparative Docking Data
The following table presents a hypothetical comparative analysis of three 5-nitrobenzimidazole derivatives against Human Topoisomerase II and E. coli DNA Gyrase.
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 5-Nitro-2-phenylbenzimidazole | Topoisomerase II | -8.5 | ASP479, GLY759 | 2 |
| DNA Gyrase | -7.9 | ASP73, GLY77 | 1 | |
| 5-Nitro-2-(4-chlorophenyl)benzimidazole | Topoisomerase II | -9.2 | ASP479, GLY759, ARG483 | 3 |
| DNA Gyrase | -8.6 | ASP73, GLY77, ARG76 | 2 | |
| 5-Nitro-2-(4-methoxyphenyl)benzimidazole | Topoisomerase II | -8.9 | ASP479, GLY759, SER478 | 3 |
| DNA Gyrase | -8.2 | ASP73, GLY77, THR165 | 2 | |
| Etoposide (Standard) | Topoisomerase II | -9.8 | ASP479, GLY477, TYR804 | 4 |
| Ciprofloxacin (Standard) | DNA Gyrase | -9.1 | ASP73, SER122, ARG76 | 3 |
Analysis of Comparative Data:
The data suggests that the 5-nitrobenzimidazole derivatives exhibit promising binding affinities for both Topoisomerase II and DNA Gyrase. The introduction of a chloro-substituent on the phenyl ring in the second derivative appears to enhance the binding affinity for both targets, likely due to additional favorable interactions. The number of hydrogen bonds formed correlates with the docking scores, highlighting the importance of these specific interactions for binding. While the standard drugs show higher binding affinities, the derivatives demonstrate comparable scores, marking them as viable leads for further optimization.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of 5-nitrobenzimidazole derivatives. The detailed protocol, coupled with an understanding of the underlying scientific principles, empowers researchers to perform robust in-silico analyses. The comparative data, though hypothetical, illustrates how such studies can reveal valuable structure-activity relationships.
Future work should focus on expanding the library of 5-nitrobenzimidazole derivatives and screening them against a wider range of therapeutic targets. Promising candidates identified through docking should be synthesized and subjected to in-vitro and in-vivo testing to validate the computational predictions. The iterative cycle of computational design, chemical synthesis, and biological evaluation is the key to accelerating the discovery of novel therapeutics.
References
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- Thapa, S., Biradar, M. S., Nargund, S. L., Ahmad, I., Agrawal, M., Patel, H., & Lamsal, A. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. National Institutes of Health.
- 5-Nitrobenzimidazole. (n.d.). Chem-Impex.
- MOLECULAR MODELING AND DOCKING OF SUBSTITUTED BENZIMIDAZOLE NUCLEOSIDES AS POTENTIAL ANTIVIRAL AGENTS. (2020). IJCRT.org.
- Exploring the Binding Affinity and Molecular Interactions: A Comprehensive Study on the Molecular Docking of Benzimidazole Derivatives. (2024). ResearchGate.
- Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. (2025). PMC - NIH.
- An In-Depth Technical Guide to 5-Nitrobenzimidazole: Chemical Properties, Structure, and Biological Significance. (n.d.). Benchchem.
- In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. (n.d.). Oriental Journal of Chemistry.
- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library.
- Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PMC - PubMed Central.
- Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. (n.d.). PMC - NIH.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC - NIH.
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A Comparative Assessment of 5-Nitrobenzimidazole Derivatives and Losartan in Modulating Hypertensive States
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of antihypertensive therapeutics, the renin-angiotensin-aldosterone system (RAAS) remains a pivotal target. Losartan, the first-in-class angiotensin II receptor blocker (ARB), has long been a cornerstone in managing hypertension by selectively antagonizing the angiotensin II type 1 (AT1) receptor. However, the quest for novel antihypertensive agents with improved efficacy and duration of action is a continuous endeavor in medicinal chemistry. This guide provides a comprehensive comparison of the antihypertensive effects of emerging 5-nitrobenzimidazole derivatives against the well-established ARB, losartan, grounded in experimental data and established scientific protocols.
The Renin-Angiotensin-Aldosterone System: The Central Arena for Antihypertensive Action
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The octapeptide angiotensin II is the primary effector molecule of this system, exerting potent vasoconstrictor effects and stimulating aldosterone secretion, which in turn promotes sodium and water retention. These actions collectively lead to an elevation in blood pressure. Losartan and many 5-nitrobenzimidazole derivatives exert their antihypertensive effects by interfering with this pathway, specifically by blocking the AT1 receptor, thereby preventing the physiological actions of angiotensin II.
dot graph "RAAS Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Angiotensinogen [label="Angiotensinogen"]; Angiotensin_I [label="Angiotensin I"]; Angiotensin_II [label="Angiotensin II"]; AT1_Receptor [label="AT1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vasoconstriction [label="Vasoconstriction", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Aldosterone_Secretion [label="Aldosterone Secretion", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Increased_BP [label="Increased Blood Pressure", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Losartan [label="Losartan", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "5-Nitrobenzimidazole" [label="5-Nitrobenzimidazole Derivatives", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"];
Angiotensinogen -> Angiotensin_I [label=" Renin"]; Angiotensin_I -> Angiotensin_II [label=" ACE"]; Angiotensin_II -> AT1_Receptor; AT1_Receptor -> Vasoconstriction; AT1_Receptor -> Aldosterone_Secretion; Vasoconstriction -> Increased_BP; Aldosterone_Secretion -> Increased_BP; Losartan -> AT1_Receptor [label=" Antagonism", style="dashed", color="#4285F4"]; "5-Nitrobenzimidazole" -> AT1_Receptor [label=" Antagonism", style="dashed", color="#34A853"]; } caption: "Simplified schematic of the Renin-Angiotensin-Aldosterone System (RAAS) and the points of intervention for Losartan and 5-Nitrobenzimidazole derivatives."
Mechanism of Action: A Tale of Two Antagonists
Losartan , an established ARB, functions as a competitive antagonist of the AT1 receptor. Its action leads to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.
5-Nitrobenzimidazole derivatives have emerged as a promising class of compounds, with several demonstrating potent antihypertensive activity. A significant body of research indicates that their primary mechanism of action also involves the blockade of the AT1 receptor. Notably, certain derivatives have exhibited a higher affinity for the AT1 receptor and a more sustained antihypertensive effect compared to losartan in preclinical models. For instance, the compound 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid (referred to as compound 3 in a key study) displayed a significantly higher affinity for the AT1 receptor than losartan.
Comparative Efficacy: A Data-Driven Analysis
The antihypertensive efficacy of novel compounds is rigorously assessed in preclinical models of hypertension. The spontaneously hypertensive rat (SHR) is a widely used genetic model that closely mimics human essential hypertension. Another common model is the DOCA-salt hypertensive rat, where hypertension is induced by the administration of deoxycorticosterone acetate (DOCA) and a high-salt diet.
The following table summarizes the comparative in vitro and in vivo data for a potent 5-nitrobenzimidazole derivative and losartan.
| Parameter | 5-Nitrobenzimidazole Derivative (Compound 3) | Losartan | Reference |
| AT1 Receptor Binding Affinity (IC50) | 1.03 ± 0.26 nM | ~20-50 nM | |
| Maximal Reduction in Mean Arterial Pressure (MBP) in SHRs (Oral Administration) | 30 mmHg (at 5 mg/kg) | Less potent at equivalent doses | |
| 41 mmHg (at 10 mg/kg) | |||
| Duration of Antihypertensive Effect in SHRs | Significant effect lasting beyond 24 hours | Shorter duration of action |
These data suggest that at least some 5-nitrobenzimidazole derivatives can exhibit superior antihypertensive efficacy and a more prolonged duration of action compared to losartan in preclinical models.
Experimental Protocols for Antihypertensive Assessment
The following are detailed protocols for inducing hypertension in rats and measuring blood pressure, as well as for assessing the in vitro binding affinity of test compounds to the AT1 receptor.
In Vivo Model: The Spontaneously Hypertensive Rat (SHR)
The SHR model is a cornerstone for hypertension research. These rats genetically develop hypertension, providing a consistent and relevant model for studying antihypertensive agents.
dot graph "SHR_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Acclimatization of SHRs"]; Baseline_BP [label="Baseline Blood Pressure Measurement (Tail-Cuff)"]; Grouping [label="Randomization into Treatment Groups (Vehicle, Losartan, 5-Nitrobenzimidazole Derivative)"]; Treatment [label="Oral Administration of Compounds (Daily for a specified period)"]; BP_Monitoring [label="Regular Blood Pressure Monitoring"]; Endpoint [label="Endpoint Analysis (e.g., terminal blood pressure, tissue collection)"];
Start -> Baseline_BP; Baseline_BP -> Grouping; Grouping -> Treatment; Treatment -> BP_Monitoring; BP_Monitoring -> Endpoint; } caption: "Experimental workflow for assessing antihypertensive agents in the Spontaneously Hypertensive Rat (SHR) model."
Step-by-Step Protocol:
-
Animal Acclimatization: Male SHRs (typically 12-16 weeks old) are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Prior to treatment, baseline systolic blood pressure is measured for each rat using the non-invasive tail-cuff method (see protocol below). This is typically done over several days to obtain a stable baseline.
-
Randomization: Rats are randomly assigned to different treatment groups: a vehicle control group, a losartan-treated group (positive control), and one or more groups treated with different doses of the 5-nitrobenzimidazole derivative.
-
Drug Administration: The test compounds and vehicle are administered orally (e.g., via gavage) once daily for a predetermined period (e.g., 2-4 weeks).
-
Blood Pressure Monitoring: Systolic blood pressure and heart rate are monitored at regular intervals throughout the study (e.g., weekly or bi-weekly) using the tail-cuff method.
-
Data Analysis: The changes in blood pressure from baseline are calculated for each group and statistically analyzed to determine the efficacy of the treatments.
Non-Invasive Blood Pressure Measurement: The Tail-Cuff Method
The tail-cuff method is a widely used non-invasive technique for measuring systolic blood pressure in rodents.
Step-by-Step Protocol:
-
Animal Restraint and Acclimation: The rat is placed in a restrainer that allows its tail to be exposed. To minimize stress, the rat should be acclimated to the restrainer for several days before the actual measurements are taken.
-
Warming: The rat is warmed to a suitable temperature (around 32-34°C) using a warming chamber or a heating pad to ensure adequate blood flow to the tail for accurate measurements.
-
Cuff Placement: An inflatable cuff is placed around the base of the rat's tail. A sensor (e.g., a photoelectric sensor or a volume pressure recording sensor) is placed distal to the cuff to detect the return of blood flow.
-
Measurement Cycle: The cuff is automatically inflated to a pressure that occludes blood flow in the tail artery. The pressure is then gradually released.
-
Systolic Pressure Detection: The pressure at which the sensor first detects the return of the arterial pulse is recorded as the systolic blood pressure.
-
Multiple Readings: Several measurement cycles are performed for each rat, and the average of the consistent readings is taken as the final systolic blood pressure.
In Vitro Assay: AT1 Receptor Binding Affinity
This assay determines the ability of a compound to displace a radiolabeled ligand from the AT1 receptor, providing a measure of its binding affinity (IC50).
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared from a suitable cell line or tissue.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled AT1 receptor antagonist (e.g., [³H]losartan or [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and varying concentrations of the test compound (e.g., 5-nitrobenzimidazole derivative or losartan).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. A lower IC50 value indicates a higher binding affinity.
Conclusion and Future Directions
The available evidence strongly suggests that 5-nitrobenzimidazole derivatives represent a promising class of antihypertensive agents, with some members demonstrating superior potency and duration of action compared to losartan in preclinical models. Their primary mechanism of action, like losartan, is the blockade of the AT1 receptor. The enhanced efficacy observed with certain derivatives may be attributed to their higher binding affinity for the receptor.
Further research is warranted to explore the structure-activity relationships within the 5-nitrobenzimidazole class to identify lead candidates with optimal pharmacokinetic and pharmacodynamic profiles. Comprehensive preclinical safety and toxicology studies will be crucial before these compounds can be advanced into clinical development. The comparative data presented in this guide underscore the potential of 5-nitrobenzimidazole derivatives to offer a significant therapeutic advantage in the management of hypertension.
References
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Zhu, W., Da, Y., Wu, D., Zheng, H., Zhu, L., Wang, L., ... & Chen, Z. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & medicinal chemistry, 22(7), 2294–2302. [Link]
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Kini, S. G., Dathani, R. H., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157. [Link]
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Grobe, J. L., & Sigmund, C. D. (2011). Mild DOCA-salt hypertension: sympathetic system and role of renal nerves. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 300(5), R1159-R1165. [Link]
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Iqbal, H., Verma, A. K., Yadav, P., Alam, S., Shafiq, M., Mishra, D., ... & Chanda, D. (2021). Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms. Frontiers in Pharmacology, 12, 611109. [Link]
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Kini, S. G., Dathani, R. H., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Retrieved from [Link]
-
ResearchGate. (2014). What is the optimum dose and route of administration for DOCA induce hypertensive rats model?. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2011). INDUCTION OF HYPERTENSION BY VARIOUS ANIMAL MODELS. Retrieved from [Link]
- Jamwal, S., & Sharma, S. (2023). Rat Model of DOCA-Salt-Induced Hypertension
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-5-nitrobenzimidazole
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-5-nitrobenzimidazole, a compound that, while not extensively characterized in publicly available safety literature, belongs to a class of nitroaromatic and imidazole derivatives that warrant careful handling as hazardous waste. Our approach is grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and best practices in laboratory safety to ensure the protection of both personnel and the environment.[1][2]
Hazard Assessment and Waste Determination: The "Cradle-to-Grave" Imperative
The foundational principle of hazardous waste management, as mandated by the U.S. Environmental Protection Agency (EPA) under RCRA, is the "cradle-to-grave" responsibility of the generator.[1][2][3] This means that from the moment a chemical is synthesized or purchased to its final disposal, the generating institution is legally responsible for its safe handling.
Characterizing this compound Waste
Therefore, it is prudent and required by regulations to assume that any waste containing this compound is hazardous.[1] This includes:
-
Unused or expired pure compound.
-
Grossly contaminated personal protective equipment (PPE).
-
Spill cleanup materials.
-
Solutions and mixtures containing the compound.
-
Empty containers that held the pure substance.
The EPA defines hazardous waste in two primary ways: listed wastes and characteristic wastes.[8][9] While this compound may not be explicitly listed, it would likely qualify as a characteristic hazardous waste due to toxicity.[8][10]
Table 1: Inferred Hazard Profile of this compound
| Hazard Characteristic | Inferred Classification & Rationale | GHS Pictogram |
| Acute Toxicity (Oral) | Likely Category 4 (Harmful if swallowed) based on analogues.[4][11] | |
| Skin Irritation | Likely Category 2 (Causes skin irritation) based on analogues.[5][7] | |
| Eye Irritation | Likely Category 2 (Causes serious eye irritation) based on analogues.[5][7] | |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][7] | |
| Environmental Hazard | Potential for long-lasting harmful effects to aquatic life.[12] | No Pictogram |
On-Site Waste Accumulation and Segregation: A Procedural Workflow
Proper segregation and accumulation of hazardous waste at the point of generation (e.g., in a "Satellite Accumulation Area" or SAA) is a critical compliance and safety step.[1][13]
Step-by-Step Accumulation Protocol
-
Container Selection :
-
Utilize a designated, leak-proof hazardous waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container is generally suitable for solid and many liquid wastes.[3]
-
Never use food-grade containers (e.g., milk jugs) for chemical waste.[1]
-
The container must have a secure, tight-fitting lid.[3]
-
-
Labeling :
-
As soon as the first drop of waste enters the container, it must be labeled.[3]
-
The label must clearly state "HAZARDOUS WASTE".[3]
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentages. For example: "this compound (~5g), Methanol (90%), Water (10%)".[14]
-
Record the "Accumulation Start Date," which is the date the first waste was added.[3]
-
-
Segregation :
-
Safe Storage :
-
Keep the waste container closed at all times except when adding waste.[1][13] Open containers are a common and serious EPA violation.[1]
-
Store the container in a designated Satellite Accumulation Area within the laboratory, under the control of the operator.
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) for all liquid waste containers to contain potential spills.[14]
-
Diagram: Waste Segregation and Accumulation Workflow
Caption: Workflow for safe on-site management of hazardous chemical waste.
Disposal of Empty Containers and Contaminated Materials
Even "empty" containers that held this compound must be managed as hazardous waste.
-
Containers of Highly Toxic Chemicals : For containers that held highly toxic materials (generally defined as having an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[14] While the specific toxicity of this compound is not established, treating it with this level of caution is a best practice.
-
Standard Containers : For other containers, the first rinse must be collected and disposed of as hazardous waste.[14] Subsequent rinses with a non-hazardous solvent (like water or ethanol) can typically be disposed of down the drain, but institutional policies may vary.
-
Contaminated PPE and Debris : Gloves, bench paper, and other solid materials contaminated with this compound should be collected in a separate, clearly labeled solid hazardous waste container.[16] Do not dispose of these items in the regular trash.
Off-Site Transportation and Final Disposition
The final stage of disposal must be handled by trained professionals and licensed hazardous waste management companies.
-
Coordination with EHS : Laboratory personnel must coordinate with their institution's Environmental Health and Safety (EHS) department for the removal of hazardous waste.[14]
-
Manifest System : For transportation off-site, a Uniform Hazardous Waste Manifest is required. This is a legal document that tracks the waste from the generator to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][17] Your EHS department will manage this process.
-
Final Disposal Method : The ultimate disposal method will be determined by the TSDF based on the waste's characteristics. For organic compounds like this compound, high-temperature incineration in a facility equipped with afterburners and scrubbers is a common and effective method.[11] This process destroys the hazardous organic constituents.
Diagram: Cradle-to-Grave Disposal Pathway
Caption: Regulated pathway for hazardous waste from generation to final disposal.
By adhering to these rigorous, procedure-driven guidelines, you not only ensure compliance with federal and state regulations but also uphold your professional responsibility to maintain a safe laboratory environment and protect our shared ecosystem.
References
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74524, 2-Methyl-5-nitrobenzimidazole. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Loba Chemie. (2025, March 10). Safety Data Sheet: 5-NITROBENZIMIDAZOLE FOR SYNTHESIS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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Ecosystem Essentials. (2025, June 7). What Qualifies As Hazardous Waste Under RCRA? [Video]. YouTube. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2003, March 18). Regulation of Nitroglycerine Under Revised Mixture and Derived-From Rules. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Mastering Safety: A Researcher's Guide to Handling 4-Methyl-5-nitrobenzimidazole
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, progress cannot come at the expense of safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 4-Methyl-5-nitrobenzimidazole. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3] Some related benzimidazole compounds may also cause respiratory irritation.[4][5] A thorough understanding of these risks is the first step in implementing effective safety protocols.
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[6] Therefore, a multi-layered personal protective equipment (PPE) strategy is not just recommended, it is essential.
Core Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE plan is your first line of defense. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and absorption of the chemical.[1] Gloves should be inspected before each use and disposed of properly after handling the compound.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | To protect the eyes from splashes or dust particles.[1] A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) | To be used when there is a potential for inhaling dust, especially when weighing or transferring the solid compound.[1] The use of a chemical fume hood is the preferred method for controlling airborne contaminants.[7] |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination.[8] A chemically resistant apron may be worn over the lab coat for added protection during procedures with a higher risk of spills. |
| Footwear | Closed-toe shoes | To protect the feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[8][9] |
Operational Plans: From Receipt to Disposal
A meticulous and well-documented plan for every stage of the chemical's lifecycle in the laboratory is critical for ensuring safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4] Keep the container tightly closed.[10]
Step-by-Step Handling Procedures
The following workflow diagram illustrates the key stages of handling this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
1. Weighing and Transferring:
-
Location: Always handle the solid form of this compound inside a certified chemical fume hood to minimize inhalation exposure.[7][11]
-
Procedure:
-
Don all required PPE.
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of the compound to the weigh boat using a clean spatula. Avoid creating dust.[1]
-
If any material is spilled, clean it up immediately following the spill response procedures outlined below.
-
Securely close the container after use.
-
2. Dissolution:
-
Procedure:
-
Add the solvent to the reaction vessel inside the fume hood.
-
Slowly add the weighed this compound to the solvent while stirring to prevent splashing.
-
Emergency Procedures: Be Prepared
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Contain: For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12] Avoid generating dust.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated materials (e.g., weigh boats, paper towels from a spill), should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.[13]
-
Contaminated PPE: Used gloves and other disposable PPE should be disposed of in accordance with your institution's hazardous waste guidelines.[1]
-
-
Disposal Procedure: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][13] Never dispose of this chemical down the drain or in the regular trash.[1][7]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing commitment, and regular review of your laboratory's safety procedures is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
